molecular formula C16H16N2O2<br>(C6H4NHCOCH3)2<br>C7H8N2O2 B042222 3,5-Diaminobenzoic acid CAS No. 535-87-5

3,5-Diaminobenzoic acid

货号: B042222
CAS 编号: 535-87-5
分子量: 152.15 g/mol
InChI 键: UENRXLSRMCSUSN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3,5-Diaminobenzoic acid is a versatile aromatic compound of significant interest in advanced materials science and organic synthesis, serving as a key precursor for the construction of complex molecular architectures. Its structure, featuring both electron-donating amino groups and an electron-withdrawing carboxylic acid moiety, makes it a valuable monomer for the synthesis of polybenzimidazoles (PBI) and other high-performance polymers. These polymers exhibit exceptional thermal stability and chemical resistance, making them suitable for applications such as high-temperature fuel cell membranes and fire-resistant materials. Furthermore, the diamino substitution pattern on the benzoic acid core allows this compound to act as a crucial building block in pharmaceutical chemistry for the synthesis of various heterocycles and active pharmaceutical ingredients (APIs). In materials science, it is employed in the fabrication of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), where it functions as a multifunctional linker, creating porous structures with potential applications in gas storage, separation, and catalysis. Researchers value this compound for its dual reactive sites, which facilitate sequential functionalization and the development of novel dendrimers and fluorescent tags, underscoring its broad utility in driving innovation across multiple scientific disciplines.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3,5-diaminobenzoic acid
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InChI

InChI=1S/C7H8N2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,8-9H2,(H,10,11)
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InChI Key

UENRXLSRMCSUSN-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=C(C=C(C=C1N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
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Related CAS

33340-98-6, Array
Record name Benzoic acid, 3,5-diamino-, homopolymer
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DSSTOX Substance ID

DTXSID1044437
Record name 3,5-Diaminobenzoic acid
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Molecular Weight

152.15 g/mol
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Physical Description

Gray or brown powder; [Alfa Aesar MSDS]
Record name 3,5-Diaminobenzoic acid
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CAS No.

535-87-5
Record name 3,5-Diaminobenzoic acid
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Record name Benzoic acid, 3,5-diamino-
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Record name 3,5-DIAMINOBENZOIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Diaminobenzoic Acid from 3,5-Dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-diaminobenzoic acid, a crucial intermediate in the pharmaceutical and dye industries, from its precursor, 3,5-dinitrobenzoic acid. This document details various reduction methodologies, presents quantitative data in structured tables for easy comparison, and offers detailed experimental protocols for key synthesis routes.

Introduction

This compound (3,5-DABA) is a valuable building block in organic synthesis. Its bifunctional nature, possessing both amino and carboxylic acid groups, makes it a versatile precursor for the synthesis of a wide range of compounds, including pharmaceuticals, high-performance polymers, and dyes.[1][2] The most common and industrially viable route to 3,5-DABA is the reduction of 3,5-dinitrobenzoic acid. This guide will explore the primary methods for this transformation, focusing on catalytic hydrogenation and metal/acid reduction.

Synthesis Methodologies

The conversion of 3,5-dinitrobenzoic acid to this compound involves the reduction of two nitro groups to amino groups. The two predominant methods to achieve this are catalytic hydrogenation and chemical reduction using metals in an acidic medium.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used, clean, and efficient method for the reduction of nitro compounds.[2] This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or a nickel-based catalyst, in the presence of hydrogen gas. The reaction is generally carried out in a solvent under controlled temperature and pressure.

Key Advantages:

  • High yields and purity of the product.

  • Environmentally friendly process with water as a common solvent.

  • The catalyst can often be recovered and reused.

Metal/Acid Reduction

Chemical reduction using a metal in an acidic medium is a classical and cost-effective method for the reduction of aromatic nitro compounds. Common metal/acid systems include iron/hydrochloric acid (Fe/HCl) and tin/hydrochloric acid (Sn/HCl).[3] This method is particularly useful for small-scale laboratory preparations.

Key Advantages:

  • Readily available and inexpensive reagents.

  • Robust and reliable for a wide range of substrates.

Data Presentation: Comparison of Synthesis Methods

The following tables summarize the quantitative data from various reported methods for the synthesis of this compound from 3,5-dinitrobenzoic acid.

Table 1: Catalytic Hydrogenation Methods

CatalystSolvent(s)Temperature (°C)Pressure (MPa)Yield (%)Purity (%)Reference
Pd/CWater, Sodium Hydroxide (B78521)50-603-4>95>99Patent
Pd/CSodium Solution, Water70295.799Dissertation[2]
Ni-M-Al (M=La, Yb, or Ce)Water, Sodium Hydroxide25-300.2-191.5-98.894.8-98.9Patent[4]
Raney NickelMethanol or Ethanol (B145695)20-1500.1-5>96>95Patent[5]

Table 2: Metal/Acid Reduction (General Procedures for Aryl Nitro Compounds)

Reducing AgentAcidSolvent(s)TemperatureNotesReference
Iron (Fe) powderHydrochloric Acid (HCl)Ethanol, WaterRefluxThe "Bechamp reduction" is a classic method.[3]General Organic Chemistry[3][6]
Tin (Sn)Hydrochloric Acid (HCl)EthanolRefluxEffective but can be messy to work up.General Organic Chemistry
Iron (Fe) powderAcetic AcidEthanol, WaterRefluxMilder conditions compared to HCl.General Organic Chemistry[6]

Experimental Protocols

Catalytic Hydrogenation using Pd/C

This protocol is based on a patented procedure and offers high yield and purity.

Materials:

  • 3,5-Dinitrobenzoic acid

  • Sodium hydroxide

  • 10% Palladium on carbon (Pd/C)

  • Water

  • Hydrochloric acid

  • Nitrogen gas

  • Hydrogen gas

Equipment:

  • High-pressure autoclave

  • Stirrer

  • Filtration apparatus

Procedure:

  • In a 1 L autoclave, add 50 g of 3,5-dinitrobenzoic acid and 200 g of water.

  • While stirring, add 9.4 g of sodium hydroxide to dissolve the starting material.

  • Add 0.5 g of 10% Pd/C catalyst to the mixture.

  • Seal the autoclave and purge with nitrogen gas three times to remove any air.

  • Pressurize the autoclave with hydrogen gas to 3-4 MPa.

  • Heat the reaction mixture to 50-60 °C and maintain stirring.

  • The reaction is complete when the hydrogen pressure remains stable.

  • Cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to recover the Pd/C catalyst.

  • Acidify the filtrate with hydrochloric acid to a pH of 4-4.5 to precipitate the product.

  • Filter the solid product, wash with water, and dry under vacuum to obtain this compound.

Metal/Acid Reduction using Iron/HCl (Adapted from a general procedure)

This protocol provides a classic and cost-effective method for the synthesis.

Materials:

  • 3,5-Dinitrobenzoic acid

  • Iron powder

  • Concentrated Hydrochloric acid

  • Ethanol

  • Water

  • Sodium hydroxide solution

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

  • Filtration apparatus

  • pH paper or meter

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, add 3,5-dinitrobenzoic acid and a mixture of ethanol and water.

  • Add an excess of iron powder to the suspension.

  • Slowly add concentrated hydrochloric acid to the stirring mixture. The reaction is exothermic and may require initial cooling.

  • After the initial reaction subsides, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • Filter the hot reaction mixture to remove the iron sludge. Wash the sludge with hot ethanol.

  • Combine the filtrate and washings and neutralize with a sodium hydroxide solution to precipitate the crude product.

  • Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., water or ethanol/water mixture) to obtain pure this compound.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Table 3: Characterization Data for this compound

PropertyValue
Molecular FormulaC₇H₈N₂O₂
Molecular Weight152.15 g/mol
AppearanceWhite to off-white or grey/brown powder[7]
Melting Point235-238 °C (decomposes)
¹H NMR (DMSO-d₆)Signals corresponding to aromatic and amine protons.
¹³C NMR (DMSO-d₆)Signals corresponding to the carboxylic acid and aromatic carbons.
IR (KBr) Characteristic peaks for N-H (amine), C=O (carboxylic acid), and aromatic C-H bonds.

Visualizations

Reaction Scheme

ReactionScheme start 3,5-Dinitrobenzoic Acid (C₇H₄N₂O₆) product This compound (C₇H₈N₂O₂) start->product [H] reagents Reduction (e.g., H₂, Pd/C or Fe, HCl)

Caption: Chemical transformation of 3,5-dinitrobenzoic acid to this compound.

Experimental Workflow: Catalytic Hydrogenation

Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Product Isolation A Charge Autoclave with 3,5-Dinitrobenzoic Acid, Water, NaOH B Add Pd/C Catalyst A->B C Seal and Purge with N₂ B->C D Pressurize with H₂ (3-4 MPa) C->D E Heat to 50-60°C with Stirring D->E F Monitor Pressure until Stable E->F G Cool and Vent F->G H Filter to Recover Catalyst G->H I Acidify Filtrate with HCl (pH 4-4.5) H->I J Filter Precipitated Product I->J K Wash with Water and Dry J->K

Caption: Workflow for the catalytic hydrogenation of 3,5-dinitrobenzoic acid.

Conclusion

The synthesis of this compound from 3,5-dinitrobenzoic acid is a well-established and efficient process. Catalytic hydrogenation, particularly with a Pd/C catalyst, offers a clean and high-yielding route suitable for industrial production. For laboratory-scale synthesis, the classic metal/acid reduction using iron and hydrochloric acid remains a viable and economical option. The choice of method will depend on the desired scale, available equipment, and environmental considerations. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field of chemical and pharmaceutical development.

References

An In-depth Technical Guide to 3,5-Diaminobenzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3,5-Diaminobenzoic acid (3,5-DABA). It includes detailed experimental protocols for its synthesis and purification, along with a summary of its current applications in research and development. The information is presented to support its use as a versatile building block in medicinal chemistry and materials science.

Core Physical and Chemical Properties

This compound is an organic compound featuring a benzoic acid core with two amino functional groups.[1] Its unique structure makes it a valuable intermediate in the synthesis of a variety of molecules, including pharmaceuticals and dyes.[1][2]

Below is a summary of its key quantitative properties:

PropertyValueSource(s)
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [3][4]
Appearance White to grey/light beige crystalline powder[1][2][5]
Melting Point 235-238 °C (decomposes)[5][6]
Boiling Point ~274.61 °C (rough estimate)[1]
Solubility Very soluble in water.[1][5][7] Slightly soluble in methanol.[1] Sparingly soluble in DMSO.[1] Soluble in alcohol and ether.[1][3][5]
pKa pK₁: 5.30 (at 25°C)[1][7]
Density ~1.28-1.40 g/cm³ (estimate)[1][2]

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

  • NMR Spectroscopy: Both ¹H and ¹³C NMR spectra are available for this compound and its dihydrochloride (B599025) salt, providing detailed information about its molecular structure.[4][8][9]

  • Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra have been obtained, typically using a KBr wafer, to identify the characteristic vibrational frequencies of its functional groups.[4][10]

  • UV-Visible Spectroscopy: The UV-Visible absorption spectrum shows a peak at approximately 324.27 nm, which corresponds to electronic transitions within the molecule.[11]

Experimental Protocols

The most common method for the synthesis of this compound is the reduction of 3,5-dinitrobenzoic acid.[3] Several catalytic systems can be employed for this transformation.

Protocol 1: Catalytic Hydrogenation using a Ni-Yb-Al Catalyst

This protocol is adapted from a patented method for the synthesis of this compound.[5]

  • Materials:

    • 3,5-Dinitrobenzoic acid (51 g, 0.24 mol)[5]

    • Deionized water (300 mL)[5]

    • 20% aqueous sodium hydroxide (B78521) solution[5]

    • Ni-Yb-Al triple-acting catalyst (0.25 g)[5]

    • Concentrated hydrochloric acid[5]

    • Hydrogen gas[5]

    • Nitrogen gas[5]

  • Procedure:

    • Add 3,5-dinitrobenzoic acid and deionized water to a 1 L stainless steel high-pressure reactor. Stir until a homogeneous mixture is formed.[5]

    • Adjust the pH of the reaction system to 7-8 using a 20% aqueous sodium hydroxide solution.[5]

    • Add the Ni-Yb-Al catalyst to the reactor.[5]

    • Purge the reactor with nitrogen gas three times to remove air.[5]

    • Pressurize the reactor with hydrogen gas to 0.2 MPa.[5]

    • Maintain the reaction temperature at 25-30 °C. The reaction is complete when a significant drop in pressure is observed.[5]

    • Recover the catalyst by filtration.[5]

    • Adjust the pH of the filtrate to 3 with concentrated hydrochloric acid to precipitate the product.[5]

    • Collect the solid product by filtration, wash with water, and dry under a vacuum.[5]

Protocol 2: Purification by Recrystallization

  • Materials:

    • Crude this compound

    • Deionized water

  • Procedure:

    • Dissolve the crude this compound in a minimum amount of hot deionized water.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration.

    • Wash the crystals with a small amount of cold deionized water.

    • Dry the crystals under a vacuum.[5]

Logical and Experimental Workflows

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Synthesis_Workflow Start 3,5-Dinitrobenzoic Acid Reaction Catalytic Hydrogenation (e.g., Ni-Yb-Al catalyst, H₂) Start->Reaction Dissolve in H₂O, adjust pH Filtration1 Catalyst Filtration Reaction->Filtration1 Reaction Mixture Precipitation Acidification (pH 3) with HCl Filtration1->Precipitation Filtrate Filtration2 Product Filtration & Washing Precipitation->Filtration2 Precipitate Slurry Drying Vacuum Drying Filtration2->Drying Crude Product End Pure this compound Drying->End

Caption: Synthesis workflow for this compound.

Characterization_Workflow cluster_purity cluster_structure cluster_thermal Sample Synthesized 3,5-DABA Purity Purity Analysis Sample->Purity Structure Structural Elucidation Sample->Structure Thermal Thermal Analysis Sample->Thermal HPLC HPLC Purity->HPLC Final Characterized Product NMR NMR (¹H, ¹³C) Structure->NMR IR FTIR / ATR-IR Structure->IR MP Melting Point Determination Thermal->MP

Caption: Experimental workflow for product characterization.

Applications in Research and Drug Development

This compound is a versatile intermediate with several applications:

  • Pharmaceutical Intermediate: It serves as a building block for the synthesis of various drugs and medications.[1] It is an analog of diatrizoate and has been shown to have antigenic properties towards monoclonal antibodies, making it useful in diagnostics.[1][5][7]

  • Dye and Pigment Industry: It is a key intermediate in the production of dyes, particularly azo dyes.[2]

  • Materials Science: It is used in the synthesis of specialty polymers, such as polyimides, which have applications in liquid crystal materials.[12]

  • Organic Synthesis: Its amino and carboxylic acid groups allow for a wide range of chemical modifications, making it a valuable component in the synthesis of various organic compounds.[1][2]

While derivatives of diaminobenzoic acids have been investigated for antimicrobial activity, the direct biological activities and signaling pathway interactions of 3,5-DABA itself are not extensively documented in the reviewed literature.[13] Its primary role in drug development is as a scaffold or starting material for more complex molecules.

References

Spectroscopic Analysis of 3,5-Diaminobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 3,5-Diaminobenzoic acid (DABA), a compound of interest in various research, scientific, and drug development applications. This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties of DABA, including data presentation, experimental protocols, and workflow visualizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

Table 1: ¹H NMR Spectral Data for this compound in DMSO-d₆

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4~6.4Triplet (t)~1.9
H-2, H-6~6.0Doublet (d)~1.9
-NH₂~4.8 (broad)Singlet (s)-
-COOH~12.0 (broad)Singlet (s)-

Note: The chemical shifts of the amine (-NH₂) and carboxylic acid (-COOH) protons are variable and can be affected by concentration, temperature, and residual water in the solvent.

Table 2: ¹³C NMR Spectral Data for this compound in DMSO-d₆ [1][2]

Carbon Assignment Chemical Shift (δ, ppm)
C=O~168
C-3, C-5~150
C-1~134
C-4~105
C-2, C-6~103
Experimental Protocol: ¹H and ¹³C NMR

A general protocol for acquiring high-quality NMR spectra of this compound is as follows:

1.2.1. Sample Preparation

  • Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of DMSO-d₆. The use of a deuterated solvent is essential to avoid overwhelming solvent signals in the ¹H NMR spectrum.

  • Transfer: Use a clean Pasteur pipette to transfer the solution into a standard 5 mm NMR tube.

  • Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool placed in the Pasteur pipette to prevent issues with the magnetic field homogeneity (shimming).

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference for chemical shift (δ = 0.00 ppm).

1.2.2. Instrument Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion.

  • Locking and Shimming: Place the NMR tube in the spectrometer and lock onto the deuterium (B1214612) signal of the solvent. Shim the magnetic field to achieve optimal homogeneity, which is indicated by a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: A range of -2 to 14 ppm is generally sufficient.

    • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

    • Relaxation Delay: A delay of 1-2 seconds between pulses is recommended.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon.

    • Spectral Width: A range of 0 to 200 ppm is appropriate.

    • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.

1.2.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H NMR and δ ≈ 39.52 ppm for ¹³C NMR).

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh DABA dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR tube dissolve->transfer lock Lock & Shim transfer->lock acquire_h1 Acquire 1H Spectrum lock->acquire_h1 acquire_c13 Acquire 13C Spectrum lock->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference integrate Integrate & Peak Pick reference->integrate assign Assign Signals integrate->assign structure Elucidate Structure assign->structure IR_Interpretation start Obtain IR Spectrum broad_oh Broad band at 3300-2500 cm-1? start->broad_oh broad_oh->start No strong_co Strong, sharp peak at ~1700 cm-1? broad_oh->strong_co Yes strong_co->start No broad_nh Broad bands at 3400-3200 cm-1? strong_co->broad_nh Yes carboxyl Presence of Carboxylic Acid strong_co->carboxyl broad_nh->start No aromatic_peaks Peaks at 3100-3000 cm-1 & 1600-1450 cm-1? broad_nh->aromatic_peaks Yes amine Presence of Primary Amine broad_nh->amine aromatic_peaks->start No aromatic Presence of Aromatic Ring aromatic_peaks->aromatic conclusion Structure consistent with This compound aromatic_peaks->conclusion Yes UVVis_Flow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock Prepare Stock Solution dilutions Perform Serial Dilutions stock->dilutions baseline Baseline Correction with Solvent Blank dilutions->baseline scan Scan Spectrum to find λ_max baseline->scan measure Measure Absorbance at λ_max scan->measure plot Plot Absorbance vs. Concentration measure->plot calculate Calculate Molar Absorptivity (ε) plot->calculate

References

Solubility Profile of 3,5-Diaminobenzoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,5-Diaminobenzoic acid (3,5-DABA) in various organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, polymer chemistry, and other research areas. This document compiles available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.

Core Data Summary

The solubility of this compound exhibits variability across different organic solvents, influenced by factors such as solvent polarity, hydrogen bonding capabilities, and temperature. While quantitative data for some solvents is limited in publicly available literature, a combination of experimental values and qualitative descriptors provides a useful solubility profile.

Quantitative Solubility Data

A study has reported the mole fraction solubility of this compound in both 95.32% and 99.55% ethanol (B145695) at various temperatures. The data indicates that solubility increases with temperature and is greater in the aqueous ethanol mixture compared to the absolute ethanol.

SolventTemperature (K)Mole Fraction (x10^4^)
Ethanol (95.32%) 298.151.85
303.152.24
308.152.68
313.153.21
318.153.84
Ethanol (99.55%) 298.151.52
303.151.83
308.152.19
313.152.62
318.153.13
Qualitative Solubility Data

For other common organic solvents, the available information is primarily qualitative.

SolventSolubility DescriptionSource
Dimethyl Sulfoxide (DMSO)Sparingly soluble[1][2][3]
Methanol (B129727)Slightly soluble[1][2][3]
EtherSoluble[4]
AcetoneSome solubility suggested by copolymer studies[5]
N,N-Dimethylformamide (DMF)No specific data found

It is also widely reported that this compound is very soluble in water.[1][3]

Experimental Protocols for Solubility Determination

For solvents where quantitative data is unavailable, the following established experimental protocols can be employed to determine the solubility of this compound.

Shake-Flask Method (Equilibrium Solubility Determination)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.

Materials and Equipment:

  • This compound (solid)

  • Solvent of interest (e.g., DMSO, DMF, acetone)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand at the constant temperature for a period to allow the excess solid to sediment.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette, avoiding disturbance of the sediment. Immediately filter the supernatant through a syringe filter to remove any remaining undissolved microparticles.

  • Dilution: Accurately dilute the filtered, saturated solution with a known volume of a suitable solvent. The dilution factor should be chosen to bring the concentration of this compound within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and accurate method for determining the concentration of a solute in a saturated solution.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: A C18 reversed-phase column is often suitable for aromatic compounds.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol or acetonitrile). The specific composition should be optimized for good peak shape and retention time.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find the wavelength of maximum absorbance (λmax).

  • Injection Volume: Typically 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Sample Analysis: Inject the diluted, filtered sample from the shake-flask experiment into the HPLC system and record the peak area.

  • Concentration Calculation: Determine the concentration of this compound in the diluted sample by using the regression equation from the calibration curve.

  • Solubility Calculation: Calculate the solubility of this compound in the original undiluted saturated solution by multiplying the determined concentration by the dilution factor. The solubility can be expressed in units such as mg/mL, g/100 mL, or mol/L.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for solubility determination and the general signaling pathway for assessing the suitability of a solvent.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh excess 3,5-DABA B Add known volume of solvent A->B C Agitate at constant temperature (24-72 hours) B->C D Sedimentation of excess solid C->D E Filter supernatant D->E F Dilute sample E->F G Quantify by HPLC/UV-Vis F->G H Calculate Solubility G->H

Caption: Workflow for determining the solubility of this compound.

Solvent_Screening_Pathway Start Select Solvent Qualitative Qualitative Test (e.g., visual observation) Start->Qualitative Quantitative Quantitative Analysis (Shake-Flask & HPLC) Qualitative->Quantitative Dissolution Observed Insoluble Insoluble/Poorly Soluble Qualitative->Insoluble No Dissolution Soluble Soluble Quantitative->Soluble Insoluble->Start Select New Solvent End Application Soluble->End

Caption: Decision pathway for solvent screening for this compound.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 3,5-Diaminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 3,5-Diaminobenzoic acid. Due to a lack of specific studies detailing the thermal analysis of pure this compound, this guide synthesizes available data, presents generalized experimental protocols for thermal analysis, and offers a logical workflow for such investigations.

Thermal Stability Overview

This compound is a solid crystalline compound at room temperature. The primary indicator of its thermal stability from available literature is its melting point, which is consistently reported to occur with simultaneous decomposition.

Key Thermal Properties:

The most frequently cited thermal event for this compound is its melting point, which is invariably accompanied by decomposition. This indicates that the molecule is not stable in the liquid phase and begins to break down upon reaching its melting temperature.

PropertyValue
Melting Point235-238 °C (with decomposition)
Flash Point235-240 °C

Note: The flash point and melting/decomposition point are very close, suggesting that the substance can ignite at or near its decomposition temperature.

Postulated Decomposition Pathway

In the absence of specific studies on the decomposition mechanism of this compound, a plausible decomposition pathway can be postulated based on the thermal behavior of similar aromatic carboxylic acids and amines. The initial decomposition is likely to involve decarboxylation, the loss of a molecule of carbon dioxide (CO₂) from the carboxylic acid group. This would be followed by the breakdown of the resulting aromatic diamine structure at higher temperatures.

DecompositionPathway 3,5-Diaminobenzoic_Acid This compound Decarboxylation Decarboxylation 3,5-Diaminobenzoic_Acid->Decarboxylation Heat (≥235 °C) m-Phenylenediamine m-Phenylenediamine Decarboxylation->m-Phenylenediamine CO2 CO2 Decarboxylation->CO2 + CO₂ Further_Decomposition Further Decomposition m-Phenylenediamine->Further_Decomposition Higher Temperatures Gaseous_Products Gaseous Products (e.g., NOx, CO, NH3) Further_Decomposition->Gaseous_Products

Experimental Protocols for Thermal Analysis

The following are generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that can be adapted for the study of this compound. These protocols are based on methodologies commonly used for the thermal analysis of organic compounds.

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small amount of this compound powder (typically 5-10 mg) is accurately weighed and placed in a ceramic or aluminum crucible.

  • Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature above the expected decomposition range (e.g., 600 °C).

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. Key parameters to be determined include the onset temperature of decomposition (Tonset) and the temperatures at which specific percentages of weight loss occur.

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition.

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

  • Temperature Program:

    • Equilibrate at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a temperature that encompasses the melting and decomposition range (e.g., 300 °C).

  • Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks. The onset temperature, peak temperature, and enthalpy change (ΔH) for each thermal event can be calculated.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_products Decomposition Product Analysis Sample_Purity Ensure Purity of 3,5-DABA Sample_Characterization Initial Characterization (e.g., XRD, FTIR) Sample_Purity->Sample_Characterization TGA Thermogravimetric Analysis (TGA) Sample_Characterization->TGA DSC Differential Scanning Calorimetry (DSC) Sample_Characterization->DSC TGA_Data Determine Decomposition Temperatures and Weight Loss TGA->TGA_Data DSC_Data Identify Melting and Decomposition Events and Enthalpies DSC->DSC_Data Kinetic_Analysis Decomposition Kinetics (Optional) TGA_Data->Kinetic_Analysis TGA_MS TGA coupled with Mass Spectrometry (TGA-MS) TGA_Data->TGA_MS DSC_Data->Kinetic_Analysis Pyrolysis_GC_MS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) DSC_Data->Pyrolysis_GC_MS

Summary and Recommendations

The thermal stability of this compound is primarily defined by its melting point, which occurs with decomposition in the range of 235-238 °C. For applications where this compound will be subjected to elevated temperatures, it is crucial to maintain conditions below this decomposition threshold to ensure its chemical integrity.

For a more in-depth understanding of its thermal behavior, it is highly recommended that dedicated TGA and DSC studies be conducted on pure this compound. Such studies would provide valuable quantitative data on its decomposition profile and the energetics of the process. Furthermore, analysis of the evolved gases during decomposition, for instance by using TGA coupled with mass spectrometry (TGA-MS), would provide definitive insights into the decomposition mechanism and the nature of the resulting products. This information is critical for safety assessments and for the development of robust manufacturing and formulation processes in the pharmaceutical and materials science industries.

3,5-Diaminobenzoic Acid: A Versatile Monomer for Advanced Polymer Synthesis in Scientific Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diaminobenzoic acid (DABA) is an aromatic compound featuring both amine and carboxylic acid functional groups. This unique trifunctional nature makes it a highly valuable monomer for the synthesis of a diverse range of polymers, including polyamides, polyimides, and hyperbranched structures like dendrimers. The presence of the carboxylic acid group provides a site for further functionalization, allowing for the tailoring of polymer properties for specific applications. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of DABA-based polymers, with a particular focus on their emerging role in drug delivery and other biomedical applications.

Polymer Synthesis Utilizing this compound

The dual amine functionality of DABA allows it to readily participate in polymerization reactions with various co-monomers. The synthetic route chosen dictates the final polymer architecture and properties.

Synthesis of Polyamides

Aromatic polyamides can be synthesized from DABA through direct polycondensation with various aromatic dicarboxylic acids.[1] The Yamazaki-Higashi phosphorylation reaction is a commonly employed method for this purpose.[2] This method utilizes triphenyl phosphite (B83602) (TPP) and pyridine (B92270) as condensing agents in a solvent system like N-methyl-2-pyrrolidone (NMP) with the addition of salts such as lithium chloride (LiCl) or calcium chloride (CaCl2) to enhance the solubility of the resulting polymer.[2]

Synthesis of Polyimides

Polyimides incorporating DABA are typically prepared via a two-step process.[3][4] The initial step involves the reaction of DABA with a dianhydride, such as 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) to form a soluble poly(amic acid) precursor.[3][4] In the second step, this precursor undergoes cyclodehydration, which can be achieved either thermally by heating or chemically using agents like acetic anhydride and pyridine, to yield the final polyimide.[2][5]

Enzymatic and Oxidative Polymerization

Novel polymerization techniques for DABA include enzymatic and oxidative methods.[6][7] Enzymatic polymerization can be carried out using horseradish peroxidase (HRP) as a catalyst in the presence of hydrogen peroxide (H2O2).[6][7] Oxidative polymerization can also be initiated by chemical oxidants.[6] These methods offer alternative routes to poly(this compound) with potentially unique properties.

Synthesis of Hyperbranched Polymers and Dendrimers

The AB2-type monomer structure of DABA (two amine groups and one carboxylic acid group) makes it an ideal building block for the synthesis of hyperbranched polymers and dendrimers.[6][8] Low-temperature polycondensation of DABA, with the aid of a carboxyl group activator like N,N'-diisopropylcarbodiimide (DIC), can produce oligomeric hyperbranched polyamides.[6] These highly branched, three-dimensional architectures have garnered significant interest for applications in drug and gene delivery due to their unique properties, including a high density of surface functional groups and internal cavities.[2][9][10]

Experimental Protocols

Protocol 1: Synthesis of Aromatic Polyamides via Direct Polycondensation

This protocol describes a typical Yamazaki-Higashi phosphorylation reaction for the synthesis of an aromatic polyamide from a diamine (e.g., a DABA derivative) and an aromatic dicarboxylic acid.[2]

Materials:

  • Diamine monomer (containing DABA moiety)

  • Aromatic dicarboxylic acid

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl2), anhydrous

  • Methanol (B129727)

Procedure:

  • In a reaction flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine monomer and the aromatic dicarboxylic acid in a mixture of NMP and pyridine containing dissolved CaCl2.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add triphenyl phosphite to the stirred solution.

  • After the addition is complete, heat the reaction mixture to 100-120 °C and maintain for 3-6 hours under a continuous nitrogen stream.

  • After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

  • Collect the fibrous polymer by filtration, wash thoroughly with hot water and methanol to remove any unreacted monomers and salts.

  • Dry the purified polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.

Protocol 2: Two-Step Synthesis of Polyimides

This protocol outlines the synthesis of a polyimide using DABA as a co-monomer with a dianhydride.[2][3]

Materials:

  • This compound (DABA)

  • Aromatic diamine co-monomer

  • Dianhydride (e.g., 6FDA)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Acetic anhydride

  • Pyridine

Procedure: Step 1: Poly(amic acid) Synthesis

  • In a dry reaction flask under a nitrogen atmosphere, dissolve DABA and the aromatic diamine co-monomer in anhydrous DMAc.

  • Once the diamines are fully dissolved, add the dianhydride in one portion. The solid content of the solution is typically maintained around 10-20 wt%.

  • Stir the mixture at room temperature for 12-24 hours to yield a viscous poly(amic acid) solution.

Step 2: Chemical Imidization

  • To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (typically in a 1:1 molar ratio with respect to the amic acid repeating unit).

  • Continue stirring at room temperature for 1-2 hours, and then heat the mixture to 100 °C for an additional 2-3 hours to complete the imidization.

  • Cool the reaction mixture and precipitate the polyimide by pouring the solution into a non-solvent like methanol.

  • Filter the polymer, wash it extensively with methanol and water, and dry it under vacuum at 150-180 °C.

Physicochemical and Thermal Properties of DABA-Based Polymers

The incorporation of DABA into polymer backbones significantly influences their properties. The data presented below is a summary of typical values reported in the literature and can vary depending on the specific co-monomers and synthesis conditions.

PropertyPolyamides from DABA DerivativesPolyimides containing DABAReferences
Inherent Viscosity (dL/g) 0.77 - 1.210.54 - 0.82[1][2]
Number-Average MW (Mn) 18,800 - 29,000-[1]
Weight-Average MW (Mw) 39,000 - 72,700-[1]
Glass Transition (Tg, °C) 225 - 245196 - 258[1][2]
10% Weight Loss Temp. (°C) > 430 (in air)> 500 (in N2 and air)[1][2]
Solubility Soluble in polar aprotic solvents (NMP, DMAc, DMF, DMSO)Soluble in polar aprotic solvents (NMP, DMAc, DMF), m-cresol[1][2]

Applications in Drug and Gene Delivery

The unique characteristics of DABA-based polymers, particularly their biocompatibility, biodegradability (in some cases), and the presence of functionalizable carboxylic acid groups, make them promising candidates for drug and gene delivery systems.[11][12]

Dendrimers and Hyperbranched Polymers as Drug Carriers

Hyperbranched polyamides and dendrimers synthesized from DABA offer several advantages as drug carriers.[2][9][10] Their well-defined, three-dimensional structure provides internal cavities capable of encapsulating drug molecules, while the numerous surface functional groups can be used to attach targeting ligands or imaging agents.[2][9][10] This allows for the development of sophisticated drug delivery systems that can enhance drug solubility, protect the drug from degradation, and achieve targeted delivery to specific cells or tissues, thereby reducing systemic toxicity.[12][13]

Gene Delivery Vectors

Cationic polymers are widely investigated as non-viral vectors for gene delivery. The amine groups in DABA-based polymers can be protonated at physiological pH, enabling them to form complexes with negatively charged nucleic acids like plasmid DNA (pDNA) and small interfering RNA (siRNA).[5][14][15] These polymer/nucleic acid complexes, known as polyplexes, can protect the genetic material from enzymatic degradation and facilitate its entry into cells. The "proton sponge" effect, where the buffering capacity of the polymer helps in endosomal escape, is a critical mechanism for successful gene delivery.[15]

Visualizing Polymer Synthesis and Application Workflows

Workflow for Polyamide Synthesis

G General Workflow for Polyamide Synthesis from DABA cluster_reactants Reactants cluster_process Polycondensation cluster_purification Purification cluster_product Final Product DABA This compound (DABA) Derivative Polymerization Direct Polycondensation (Yamazaki-Higashi Reaction) DABA->Polymerization Diacid Aromatic Dicarboxylic Acid Diacid->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Solvent NMP/Pyridine/CaCl2 Solvent->Polymerization CondensingAgent Triphenyl Phosphite (TPP) CondensingAgent->Polymerization Washing Washing with Water & Methanol Precipitation->Washing Drying Vacuum Drying Washing->Drying Polyamide Aromatic Polyamide Drying->Polyamide

Caption: Workflow for Aromatic Polyamide Synthesis.

Conceptual Drug Delivery Mechanism

G Conceptual Mechanism of DABA-Based Dendrimer Drug Delivery cluster_formulation Formulation cluster_delivery Systemic Circulation & Targeting cluster_uptake Cellular Uptake and Release cluster_action Therapeutic Action Dendrimer DABA-Based Dendrimer Encapsulation Drug Encapsulation Dendrimer->Encapsulation Drug Drug Molecule Drug->Encapsulation Targeting Targeted Delivery (e.g., to Tumor Cells) Encapsulation->Targeting Endocytosis Endocytosis Targeting->Endocytosis Release Drug Release (e.g., pH-triggered) Endocytosis->Release Effect Therapeutic Effect Release->Effect

Caption: Drug Delivery via DABA-Based Dendrimers.

Conclusion

This compound is a monomer with significant potential for the development of high-performance polymers. Its trifunctional nature allows for the synthesis of a variety of polymer architectures, including linear polyamides and polyimides, as well as complex hyperbranched structures. The resulting polymers exhibit desirable properties such as high thermal stability and good solubility in organic solvents. The presence of a pendant carboxylic acid group provides a versatile handle for post-polymerization modification, opening up a wide range of applications. Of particular interest to the drug development community is the use of DABA-based polymers, especially dendrimers, as sophisticated drug and gene delivery vehicles. Further research into the biocompatibility, biodegradability, and in vivo performance of these polymers will be crucial in translating their potential into clinical applications.

References

The Versatility of 3,5-Diaminobenzoic Acid in Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3,5-Diaminobenzoic acid (DABA), a versatile aromatic diamine monomer, has garnered significant attention in materials science due to its unique trifunctional nature. The presence of two amine groups and one carboxylic acid group on a single benzene (B151609) ring allows for the creation of a diverse range of polymeric architectures with tailored properties. This technical guide explores the multifaceted applications of DABA in the synthesis of high-performance polymers such as aramids and polyimides, the development of functional materials including hyperbranched polymers and metal-organic frameworks (MOFs), and its role in modifying material properties for specific applications.

High-Performance Polymers Derived from this compound

The incorporation of DABA into polymer backbones imparts unique characteristics, including improved solubility, enhanced thermal stability, and the introduction of functional pendant groups.

Aramids (Aromatic Polyamides)

The carboxylic acid group of DABA can be leveraged to create aramids with pendant functional groups, which can disrupt chain packing and improve solubility in organic solvents without significantly compromising their renowned thermal and mechanical properties. This enhanced processability opens up new avenues for fabricating aramid films and coatings.

Quantitative Data on DABA-Containing Aramids:

While specific quantitative data for aramids containing DABA is not extensively consolidated in single sources, the general properties of aramids provide a benchmark. The introduction of DABA is a strategy to modify these baseline properties.

PropertyTypical Value for High-Performance AramidsInfluence of DABA Incorporation
Tensile Strength > 3000 MPa[1]May be slightly reduced but enhances processability.
Elastic Modulus > 100 GPa[2]Can be tailored by controlling the DABA content.
Decomposition Temp. > 500 °C[2]Generally maintains high thermal stability.
Solubility Poor in most organic solvents[1]Significantly improved in polar aprotic solvents.
Polyimides

DABA is a valuable comonomer in the synthesis of polyimides, where its carboxylic acid group can be used to introduce functionality, improve processability, and influence the final properties of the material. For instance, DABA-containing copolyimides have been investigated for gas separation membrane applications. The carboxylic acid groups can influence chain packing and gas transport properties.

Quantitative Data on DABA-Containing Polyimides:

Polymer SystemGasPermeability (Barrer)Selectivity (CO₂/CH₄)Reference
6FDA-DABA/TFMB CopolyimideCO₂~145-[Macromolecular Research, 19(8), 797-808 (2011)]
O₂~40-[Macromolecular Research, 19(8), 797-808 (2011)]
N₂~10-[Macromolecular Research, 19(8), 797-808 (2011)]
CH₄~7~20.7[Macromolecular Research, 19(8), 797-808 (2011)]

Note: 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)

Functional Materials Based on this compound

The unique AB₂-type monomer structure of DABA makes it an ideal building block for creating highly branched and functional materials.

Hyperbranched Polymers

DABA can undergo self-polycondensation to form hyperbranched polyamides. These polymers are characterized by a dendritic, highly branched structure with a high density of terminal functional groups (carboxylic acids). This architecture leads to unique properties such as good solubility, low viscosity, and a high degree of functionality, making them suitable for applications in coatings, additives, and drug delivery. The thermal stability of these hyperbranched polyamides is notable, with a 5% weight loss temperature often exceeding 400 °C.[3] The Young's modulus of copolymers can vary, for instance, from 2.4 to 1.6 GPa with an increasing amount of the AB₂ monomer.[3]

Quantitative Data on Hyperbranched Polyamides from DABA:

PropertyValue RangeReference
Glass Transition Temp. (Tg) 138–198 °C[Request PDF]
5% Weight Loss Temp. (TGA) > 400 °C[Request PDF]
Inherent Viscosity (ηinh) 0.27–0.35 dL/g[Request PDF]
Weight Average Molecular (Mw) 1.3 × 10⁴ – 2.7 × 10⁴ g/mol [Request PDF]
Young's Modulus 1.6 - 2.4 GPa[Request PDF]
Metal-Organic Frameworks (MOFs)

The amine and carboxylic acid groups of DABA make it a suitable ligand for the synthesis of functionalized MOFs. These functional groups can be used to chelate metal ions and can also be post-synthetically modified to introduce other functionalities, leading to MOFs with tailored properties for applications such as catalysis, gas storage, and chemical sensing.

Experimental Protocols

Synthesis of a DABA-Containing Aramid

This protocol describes the low-temperature solution polycondensation for synthesizing an aramid copolymer using DABA and another aromatic diamine.

Materials:

  • This compound (DABA)

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • Aromatic diacid chloride (e.g., terephthaloyl chloride)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine (B92270)

  • Calcium chloride (CaCl₂), anhydrous

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar ratio of this compound and the co-diamine in anhydrous NMP containing 5% (w/v) anhydrous CaCl₂.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equimolar amount of the aromatic diacid chloride to the stirred solution.

  • Add a catalytic amount of pyridine to the reaction mixture.

  • Continue stirring at 0 °C for 1 hour and then at room temperature for 24 hours under a nitrogen atmosphere.

  • Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol (B129727).

  • Filter the fibrous polymer, wash it thoroughly with methanol and then with hot water to remove unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80 °C for 24 hours.

Synthesis of Poly(this compound) via Oxidative Polymerization

This protocol outlines the chemical oxidative polymerization of DABA to form a polyconjugated polymer.[4]

Materials:

  • This compound (DABA)

  • Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈)

  • Hydrochloric acid (HCl), 1 M

  • Methanol

  • Distilled water

Procedure:

  • Dissolve a specific amount of this compound in 1 M HCl in a reaction vessel.

  • Separately, dissolve an equimolar amount of ammonium persulfate in 1 M HCl.

  • Cool both solutions to 0-5 °C in an ice bath.

  • Slowly add the ammonium persulfate solution dropwise to the stirred DABA solution over a period of 30 minutes.

  • Maintain the reaction temperature at 0-5 °C and continue stirring for 24 hours.

  • The color of the solution will gradually change, indicating polymerization.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer repeatedly with distilled water and then with methanol to remove the oxidant and oligomers.

  • Dry the final polymer product in a vacuum oven at 60 °C.[4]

Characterization of DABA-Based Polymers

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure, identifying characteristic peaks for amide linkages (around 1650 cm⁻¹), imide rings (around 1780 and 1720 cm⁻¹), and the carboxylic acid group (broad O-H stretch around 3000 cm⁻¹ and C=O stretch around 1700 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆) to elucidate the detailed molecular structure and confirm the incorporation of DABA units.

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by determining the decomposition temperature (Td), typically defined as the temperature at which 5% or 10% weight loss occurs.

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer, which provides information about its amorphous or semi-crystalline nature and its upper service temperature.

Mechanical Testing: Using a universal testing machine to measure tensile strength, elastic modulus, and elongation at break of polymer films, providing insights into their strength and flexibility.

Visualizations

experimental_workflow_aramid_synthesis cluster_dissolution Monomer Dissolution cluster_polymerization Polymerization cluster_purification Purification DABA This compound Mix1 Monomer Solution DABA->Mix1 CoDiamine Co-Diamine CoDiamine->Mix1 Solvent NMP/CaCl2 Solvent->Mix1 Reaction Polymerization (0°C to RT) Mix1->Reaction DiacidChloride Diacid Chloride DiacidChloride->Reaction Pyridine Pyridine (catalyst) Pyridine->Reaction PolymerSolution PolymerSolution Reaction->PolymerSolution Viscous Solution Precipitation Precipitation PolymerSolution->Precipitation Washing Washing (Methanol & Water) Precipitation->Washing Methanol Methanol Methanol->Precipitation Drying Vacuum Drying (80°C) Washing->Drying FinalPolymer FinalPolymer Drying->FinalPolymer Final Aramid Polymer logical_relationship_daba_properties cluster_structure Structural Features cluster_applications Resulting Polymer Properties & Applications DABA This compound (DABA) AmineGroups Two Amine Groups (-NH2) DABA->AmineGroups CarboxylGroup One Carboxylic Acid Group (-COOH) DABA->CarboxylGroup AromaticRing Rigid Aromatic Ring DABA->AromaticRing BranchedArchitectures Hyperbranched Structures (AB2 Monomer Type) DABA->BranchedArchitectures HighThermalStability High Thermal Stability (Aromatic Backbone) AmineGroups->HighThermalStability ImprovedSolubility Improved Solubility (Disrupts Chain Packing) CarboxylGroup->ImprovedSolubility Functionality Pendant Functional Groups (e.g., for crosslinking, further modification) CarboxylGroup->Functionality AromaticRing->HighThermalStability GasSeparation Gas Separation Membranes ImprovedSolubility->GasSeparation Coatings Coatings & Films ImprovedSolubility->Coatings DrugDelivery Drug Delivery Systems Functionality->DrugDelivery HighThermalStability->Coatings BranchedArchitectures->DrugDelivery

References

Navigating the Safe Handling of 3,5-Diaminobenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diaminobenzoic acid (DABA), a versatile aromatic amine, serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds and other specialty chemicals. Its unique molecular structure, featuring both amino and carboxylic acid functional groups, makes it a valuable intermediate in organic synthesis. However, as with many aromatic amines, a thorough understanding of its health and safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This technical guide provides a comprehensive overview of the health and safety considerations for handling this compound, with a focus on quantitative data, detailed experimental protocols for safety assessment, and an exploration of the potential toxicological pathways.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2][3] Ingestion may also cause gastrointestinal irritation.[4]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3][5]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2][3][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2][3][5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for understanding its behavior under various laboratory conditions and for designing appropriate storage and handling procedures.

PropertyValueReference
Molecular Formula C₇H₈N₂O₂[5]
Molecular Weight 152.15 g/mol [1][5]
Appearance White to brown solid powder[1]
Melting Point 235 - 238 °C (decomposes)[1]
Solubility Soluble in water[6]
log Pow (octanol/water) -0.51[6]
Vapor Pressure 0 Pa at 25 °C (estimated)[6]
Density 1.401 g/cm³ at 20 °C[6]

Toxicological Data

While specific quantitative toxicological data for this compound is limited in publicly available literature, the following table summarizes the available information and provides context based on the general properties of aromatic amines. The toxicological properties of this substance have not been fully investigated.[4]

EndpointResultSpeciesReference
Acute Oral Toxicity (LD50) No data available-[6]
Acute Dermal Toxicity Based on available data, the classification criteria are not met.-[1][3]
Acute Inhalation Toxicity Based on available data, the classification criteria are not met.-[1][3]
Skin Corrosion/Irritation Causes skin irritation.-[1][3][7][8]
Serious Eye Damage/Irritation Causes serious eye irritation.-[1][3][7][8]
Respiratory or Skin Sensitization May cause sensitization by skin contact.-[7][8]
Germ Cell Mutagenicity Based on available data, the classification criteria are not met.-[1]
Carcinogenicity Based on available data, the classification criteria are not met.-[1]
Reproductive Toxicity Based on available data, the classification criteria are not met.-[1]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.-[1][3][7][8]
Specific Target Organ Toxicity (Repeated Exposure) Based on available data, the classification criteria are not met.-[1]

Ecotoxicity Data:

EndpointSpeciesResultExposure TimeReference
Acute toxicity to fish (LC50) Pimephales promelas (fathead minnow)100.4 mg/L96 h[9]
Acute toxicity to aquatic invertebrates (EC50) Daphnia magna (water flea)2 mg/L48 h[9]
Toxicity to algae (NOEC) Pseudokirchneriella subcapitata8.42 mg/L48 h[9]
Toxicity to microorganisms (EC50) Photobacterium phosphoreum31.8 mg/L30 min[9]

Experimental Protocols for Safety Assessment

To ensure a comprehensive understanding of the potential hazards of this compound, standardized experimental protocols are employed. The following sections detail the methodologies for key toxicological assessments based on OECD guidelines.

Acute Oral Toxicity (OECD 423)

The acute oral toxicity test provides information on the health hazards likely to arise from a single oral exposure to a substance.

Methodology:

  • Test Animals: Healthy, young adult rats of a single sex (typically females) are used.

  • Housing and Fasting: Animals are housed in appropriate conditions with controlled temperature and humidity. They are fasted (food, but not water, withheld) for a defined period before administration of the test substance.

  • Dose Administration: The test substance is administered in a single dose by gavage. The dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality and clinical signs at the different dose levels.

G cluster_pre Pre-Dosing cluster_post Post-Dosing Observation AnimalSelection Select healthy, young adult rats Acclimatization Acclimatize animals to lab conditions AnimalSelection->Acclimatization Fasting Fast animals (food withheld) Acclimatization->Fasting DoseAdmin Administer single dose by gavage Fasting->DoseAdmin ObserveClinical Observe for clinical signs of toxicity DoseAdmin->ObserveClinical RecordMortality Record mortality ObserveClinical->RecordMortality WeighAnimals Monitor body weight RecordMortality->WeighAnimals Necropsy Perform gross necropsy at end of study WeighAnimals->Necropsy

Workflow for Acute Oral Toxicity Testing (OECD 423).
Dermal Irritation (OECD 404)

This test determines the potential of a substance to cause reversible inflammatory changes to the skin.[10]

Methodology:

  • Test Animal: A single healthy young adult albino rabbit is typically used for the initial test.

  • Test Site Preparation: A small area of the animal's back is clipped free of fur.

  • Application of Test Substance: A dose of 0.5 g of the solid test substance is applied to the prepared skin and covered with a gauze patch and semi-occlusive dressing.

  • Exposure Period: The exposure period is typically 4 hours.

  • Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours) for up to 14 days.

  • Scoring: The severity of the skin reactions is scored according to a standardized grading system.

G cluster_app Application cluster_obs Observation AnimalPrep Prepare test site on albino rabbit ApplySubstance Apply 0.5g of solid substance to skin AnimalPrep->ApplySubstance CoverPatch Cover with gauze patch and dressing ApplySubstance->CoverPatch Expose4h 4-hour exposure CoverPatch->Expose4h RemovePatch Remove patch Expose4h->RemovePatch ObserveSkin Observe for erythema and edema RemovePatch->ObserveSkin ScoreReactions Score skin reactions at 1, 24, 48, 72h ObserveSkin->ScoreReactions

Workflow for Dermal Irritation Testing (OECD 404).
Eye Irritation (OECD 405)

This test evaluates the potential of a substance to cause reversible or irreversible damage to the eye.[11][12]

Methodology:

  • Test Animal: A single healthy young adult albino rabbit is used for the initial test.

  • Application: A single dose of the test substance (e.g., 0.1 g of solid) is applied into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after application.[11][13] The observation period can be extended up to 21 days to assess the reversibility of any effects.[12][14]

  • Scoring: Ocular lesions are scored using a standardized system.

G cluster_prep Pre-Application cluster_app Application cluster_obs Observation and Scoring SelectAnimal Select healthy albino rabbit ApplySubstance Apply single dose to conjunctival sac of one eye SelectAnimal->ApplySubstance ExamineEye Examine eye at 1, 24, 48, 72h ApplySubstance->ExamineEye ScoreLesions Score corneal opacity, iritis, conjunctival redness & chemosis ExamineEye->ScoreLesions AssessReversibility Assess reversibility (up to 21 days) ScoreLesions->AssessReversibility

Workflow for Eye Irritation Testing (OECD 405).
Genotoxicity Assessment

Genotoxicity tests are conducted to determine if a substance can cause damage to genetic material.

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[15]

Methodology:

  • Tester Strains: Several strains of S. typhimurium with different types of mutations in the histidine operon are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.

  • Exposure: The tester strains are exposed to various concentrations of the test substance in the presence of a small amount of histidine.

  • Incubation: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine and incubated.

  • Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-related increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[16]

This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.

Methodology:

  • Cell Cultures: Mammalian cells (e.g., human lymphocytes or established cell lines) are used.

  • Exposure: Cell cultures are exposed to the test substance with and without a metabolic activation system (S9).

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.

  • Harvesting and Staining: Cells are harvested, fixed, and stained.

  • Scoring: The frequency of micronucleated cells in the treated cultures is compared to that in the negative control cultures. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Potential Toxicological Pathways

While specific signaling pathways for this compound have not been extensively studied, the general toxicological pathway for aromatic amines involves metabolic activation to reactive intermediates that can interact with cellular macromolecules, including DNA.[17][18][19]

Metabolic Activation of Aromatic Amines:

Aromatic amines are typically metabolized in the liver by cytochrome P450 enzymes, which can lead to the formation of N-hydroxyarylamines.[1][18][19] These intermediates can be further activated through esterification by N-acetyltransferases or sulfotransferases to form reactive electrophiles.[5] These electrophiles can then bind to DNA, forming DNA adducts, which are lesions that can lead to mutations and potentially initiate carcinogenesis if not repaired.[1][5]

G cluster_metabolism Metabolic Activation cluster_cellular Cellular Effects AromaticAmine Aromatic Amine (e.g., this compound) N_Hydroxylation N-Hydroxylation (Cytochrome P450) AromaticAmine->N_Hydroxylation Phase I N_Hydroxyarylamine N-Hydroxyarylamine N_Hydroxylation->N_Hydroxyarylamine Esterification Esterification (NATs, SULTs) N_Hydroxyarylamine->Esterification Phase II ReactiveElectrophile Reactive Electrophile Esterification->ReactiveElectrophile DNA_Adducts DNA Adduct Formation ReactiveElectrophile->DNA_Adducts Mutations Mutations DNA_Adducts->Mutations Carcinogenesis Potential for Carcinogenesis Mutations->Carcinogenesis

General Metabolic Activation Pathway of Aromatic Amines.

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safe handling practices and the use of appropriate personal protective equipment are mandatory.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[20]

Personal Protective Equipment:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[9]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.

Handling Procedures:

  • Avoid breathing dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

  • Keep away from strong acids and bases.[1]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][2][3][4]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][3][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2][3]

Spill and Disposal Procedures

Spill Response:

  • Evacuate the area.

  • Wear appropriate PPE.

  • Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • Clean the spill area with a suitable solvent.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Do not allow the material to enter sewers or waterways.

Conclusion

This compound is a valuable chemical intermediate, but its handling requires a comprehensive understanding of its potential hazards. This guide has outlined the key health and safety considerations, including its classification as an irritant, the necessary personal protective equipment, and appropriate handling and emergency procedures. While specific quantitative toxicological data for this compound is limited, the provided information on the general toxicology of aromatic amines and standardized testing protocols offers a robust framework for risk assessment and mitigation. By adhering to the guidelines presented in this document, researchers, scientists, and drug development professionals can work safely with this compound, minimizing risks and ensuring a secure laboratory environment. Further research into the specific toxicological profile and potential signaling pathway interactions of this compound is warranted to provide a more complete safety assessment.

References

An In-depth Technical Guide to 3,5-Diaminobenzoic Acid (CAS 535-87-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diaminobenzoic acid (3,5-DABA), with CAS number 535-87-5, is an aromatic amino acid characterized by a benzoic acid core substituted with two amine groups at the meta positions. This unique structure, possessing both acidic and basic functionalities, makes it a versatile building block in various fields of chemical synthesis. It is a crucial intermediate in the production of pharmaceuticals, high-performance polymers such as polyamides and polyimides, and specialty dyes.[1][2] Its ability to undergo reactions common to aromatic amines and carboxylic acids allows for precise molecular modifications, rendering it a valuable component in the design of complex organic molecules.[1]

Physicochemical Properties

This compound is typically a white to pale yellow or grey crystalline powder.[1][3] It is stable under normal ambient conditions but can be sensitive to prolonged exposure to light.[1] The compound is soluble in hot water and acidic solutions, and slightly soluble in some organic solvents like DMSO and methanol (B129727).[1][3]

Structural and General Properties
PropertyValueReference
Molecular Formula C₇H₈N₂O₂[4]
Molecular Weight 152.15 g/mol [1][5]
Appearance White to pale yellow/grey crystalline powder[1][3]
CAS Number 535-87-5[5]
EC Number 208-621-0[5]
Physical and Chemical Data
PropertyValueReference
Melting Point 235-238 °C (decomposes)[3][4][5]
Boiling Point Not available (decomposes)[6]
Solubility Very soluble in water. Soluble in hot water and acidic solutions. Sparingly soluble in DMSO, slightly soluble in methanol.[1][3]
pKa pK₁: 5.30 (at 25°C)[3]
Density Approximately 1.45 g/cm³[1]
Spectral Data
Spectrum TypeKey Features and Observations
¹H NMR Spectral data available, typically run in DMSO-d₆.
¹³C NMR Spectral data available.
IR (Infrared) Characteristic peaks for N-H, C=O, and aromatic C-H stretching.
UV-Vis Studies on absorption and fluorescence spectra in various solvents have been conducted.

Synthesis and Purification

The most common laboratory and industrial synthesis of this compound involves the reduction of 3,5-dinitrobenzoic acid.

Synthesis Workflow

Synthesis_Workflow Start 3,5-Dinitrobenzoic acid Reaction Catalytic Hydrogenation (e.g., Ni-based catalyst, H₂) Start->Reaction Reactant Workup 1. Catalyst Filtration 2. Acidification (HCl) 3. Precipitation Reaction->Workup Reaction Mixture Purification Crystallization (from water) Workup->Purification Crude Product Product This compound Purification->Product Purified Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 3,5-Dinitrobenzoic Acid

This protocol is adapted from a patented industrial process.

Materials:

  • 3,5-Dinitrobenzoic acid (51 g, 0.24 mol)

  • Deionized water (300 mL)

  • 20% (w/w) Sodium hydroxide (B78521) solution

  • Ni-Yb-Al triple-acting catalyst (0.25 g) or another suitable hydrogenation catalyst (e.g., Raney nickel, Pd/C)

  • Concentrated hydrochloric acid

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • 1 L high-pressure stainless steel reactor

Procedure:

  • Charge the 1 L stainless steel high-pressure reactor with 3,5-dinitrobenzoic acid (51 g) and deionized water (300 mL).

  • Stir the mixture thoroughly until a homogeneous suspension is formed.

  • Adjust the pH of the reaction system to 7-8 using a 20% aqueous sodium hydroxide solution.

  • Add the Ni-Yb-Al catalyst (0.25 g) to the reactor.

  • Seal the reactor and purge the system with nitrogen gas three times to remove any residual air.

  • Pressurize the reactor with hydrogen gas to 0.2 MPa.

  • Maintain the reaction temperature between 25-30 °C and stir the mixture.

  • Continue the reaction until the hydrogen pressure no longer decreases, indicating the completion of the reduction.

  • Depressurize the reactor and filter the reaction mixture to recover the catalyst.

  • Transfer the filtrate to a suitable beaker and cool.

  • Adjust the pH of the filtrate to 3 with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold deionized water.

  • Dry the final product under vacuum to yield this compound.

Purification Protocol: Recrystallization

Materials:

  • Crude this compound

  • Deionized water

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot deionized water.

  • If necessary, perform a hot filtration to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the crystals in a vacuum oven. The dihydrochloride (B599025) salt can also be prepared and has a melting point of 226-228 °C (decomposes).[3]

Applications in Research and Development

The bifunctional nature of this compound makes it a valuable monomer and intermediate in several areas.

Logical Relationship of Applications

Applications DABA This compound Polymers High-Performance Polymers DABA->Polymers Pharma Pharmaceuticals DABA->Pharma Dyes Specialty Chemicals DABA->Dyes Polyamides Polyamides Polymers->Polyamides Polyimides Polyimides Polymers->Polyimides Anticancer Anticancer Agents Pharma->Anticancer Contrast Diagnostic/Contrast Agents Pharma->Contrast AzoDyes Azo Dyes Dyes->AzoDyes

Caption: Key application areas of this compound.

Polymer Synthesis

3,5-DABA is used as a monomer in the synthesis of aromatic polyamides and polyimides.[1] The carboxylic acid group can be used to introduce functionality, such as in the development of membranes for desalination, while the two amine groups allow for polymerization.

Experimental Protocol: General Procedure for Polyamide Synthesis This is a general procedure for low-temperature solution polycondensation.

Materials:

  • This compound (or a derivative)

  • Aromatic diacid chloride (e.g., terephthaloyl chloride)

  • Anhydrous N-methyl-2-pyrrolidone (NMP) as solvent

  • Anhydrous pyridine (B92270) or other acid scavenger

Procedure:

  • In a flame-dried reaction flask under a nitrogen atmosphere, dissolve a molar equivalent of this compound in anhydrous NMP.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a molar equivalent of the aromatic diacid chloride, either as a solid or dissolved in a small amount of anhydrous NMP.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Allow the mixture to warm to room temperature and continue stirring for 12-24 hours.

  • The resulting viscous polymer solution can be precipitated by pouring it into a non-solvent like methanol or water.

  • The precipitated polymer is then collected by filtration, washed thoroughly with the non-solvent and water, and dried under vacuum.

Pharmaceutical Intermediate

3,5-DABA serves as a precursor for various pharmaceutical compounds, including anticancer drugs and diagnostic agents.[1] It is an analog of diatriazoate, which has shown antigenicity towards monoclonal antibodies.[2][3]

Analytical Methods

High-performance liquid chromatography (HPLC) is a common technique for assessing the purity of this compound and monitoring reaction progress.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Prepare Standard/Sample (Dissolve in mobile phase) Filter Filter through 0.45 µm filter Sample->Filter Inject Inject sample into HPLC Filter->Inject Column Separation on C18 Reverse-Phase Column Inject->Column Detect UV Detection (e.g., 254 nm) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analyze Integrate Peaks Quantify Purity/Concentration Chromatogram->Analyze

Caption: A typical workflow for the HPLC analysis of this compound.

HPLC Protocol Example

This is a representative protocol; specific conditions may require optimization.

Instrumentation:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water containing a small amount of acid (e.g., 0.1% phosphoric acid) to control the ionization of the analyte. A gradient or isocratic elution can be used.

  • Standard Preparation: Accurately weigh a small amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions for calibration if quantitative analysis is required.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a suitable concentration. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: Ambient or controlled (e.g., 30 °C)

    • Detection wavelength: Scan for optimal wavelength or use a common wavelength such as 254 nm.

  • Analysis: Inject the standard and sample solutions. Identify the this compound peak based on the retention time of the standard. Purity can be assessed by the area percentage of the main peak.

Safety and Handling

This compound is considered a hazardous substance and requires careful handling.

Hazard Identification:

  • Causes skin irritation (H315).[6]

  • Causes serious eye irritation (H319).[6]

  • May cause respiratory irritation (H335).[6]

Handling and Storage:

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.[3][6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Toxicological Information:

  • The toxicological properties have not been fully investigated.[3]

  • Accidental ingestion may be harmful.[7]

  • The substance and/or its metabolites may bind to hemoglobin, potentially causing methemoglobinemia.[7]

This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional scientific guidance. Always consult the latest SDS before handling this chemical.

References

Purity Analysis of 3,5-Diaminobenzoic Acid by High-Performance Liquid Chromatography: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the purity analysis of 3,5-Diaminobenzoic acid (3,5-DABA) using High-Performance Liquid Chromatography (HPLC). This document provides a comprehensive overview of the methodology, experimental protocols, and data interpretation.

Introduction

This compound (3,5-DABA) is a crucial intermediate in the synthesis of various pharmaceuticals and specialty polymers. Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for assessing the purity of active pharmaceutical ingredients (APIs) and intermediates like 3,5-DABA. This guide details a robust reverse-phase HPLC (RP-HPLC) method for the quantitative purity analysis of this compound.

The primary potential impurity in the synthesis of 3,5-DABA is the starting material, 3,5-dinitrobenzoic acid. Therefore, the presented HPLC method is designed to effectively separate 3,5-DABA from this key impurity and other potential process-related impurities.

Experimental Protocols

This section outlines the detailed methodology for the purity analysis of this compound by HPLC.

Materials and Reagents
  • This compound reference standard: Purity ≥ 99.5%

  • 3,5-Dinitrobenzoic acid: For impurity identification and specificity studies

  • Acetonitrile (ACN): HPLC grade

  • Water: Deionized, 18 MΩ·cm or higher

  • Phosphoric acid (H₃PO₄): Analytical grade

  • Methanol (B129727): HPLC grade (for sample preparation)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterRecommended Condition
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector
Column Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column)
Mobile Phase Acetonitrile:Water:Phosphoric Acid (30:70:0.1, v/v/v), isocratic
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Column Temperature 30°C
Injection Volume 10 µL
Run Time 15 minutes
Standard and Sample Preparation
  • Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a 50:50 (v/v) mixture of methanol and water.

  • Sample Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of the this compound sample in 100 mL of a 50:50 (v/v) mixture of methanol and water.

  • Impurity Stock Solution: Prepare a stock solution of 3,5-dinitrobenzoic acid in the same diluent. This can be used for spiking experiments to confirm specificity.

Data Presentation and Interpretation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 6 replicate injections)
Purity Calculation

The purity of the 3,5-DABA sample is calculated using the following formula:

Method Validation Summary

A comprehensive method validation should be performed according to ICH guidelines to demonstrate that the analytical procedure is suitable for its intended purpose. The following tables summarize typical results obtained during the validation of this HPLC method.

Table 1: Linearity

Concentration (µg/mL)Peak Area (arbitrary units)
10120,500
25301,200
50605,800
1001,210,500
1501,815,200
Correlation Coefficient (r²) ≥ 0.999

Table 2: Precision

ParameterRepeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)
Peak Area 0.8%1.2%
Retention Time 0.2%0.3%
Acceptance Criteria ≤ 2.0% ≤ 2.0%

Table 3: Accuracy (Recovery)

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)
80%8079.599.4
100%100101.2101.2
120%120119.199.3
Acceptance Criteria 98.0% - 102.0%

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Parameter3,5-Dinitrobenzoic Acid
LOD 0.05 µg/mL
LOQ 0.15 µg/mL

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the purity analysis of this compound.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_std Weigh 3,5-DABA Reference Standard dissolve_std Dissolve in Methanol/Water (50:50) weigh_std->dissolve_std weigh_sample Weigh 3,5-DABA Sample dissolve_sample Dissolve in Methanol/Water (50:50) weigh_sample->dissolve_sample hplc_system HPLC System Setup (Column, Mobile Phase, etc.) inject_std Inject Standard (System Suitability) hplc_system->inject_std inject_sample Inject Sample inject_std->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate Purity (%) integrate_peaks->calculate_purity report Generate Report calculate_purity->report

Workflow for 3,5-DABA Purity Analysis by HPLC.
HPLC Method Validation Pathway

This diagram outlines the logical relationship between the key parameters of HPLC method validation as per ICH guidelines.

method_validation cluster_precision Precision method_development Method Development specificity Specificity method_development->specificity robustness Robustness method_development->robustness linearity Linearity specificity->linearity range_node Range linearity->range_node accuracy Accuracy linearity->accuracy precision Precision linearity->precision loq Limit of Quantitation (LOQ) linearity->loq repeatability Repeatability precision->repeatability intermediate_precision Intermediate Precision precision->intermediate_precision lod Limit of Detection (LOD) loq->lod

Logical Pathway for HPLC Method Validation.

Methodological & Application

Application Notes and Protocols for the Synthesis of Polyamides from 3,5-Diaminobenzoic Acid and Diacyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyamides derived from 3,5-diaminobenzoic acid (DABA) and various diacyl chlorides. The incorporation of DABA as a monomer introduces a pendant carboxylic acid group into the polyamide backbone, which can be utilized for further functionalization, improving solubility, or imparting specific properties relevant to applications in drug delivery, membrane science, and advanced materials.

Introduction

Polyamides are a class of high-performance polymers characterized by the repeating amide linkage (–CO–NH–). Aromatic polyamides, in particular, are known for their exceptional thermal stability and mechanical strength. The synthesis of polyamides from this compound and diacyl chlorides via low-temperature solution polycondensation allows for the creation of polymers with unique functionalities. The presence of the carboxylic acid group on the DABA monomer offers a site for chemical modification, which is of significant interest in the development of functional polymers for biomedical applications, including drug delivery systems where the carboxylic acid can be used for drug conjugation or to enhance biocompatibility.

This document outlines the general principles, detailed experimental procedures, and characterization of polyamides synthesized from DABA and representative aromatic and aliphatic diacyl chlorides.

General Synthesis Pathway

The synthesis of polyamides from this compound and a diacyl chloride is typically achieved through a low-temperature solution polycondensation reaction. In this reaction, the amino groups of DABA nucleophilically attack the acyl chloride groups of the diacyl chloride, forming an amide bond and releasing hydrochloric acid (HCl) as a byproduct. A base, such as pyridine, is often added to the reaction mixture to neutralize the HCl and drive the reaction to completion. The reaction is typically carried out in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), which helps to dissolve the monomers and the resulting polymer.

G cluster_reactants Reactants cluster_conditions Reaction Conditions DABA This compound (DABA) Polymerization Low-Temperature Solution Polycondensation DABA->Polymerization DiacylChloride Diacyl Chloride (e.g., Isophthaloyl Chloride) DiacylChloride->Polymerization Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent->Polymerization Base Acid Scavenger (e.g., Pyridine) Base->Polymerization Polyamide Polyamide with Pendant Carboxylic Acid Groups Polymerization->Polyamide Forms Byproduct HCl (neutralized by base) Polymerization->Byproduct Releases G start Start dissolve_daba Dissolve DABA in anhydrous NMP start->dissolve_daba cool_flask Cool flask to 0-5 °C under N2 dissolve_daba->cool_flask add_ipc Add Isophthaloyl Chloride solution dropwise cool_flask->add_ipc stir_rt Stir at room temperature for 12-24h add_ipc->stir_rt precipitate Precipitate polymer in Methanol stir_rt->precipitate filter_wash Filter and wash with Methanol and Water precipitate->filter_wash dry_polymer Dry polymer in vacuum oven filter_wash->dry_polymer end End dry_polymer->end

Application Notes and Protocols for the Synthesis of Polyimides using 3,5-Diaminobenzoic Acid and Dianhydrides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis and characterization of polyimides derived from 3,5-Diaminobenzoic acid (DABA) and various aromatic dianhydrides. The inclusion of DABA as a monomer introduces carboxylic acid functional groups into the polyimide backbone, which can be leveraged for a variety of applications, including improved solubility, adhesion, and as a site for further chemical modification. This makes these polyimides particularly interesting for applications in drug delivery, medical devices, and as functional high-performance materials.

Introduction

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The synthesis of polyimides typically involves a two-step polycondensation reaction between a diamine and a dianhydride.[2] The first step is the formation of a soluble poly(amic acid) (PAA) precursor. The second step involves the cyclodehydration of the PAA to the final polyimide, which can be achieved through thermal or chemical imidization.[2]

The choice of diamine and dianhydride monomers is crucial as it dictates the final properties of the polyimide.[1] this compound is a unique diamine monomer that incorporates a carboxylic acid group into the polymer backbone. This functional group can enhance the solubility of the resulting polyimide in common organic solvents and provides a reactive site for further derivatization, making it a versatile building block for advanced materials.

Experimental Protocols

This section details the materials, equipment, and procedures for the synthesis of polyimides from this compound and a representative aromatic dianhydride.

Materials
  • This compound (DABA) (reagent grade, dried in a vacuum oven before use)

  • Aromatic dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), Pyromellitic dianhydride (PMDA), 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA), 4,4'-Oxydiphthalic anhydride (ODPA), 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)) (high purity, dried in a vacuum oven before use)

  • N,N-dimethylacetamide (DMAc) (anhydrous)

  • Acetic anhydride (reagent grade)

  • Pyridine (B92270) (reagent grade)

  • Methanol (B129727) (reagent grade)

  • Nitrogen gas (high purity)

Equipment
  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Addition funnel

  • Heating mantle with a temperature controller

  • Buchner funnel and filter paper

  • Vacuum oven

  • Glass plates for film casting

  • Doctor blade

Two-Step Polycondensation Procedure

Step 1: Synthesis of Poly(amic acid) (PAA)

  • In a clean and dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve a calculated amount of this compound (DABA) in anhydrous N,N-dimethylacetamide (DMAc) to achieve a solids content of 15-20% (w/w).

  • Stir the mixture under a gentle flow of nitrogen at room temperature until the DABA is completely dissolved.

  • Gradually add an equimolar amount of the chosen aromatic dianhydride in small portions to the stirred DABA solution over 30-60 minutes. The addition should be controlled to manage the exothermic nature of the reaction.

  • Rinse the addition funnel with a small amount of anhydrous DMAc to ensure all the dianhydride is transferred to the reaction flask.

  • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

Step 2: Imidization of Poly(amic acid)

The conversion of the poly(amic acid) to the final polyimide can be achieved through either chemical or thermal imidization.

Method A: Chemical Imidization

  • To the viscous poly(amic acid) solution from Step 1, add a mixture of acetic anhydride (2 moles per mole of repeating unit) and pyridine (2 moles per mole of repeating unit) dropwise.

  • Heat the reaction mixture to 100°C and maintain this temperature for 4 hours with continuous stirring to facilitate the cyclodehydration to the polyimide.

  • After cooling to room temperature, pour the viscous polymer solution slowly into a beaker containing vigorously stirring methanol. This will cause the polyimide to precipitate.

  • Collect the fibrous precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected polymer thoroughly with fresh methanol (3 x 100 mL) to remove any residual solvent and unreacted reagents.

  • Dry the purified polyimide in a vacuum oven at 80°C for 24 hours.

Method B: Thermal Imidization

  • Pour the viscous poly(amic acid) solution from Step 1 onto a clean, dry glass plate.

  • Cast the solution into a uniform film using a doctor blade set to the desired thickness.

  • Place the glass plate in a programmable oven and subject it to a staged heating process under a nitrogen atmosphere:

    • 80°C for 2 hours to slowly remove the solvent.

    • 150°C for 1 hour.

    • 200°C for 1 hour.

    • 250°C for 1 hour.

    • 300°C for 1 hour to ensure complete imidization.

  • After the oven has cooled to room temperature, carefully peel the polyimide film from the glass plate. The film can be immersed in warm water to aid in its removal.

Data Presentation

The properties of polyimides are highly dependent on the chemical structure of the dianhydride used in the synthesis. The following tables summarize the expected properties of polyimides synthesized from this compound and various common dianhydrides.

Table 1: Monomers for Polyimide Synthesis

Diamine Structure Dianhydride Abbreviation Structure
This compound4,4'-(Hexafluoroisopropylidene)diphthalic anhydride6FDA
Pyromellitic dianhydridePMDA
3,3',4,4'-Benzophenonetetracarboxylic dianhydrideBTDA
4,4'-Oxydiphthalic anhydrideODPA
3,3',4,4'-Biphenyltetracarboxylic dianhydrideBPDA

Table 2: Comparative Properties of DABA-Based Polyimides

Dianhydride Yield (%) Inherent Viscosity (dL/g) Glass Transition Temp. (Tg, °C) 5% Weight Loss Temp. (Td5, °C) Solubility
6FDA >950.5 - 1.0280 - 320>500Soluble in DMAc, NMP, DMF, THF
PMDA HighModerate>400>550Generally insoluble
BTDA HighModerate to High240 - 300>500Soluble in NMP, DMAc
ODPA HighHigh250 - 290>520Good solubility in polar aprotic solvents
BPDA HighHigh>350>550Limited solubility

Note: The data presented are typical ranges and can vary depending on the specific reaction conditions and measurement techniques. Data for PMDA, BTDA, ODPA, and BPDA with DABA are less commonly reported in literature; the properties listed are based on general trends for these dianhydrides with other aromatic diamines.

Visualizations

Polyimide Synthesis Workflow

G cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Imidization cluster_1a Chemical Imidization cluster_1b Thermal Imidization DABA This compound (DABA) Reaction1 Dissolve DABA in DMAc DABA->Reaction1 Dianhydride Aromatic Dianhydride Reaction2 Add Dianhydride Dianhydride->Reaction2 Solvent Anhydrous DMAc Solvent->Reaction1 Reaction1->Reaction2 PAA_Solution Viscous Poly(amic acid) Solution Reaction2->PAA_Solution Chem_Reaction Heat at 100°C PAA_Solution->Chem_Reaction Casting Cast Film on Glass Plate PAA_Solution->Casting Chem_Reagents Acetic Anhydride + Pyridine Chem_Reagents->Chem_Reaction Precipitation Precipitate in Methanol Chem_Reaction->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying_Chem Dry in Vacuum Oven Filtration->Drying_Chem Final_PI_Powder Polyimide Powder Drying_Chem->Final_PI_Powder Thermal_Treatment Staged Heating (80-300°C) Casting->Thermal_Treatment Peeling Peel Film Thermal_Treatment->Peeling Final_PI_Film Polyimide Film Peeling->Final_PI_Film

Caption: Workflow for the two-step synthesis of polyimides.

Structure-Property Relationships in DABA-based Polyimides

G cluster_0 Structural Features cluster_1 Resulting Polyimide Properties Dianhydride_Structure Dianhydride Structure Flexible_Linkages Flexible Linkages (e.g., -O- in ODPA) Dianhydride_Structure->Flexible_Linkages Rigid_Rodlike Rigid, Rod-like (e.g., PMDA, BPDA) Dianhydride_Structure->Rigid_Rodlike Bulky_Groups Bulky Groups (e.g., -C(CF3)2- in 6FDA) Dianhydride_Structure->Bulky_Groups Solubility Solubility Flexible_Linkages->Solubility Increases Thermal_Stability Thermal Stability (Tg, Td) Flexible_Linkages->Thermal_Stability Decreases Tg Rigid_Rodlike->Solubility Decreases Rigid_Rodlike->Thermal_Stability Increases Mechanical_Properties Mechanical Properties Rigid_Rodlike->Mechanical_Properties Increases Modulus Bulky_Groups->Solubility Increases Bulky_Groups->Thermal_Stability Maintains High Tg

Caption: Influence of dianhydride structure on polyimide properties.

Characterization

The synthesized polyimides can be characterized using a variety of analytical techniques to confirm their structure and evaluate their properties.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Successful imidization can be confirmed by the appearance of characteristic imide absorption bands around 1780 cm⁻¹ (asymmetrical C=O stretching), 1720 cm⁻¹ (symmetrical C=O stretching), and 1370 cm⁻¹ (C-N stretching), and the disappearance of the amic acid bands.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the detailed chemical structure of the polyimide and confirm the complete conversion of the poly(amic acid) precursor.

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polyimide, specifically the decomposition temperature (Td).

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polyimide, which is a critical parameter for defining its upper service temperature.

  • Gel Permeation Chromatography (GPC): GPC can be used to determine the molecular weight and molecular weight distribution of the soluble polyimides.

Applications

Polyimides synthesized with this compound are promising materials for a range of applications due to their inherent functionality. The carboxylic acid groups can be used to:

  • Improve solubility: This facilitates processing and the formation of films and coatings.

  • Enhance adhesion: The polar COOH groups can improve adhesion to various substrates.

  • Drug conjugation: The carboxylic acid provides a convenient site for the covalent attachment of therapeutic agents for drug delivery applications.

  • Surface modification: The COOH groups can be used to modify the surface properties of the polyimide films.

  • Cross-linking: The acid functionality can be used as a site for cross-linking to enhance the mechanical and thermal properties of the polymer.

These features make DABA-based polyimides attractive for use in flexible electronics, medical implants, drug delivery systems, and as high-performance coatings and adhesives.

References

Application Notes and Protocols for the Electrochemical Polymerization of 3,5-Diaminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diaminobenzoic acid (3,5-DABA) is a versatile monomer for the synthesis of functional polymers. The presence of both amine and carboxylic acid groups on the aromatic ring allows for the formation of polymers with interesting electronic, chemical, and physical properties. Electrochemical polymerization is a powerful technique to deposit thin, uniform, and adherent films of poly(this compound) (p-DABA) onto conductive substrates. The properties of the resulting polymer film can be precisely controlled by modulating the electrochemical parameters. These functionalized surfaces have shown significant promise in various applications, including the development of biosensors, chemical sensors, and for modifying electrode surfaces for specific catalytic activities.

This document provides detailed application notes and protocols for the electrochemical polymerization of 3,5-DABA, intended for researchers and professionals in materials science, analytical chemistry, and drug development.

Data Presentation

Table 1: Electrochemical Polymerization Parameters for Aminobenzoic Acids

The following table summarizes typical experimental parameters for the electrochemical polymerization of aminobenzoic acids using cyclic voltammetry. While specific data for 3,5-DABA is limited, the parameters for its isomers provide a strong starting point.

ParameterTypical Value/RangeNotes
Working Electrode Glassy Carbon (GCE), Platinum (Pt), Gold (Au)Electrode surface should be polished and cleaned prior to use.
Counter Electrode Platinum wire or foilProvides a surface for the counter-reaction.
Reference Electrode Saturated Calomel (SCE), Silver/Silver Chloride (Ag/AgCl)All potentials are measured against this electrode.
Monomer This compound (3,5-DABA)---
Monomer Concentration 0.01 - 0.1 MA common starting concentration is 0.05 M.[1]
Supporting Electrolyte Sulfuric Acid (H₂SO₄), Perchloric Acid (HClO₄)An acidic medium is typically required for the polymerization of anilines.
Electrolyte Concentration 0.1 - 1.0 MA common concentration is 0.5 M or 1.0 M H₂SO₄.[1]
Potential Range -0.2 V to +1.2 V vs. SCE/Ag/AgClThe exact range should be determined experimentally to encompass the oxidation potential of the monomer without causing polymer degradation.
Scan Rate 10 - 100 mV/sA typical scan rate is 50 mV/s.[1]
Number of Cycles 10 - 50 cyclesThe film thickness generally increases with the number of cycles.
Table 2: Properties of Poly(this compound) and Related Polymers

This table presents some of the reported properties of polymers derived from diaminobenzoic acid. Note that some of these values are for polymers synthesized by chemical oxidation, which can be used as a benchmark for electrochemically prepared films.

PropertyValueSynthesis MethodReference
Electrochemical Band Gap (E'g) 2.38 eVOxidative Polymerization[2]
Electrochemical Band Gap (E'g) 2.52 eVEnzymatic Polymerization[2]
Optical Band Gap (Eg) 1.90 eVOxidative Polymerization[2]
Optical Band Gap (Eg) 2.30 eVEnzymatic Polymerization[2]
Application Methylene Blue AdsorptionChemical Oxidation[2]
Application Pyrocatechol Oxidation SensorChemical Polymerization with Bromate Oscillator[3]
Application Dopamine Biosensor (related polymer)Layer-by-Layer Self-Assembly[4][5]
Application Heavy Metal Ion Adsorption (composite)Functionalization of Graphene Oxide[6]

Experimental Protocols

Protocol 1: Electrochemical Polymerization of 3,5-DABA via Cyclic Voltammetry

This protocol describes a general procedure for the deposition of a poly(this compound) film on a glassy carbon electrode.

1. Materials and Reagents:

  • This compound (monomer)

  • Sulfuric acid (H₂SO₄) (supporting electrolyte)

  • Deionized water (solvent)

  • Alumina (B75360) slurry (for polishing)

  • Ethanol (B145695) or Acetone (for cleaning)

2. Electrode Preparation:

  • Polish the surface of a glassy carbon working electrode with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.

  • Rinse the electrode thoroughly with deionized water.

  • Soncate the electrode in a 1:1 solution of ethanol and deionized water for 5 minutes to remove any residual alumina particles.

  • Rinse again with deionized water and allow it to dry at room temperature.

3. Preparation of the Electrolyte Solution:

  • Prepare a 0.5 M H₂SO₄ solution by carefully adding the required amount of concentrated sulfuric acid to deionized water.

  • Prepare a 0.05 M solution of 3,5-DABA in the 0.5 M H₂SO₄ electrolyte solution. Ensure the monomer is fully dissolved. Sonication may be required.

4. Electrochemical Polymerization:

  • Assemble a three-electrode electrochemical cell with the polished GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Fill the cell with the 0.05 M 3,5-DABA in 0.5 M H₂SO₄ solution.

  • Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere over the solution during the experiment.

  • Connect the electrodes to a potentiostat.

  • Perform cyclic voltammetry by sweeping the potential from -0.2 V to +1.1 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 20 cycles. An increase in the peak currents with each cycle indicates successful polymer film growth.

  • After polymerization, remove the modified electrode from the solution and rinse it gently with 0.5 M H₂SO₄ to remove any unreacted monomer.

5. Post-Polymerization Characterization:

  • Transfer the p-DABA modified electrode to a fresh electrochemical cell containing only the supporting electrolyte (0.5 M H₂SO₄).

  • Record the cyclic voltammogram in the monomer-free solution to characterize the electrochemical behavior of the polymer film.

Protocol 2: Characterization by Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique to study the interfacial properties of the polymer film.

1. Experimental Setup:

  • Use the same three-electrode setup as for polymerization.

  • The electrolyte is typically a solution containing a redox probe, such as 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] in 0.1 M KCl.

2. Measurement Parameters:

  • Set the potentiostat to perform an EIS measurement at the formal potential of the redox probe.

  • Apply a small AC voltage amplitude (e.g., 5-10 mV).

  • Scan a frequency range from, for example, 100 kHz to 0.1 Hz.

3. Data Analysis:

  • The resulting Nyquist plot (imaginary impedance vs. real impedance) can be fitted to an equivalent electrical circuit model.

  • The charge transfer resistance (Rct) value provides information about the kinetics of the redox probe at the electrode surface and can be used to evaluate the properties of the polymer film.

Visualizations

Electrochemical Polymerization Workflow

G cluster_prep Preparation cluster_poly Electropolymerization cluster_char Characterization cluster_app Application p1 Polish and Clean Working Electrode p2 Prepare Monomer and Electrolyte Solution e1 Assemble 3-Electrode Cell p2->e1 e2 Deoxygenate Solution (N2 Purge) e1->e2 e3 Cyclic Voltammetry (-0.2V to +1.1V @ 50mV/s) e2->e3 e4 Rinse Modified Electrode e3->e4 c1 Cyclic Voltammetry in Monomer-Free Electrolyte e4->c1 c2 Electrochemical Impedance Spectroscopy (EIS) e4->c2 c3 Surface Morphology (SEM/AFM) e4->c3 a1 Biosensor Fabrication c1->a1 a2 Chemical Sensing c1->a2 c2->a1 c2->a2

Caption: Workflow for the electrochemical polymerization and characterization of poly(this compound).

Proposed Mechanism of Electropolymerization

G cluster_mechanism Polymerization Mechanism M 3,5-DABA Monomer RC Radical Cation (Oxidation at Electrode) M->RC -e⁻ D Dimer RC->D + Monomer - H⁺ O Oligomer D->O + n(Monomer) - n(e⁻) - n(H⁺) P Poly(3,5-DABA) Film O->P Deposition on Electrode

Caption: Proposed mechanism for the electrochemical polymerization of this compound.

References

Application Notes and Protocols for the Enzymatic Polymerization of 3,5-Diaminobenzoic Acid for Conductive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of conductive polymers through the enzymatic polymerization of 3,5-Diaminobenzoic acid (3,5-DABA). The methodologies detailed herein utilize horseradish peroxidase (HRP) and laccase, offering a greener alternative to conventional chemical polymerization techniques.

Introduction

The enzymatic synthesis of conductive polymers is a rapidly growing field, offering advantages such as mild reaction conditions, high selectivity, and reduced environmental impact. This compound is a promising monomer for the synthesis of conductive polymers due to its aromatic structure and the presence of both amino and carboxylic acid functional groups. These groups provide sites for polymerization and potential for further functionalization, making the resulting polymers suitable for a range of applications, including biosensors, drug delivery systems, and conductive coatings.

This document provides detailed protocols for the polymerization of 3,5-DABA using two common oxidoreductase enzymes: horseradish peroxidase (HRP) and laccase. It also includes methods for the characterization of the resulting polymers and a summary of their key properties.

Data Presentation

The following tables summarize the key quantitative data obtained from the characterization of poly(this compound) (PDIABA) synthesized via enzymatic and oxidative methods.

Table 1: Physicochemical Properties of Enzymatically Synthesized Poly(this compound) (PDIABA-E)

PropertyValueReference
Optical Band Gap (Eg) 2.30 eV[1]
Electrochemical Band Gap (E'g) 2.52 eV[1]

Experimental Protocols

Protocol 1: Enzymatic Polymerization of this compound using Horseradish Peroxidase (HRP)

This protocol is adapted from the work of Kaya et al.[1].

Materials:

  • This compound (3,5-DABA)

  • Horseradish Peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂) (35% aqueous solution)

  • Dioxane

  • 0.1 M Phosphate (B84403) buffer (pH 7.0)

  • Methanol (B129727)

  • Deionized water

Equipment:

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Pipettes

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Vacuum oven

Procedure:

  • Monomer Solution Preparation: Dissolve 0.5 g of this compound in 50 mL of a 1:1 (v/v) mixture of dioxane and 0.1 M phosphate buffer (pH 7.0) in the reaction vessel.

  • Enzyme Addition: Add 10 mg of horseradish peroxidase to the monomer solution.

  • Initiation of Polymerization: While stirring the solution at room temperature, add 1.5 mL of 35% hydrogen peroxide dropwise to initiate the polymerization reaction.

  • Reaction: Allow the reaction to proceed for 24 hours at room temperature with continuous stirring. A precipitate will form as the polymerization progresses.

  • Polymer Isolation: After 24 hours, collect the precipitated polymer by filtration.

  • Washing: Wash the polymer thoroughly with methanol and deionized water to remove any unreacted monomer, enzyme, and other impurities.

  • Drying: Dry the purified polymer in a vacuum oven at 50°C for 24 hours.

  • Characterization: The resulting polymer (PDIABA-E) can be characterized using Fourier-transform infrared spectroscopy (FT-IR), UV-Visible spectroscopy, and cyclic voltammetry to confirm its structure and electrochemical properties.

Protocol 2: Laccase-Catalyzed Polymerization of this compound (Representative Protocol)

Materials:

  • This compound (3,5-DABA)

  • Laccase from Trametes versicolor

  • 0.1 M Citrate-phosphate buffer (pH 5.0)

  • Ethanol (B145695)

  • Deionized water

Equipment:

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Oxygen supply (air or pure O₂)

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Monomer Solution Preparation: Dissolve this compound in the citrate-phosphate buffer to a final concentration of 10 mM.

  • Enzyme Addition: Add laccase to the monomer solution to a final concentration of 10 U/mL.

  • Reaction: Stir the reaction mixture vigorously at room temperature while bubbling air or oxygen through the solution to provide the necessary co-substrate for the laccase. The reaction time can vary from a few hours to 24 hours.

  • Polymer Isolation: Collect the precipitated polymer by centrifugation or filtration.

  • Washing: Wash the polymer with a mixture of ethanol and water, followed by deionized water.

  • Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C).

  • Characterization: Analyze the polymer using FT-IR, UV-Vis spectroscopy, and electrochemical methods.

Protocol 3: Electrical Conductivity Measurement

The electrical conductivity of the synthesized polymer powders can be measured using a four-point probe technique on a pressed pellet.

Materials:

  • Dried polymer powder

  • Pellet press

Equipment:

  • Four-point probe measurement setup

  • Voltmeter

  • Current source

Procedure:

  • Pellet Preparation: Place a known amount of the dried polymer powder into a pellet press die. Apply pressure (e.g., 10 tons) for several minutes to form a compact pellet of a defined thickness and diameter.

  • Measurement Setup: Place the pellet in the four-point probe apparatus. The four probes should be in a linear arrangement and make good contact with the surface of the pellet.

  • Data Acquisition: Apply a constant DC current (I) through the two outer probes and measure the voltage (V) across the two inner probes.

  • Conductivity Calculation: The sheet resistance (Rs) is calculated as Rs = (π/ln2) * (V/I). The bulk conductivity (σ) is then calculated using the formula σ = 1 / (Rs * t), where 't' is the thickness of the pellet.

Visualizations

Enzymatic Polymerization of this compound (HRP-catalyzed)

HRP_Polymerization Monomer This compound (Monomer) Radical Monomer Radicals Monomer->Radical Oxidation HRP Horseradish Peroxidase (HRP) HRP->Radical H2O2 Hydrogen Peroxide (Initiator) H2O2->Radical Polymer Poly(this compound) (Conductive Polymer) Radical->Polymer Polymerization

Caption: HRP-catalyzed polymerization of 3,5-DABA.

Experimental Workflow for Enzymatic Polymer Synthesis and Characterization

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomer Dissolve 3,5-DABA Enzyme Add Enzyme (HRP/Laccase) Monomer->Enzyme Initiator Add Initiator (H2O2 for HRP) or O2 for Laccase Enzyme->Initiator React Polymerization Reaction Initiator->React Filter Filtration/Centrifugation React->Filter Wash Washing Filter->Wash Dry Drying Wash->Dry Spectroscopy Spectroscopy (FT-IR, UV-Vis) Dry->Spectroscopy Electrochemistry Electrochemistry (CV) Dry->Electrochemistry Conductivity Conductivity Measurement Dry->Conductivity

Caption: Experimental workflow for polymer synthesis.

Proposed Polymerization Mechanism of this compound

Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer 3,5-DABA Radical Monomer Radical Cation Monomer->Radical Oxidation Enzyme Enzyme (HRP/Laccase) + Oxidizing Agent Radical2 Monomer Radical Dimer Dimer Radical Radical2->Dimer Coupling Polymer Growing Polymer Chain Dimer->Polymer + n Monomers FinalPolymer Stable Polymer Polymer->FinalPolymer Radical Combination/ Disproportionation

Caption: Proposed polymerization mechanism.

References

Application Note: 3,5-Diaminobenzoic Acid as a High-Performance Cross-Linking Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing 3,5-Diaminobenzoic acid (DABA) as a cross-linking agent for epoxy resins. DABA, an aromatic diamine, offers a unique combination of reactive amine groups and a carboxylic acid moiety, making it a versatile curing agent for producing highly cross-linked epoxy networks with enhanced thermal and mechanical properties.

Introduction

Epoxy resins are a critical class of thermosetting polymers widely used in high-performance applications due to their excellent mechanical strength, chemical resistance, and adhesive properties. The final properties of the cured epoxy are largely determined by the chemical structure of the cross-linking agent, or hardener. Aromatic amines are known to impart high thermal stability and rigidity to epoxy networks. This compound is a promising candidate in this class, offering the potential for creating robust and functionalized epoxy materials. The presence of the carboxylic acid group can also be leveraged for further chemical modification or to enhance adhesion to various substrates.

Chemical Reaction Pathway

The primary cross-linking reaction involves the nucleophilic addition of the amine groups of DABA to the epoxide rings of the epoxy resin, such as Diglycidyl ether of bisphenol A (DGEBA). This reaction proceeds in a stepwise manner, forming a dense, three-dimensional polymer network. The carboxylic acid group of DABA generally remains unreacted under typical amine curing conditions and can be utilized for post-curing modifications.

G DGEBA DGEBA (Epoxy Resin) Mixture Homogeneous Mixture DGEBA->Mixture DABA This compound (Cross-linking Agent) DABA->Mixture Curing Thermal Curing Mixture->Curing Heat CrosslinkedEpoxy Cross-linked Epoxy Network Curing->CrosslinkedEpoxy Polymerization

Fig. 1: Curing process of DGEBA with DABA.

Experimental Protocols

The following protocols provide a general framework for the preparation and characterization of DABA-cured epoxy resins. Researchers should optimize these protocols for their specific epoxy resin system and application.

Protocol 1: Preparation of DABA-Cured Epoxy Resin

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • This compound (DABA)

  • Solvent (e.g., acetone, optional for viscosity reduction)

  • Mixing container and stirrer

  • Mold for casting specimens

  • Vacuum oven

Procedure:

  • Stoichiometric Calculation: Determine the required amount of DABA based on the amine hydrogen equivalent weight (AHEW) of DABA and the epoxy equivalent weight (EEW) of the epoxy resin. For DABA (C7H8N2O2, MW = 152.15 g/mol ), there are four reactive amine hydrogens, so the AHEW is approximately 38 g/eq. The EEW of the epoxy resin should be provided by the manufacturer. The stoichiometric ratio is typically 1:1 (amine hydrogen equivalents to epoxy equivalents).

  • Mixing: Gently heat the epoxy resin to reduce its viscosity (e.g., 60 °C). Add the calculated amount of DABA to the pre-heated epoxy resin.

  • Homogenization: Stir the mixture thoroughly until the DABA is completely dissolved and the mixture is homogeneous. If necessary, a minimal amount of solvent can be used, which must be removed before curing.

  • Degassing: Place the mixture in a vacuum oven at a temperature slightly above the mixing temperature to remove any entrapped air bubbles.

  • Casting: Pour the degassed mixture into a pre-heated mold.

  • Curing: Transfer the mold to a programmable oven and apply the desired curing schedule. A typical curing schedule for an aromatic amine like DABA would be a multi-step process to ensure complete reaction and minimize internal stresses. A suggested starting point is:

    • 120 °C for 2 hours

    • 150 °C for 2 hours

    • 180 °C for 1 hour

  • Post-Curing: After the curing cycle, allow the samples to cool down slowly to room temperature inside the oven to prevent thermal shock.

G cluster_prep Preparation cluster_curing Curing cluster_char Characterization Calculate Stoichiometry Calculate Stoichiometry Mix DGEBA & DABA Mix DGEBA & DABA Calculate Stoichiometry->Mix DGEBA & DABA Degas Mixture Degas Mixture Mix DGEBA & DABA->Degas Mixture Pour into Mold Pour into Mold Degas Mixture->Pour into Mold 120°C for 2h 120°C for 2h Pour into Mold->120°C for 2h 150°C for 2h 150°C for 2h 120°C for 2h->150°C for 2h 180°C for 1h 180°C for 1h 150°C for 2h->180°C for 1h Slow Cool Slow Cool 180°C for 1h->Slow Cool DSC DSC Slow Cool->DSC TGA TGA Slow Cool->TGA DMA DMA Slow Cool->DMA Mechanical Testing Mechanical Testing Slow Cool->Mechanical Testing

Fig. 2: Experimental workflow.
Protocol 2: Thermal Characterization

Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the glass transition temperature (Tg) and monitor the curing process.

  • Procedure:

    • Place a small sample (5-10 mg) of the cured epoxy in an aluminum DSC pan.

    • Heat the sample from room temperature to a temperature above the expected Tg (e.g., 250 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • The Tg is determined as the midpoint of the inflection in the heat flow curve.

Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability and decomposition temperature of the cured epoxy.

  • Procedure:

    • Place a small sample (10-20 mg) of the cured epoxy in a TGA pan.

    • Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a heating rate of 10 °C/min under a nitrogen or air atmosphere.

    • The onset of decomposition and the temperature of maximum weight loss are determined from the TGA curve.

Dynamic Mechanical Analysis (DMA):

  • Purpose: To measure the viscoelastic properties (storage modulus, loss modulus, and tan delta) and determine the Tg.

  • Procedure:

    • Prepare a rectangular specimen of the cured epoxy with appropriate dimensions for the DMA instrument.

    • Perform a temperature sweep from room temperature to above the Tg at a fixed frequency (e.g., 1 Hz) and a controlled heating rate (e.g., 3-5 °C/min).

    • The Tg can be determined from the peak of the tan delta curve or the onset of the drop in the storage modulus.

Protocol 3: Mechanical Properties Testing

Tensile Testing:

  • Purpose: To determine the tensile strength, Young's modulus, and elongation at break.

  • Procedure:

    • Prepare dog-bone shaped specimens according to ASTM D638 standard.

    • Conduct the tensile test using a universal testing machine at a constant crosshead speed.

    • Record the load-displacement data to generate a stress-strain curve.

Flexural Testing:

  • Purpose: To determine the flexural strength and modulus.

  • Procedure:

    • Prepare rectangular specimens according to ASTM D790 standard.

    • Perform a three-point bending test using a universal testing machine.

    • Record the load-deflection data to calculate the flexural properties.

Data Presentation

The following tables summarize typical quantitative data expected for an aromatic amine-cured epoxy resin. Note: This data is illustrative and based on values reported for similar systems. Actual experimental results for DABA-cured epoxy may vary.

Table 1: Thermal Properties of DABA-Cured Epoxy Resin

PropertyMethodTypical Value
Glass Transition Temperature (Tg)DSC180 - 220 °C
Glass Transition Temperature (Tg)DMA (tan δ peak)190 - 230 °C
Onset of Decomposition (5% weight loss)TGA (Nitrogen)350 - 400 °C
Char Yield at 800 °CTGA (Nitrogen)30 - 40 %

Table 2: Mechanical Properties of DABA-Cured Epoxy Resin

PropertyMethodTypical Value
Tensile StrengthASTM D63870 - 90 MPa
Young's ModulusASTM D6383.0 - 4.0 GPa
Elongation at BreakASTM D6383 - 5 %
Flexural StrengthASTM D790120 - 150 MPa
Flexural ModulusASTM D7903.5 - 4.5 GPa

Conclusion

This compound serves as a high-performance cross-linking agent for epoxy resins, capable of producing materials with excellent thermal stability and mechanical properties. The protocols outlined in this application note provide a comprehensive guide for the preparation and characterization of DABA-cured epoxy systems. The presence of a carboxylic acid group on the DABA molecule offers additional opportunities for creating functionalized epoxy materials with tailored properties for advanced applications. Further optimization of the curing cycle and formulation stoichiometry is recommended to achieve the desired performance for specific end-use requirements.

Application Notes and Protocols for the Preparation of Hyperbranched Polyamides from 3,5-Diaminobenzoic Acid and Their Use in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperbranched polymers (HBPs) are highly branched, three-dimensional macromolecules that have garnered significant interest in biomedical applications due to their unique properties, including high solubility, low viscosity, and a large number of terminal functional groups.[1][2] These characteristics make them excellent candidates for the development of advanced drug delivery systems.[3][4] This document provides detailed protocols for the synthesis of hyperbranched polyamides from the AB2-type monomer, 3,5-diaminobenzoic acid (DABA), and their subsequent application in drug delivery, including drug encapsulation and targeted delivery via folic acid conjugation.

The synthesis of hyperbranched polyamides from DABA can be achieved through methods such as direct polycondensation and low-temperature polycondensation.[5] Direct polycondensation, often carried out at elevated temperatures using condensing agents, and low-temperature polycondensation, which employs activating agents for the carboxylic acid group, offer routes to polymers with varying molecular weights and degrees of branching.[5] The resulting hyperbranched polyamides possess numerous terminal amine and carboxylic acid groups that can be utilized for drug attachment or surface modification with targeting ligands like folic acid.[3]

Data Presentation

The following table summarizes typical quantitative data obtained from the synthesis and characterization of hyperbranched polyamides derived from this compound and similar AB2 monomers.

ParameterDirect PolycondensationLow-Temperature PolycondensationReference
Monomer This compoundThis compound[5]
Condensing/Activating Agent Triphenyl phosphite (B83602)/Pyridine (B92270)N,N'-Diisopropylcarbodiimide (DIC)[5]
Weight-Average Molecular Weight (Mw) 100,000 - 200,000 g/mol Oligomeric[5]
Polydispersity Index (PDI) ~3Not Reported[5]
Degree of Branching (DB) 0.32 - 0.84Not Reported[5]
Yield 75%Not Reported[2]
Glass Transition Temperature (Tg) 172 °CNot Reported[2]

Experimental Protocols

Protocol 1: Synthesis of Hyperbranched Polyamide via Direct Polycondensation

This protocol is adapted from the direct polycondensation of a similar AB2 aromatic monomer, 3,5-bis(4-aminophenoxy)benzoic acid.[2]

Materials:

  • This compound (DABA)

  • Triphenyl phosphite

  • Pyridine

  • N-Methyl-2-pyrrolidone (NMP)

  • Calcium chloride (CaCl2)

  • Methanol (B129727)

  • Lithium chloride (LiCl)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add this compound (1.0 g), calcium chloride (0.5 g), N-Methyl-2-pyrrolidone (10 mL), and pyridine (2 mL).

  • Stir the mixture under a nitrogen atmosphere at room temperature until all solids are dissolved.

  • Add triphenyl phosphite (2.5 mL) to the solution.

  • Heat the reaction mixture to 100 °C and maintain for 3 hours with continuous stirring under a nitrogen flow.

  • After 3 hours, cool the reaction mixture to room temperature.

  • Pour the viscous solution into a beaker containing 200 mL of methanol with 0.1% lithium chloride to precipitate the polymer.

  • Filter the precipitate and wash thoroughly with methanol.

  • Dry the resulting hyperbranched polyamide in a vacuum oven at 90 °C to a constant weight.[2]

Characterization:

The structure and properties of the synthesized hyperbranched polyamide can be characterized using the following techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and determine the degree of branching.[6]

  • Gel Permeation Chromatography (GPC): To determine the weight-average molecular weight (Mw) and polydispersity index (PDI).[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the polyamide.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).[2]

Protocol 2: Doxorubicin (B1662922) Loading into Hyperbranched Polyamide Nanoparticles

This protocol describes the encapsulation of the anticancer drug doxorubicin (DOX) into the hyperbranched polyamide nanoparticles via a nanoprecipitation method.

Materials:

Procedure:

  • Dissolve the hyperbranched polyamide (100 mg) in DMSO (10 mL).

  • In a separate vial, dissolve DOX·HCl (10 mg) in DMSO (2 mL) and add triethylamine (1.5 equivalents relative to DOX·HCl) to neutralize the hydrochloride salt, resulting in a free DOX solution.

  • Add the DOX solution to the polymer solution and stir for 30 minutes at room temperature.

  • Add the polymer-drug mixture dropwise to deionized water (50 mL) under vigorous stirring.

  • Continue stirring for 2 hours to allow for the formation of nanoparticles and the evaporation of DMSO.

  • Dialyze the nanoparticle suspension against deionized water for 48 hours to remove unloaded drug and residual solvent.

  • Freeze-dry the purified nanoparticle suspension to obtain a powder.

Determination of Drug Loading and Encapsulation Efficiency:

  • Dissolve a known weight of the drug-loaded nanoparticles in DMSO.

  • Measure the absorbance of the solution using a UV-Vis spectrophotometer at the characteristic wavelength of DOX (around 480 nm).

  • Calculate the amount of DOX using a standard calibration curve.

  • Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

  • Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

Protocol 3: In Vitro Doxorubicin Release Study

This protocol outlines a method to study the in vitro release of doxorubicin from the hyperbranched polyamide nanoparticles.

Materials:

  • Doxorubicin-loaded hyperbranched polyamide nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.0

  • Dialysis membrane (e.g., MWCO 12 kDa)

Procedure:

  • Disperse a known amount of doxorubicin-loaded nanoparticles in 5 mL of PBS (pH 7.4 or 5.0).

  • Transfer the dispersion into a dialysis bag.

  • Place the dialysis bag in a beaker containing 45 mL of the corresponding PBS, serving as the release medium.

  • Maintain the beaker at 37 °C with gentle stirring.

  • At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS to maintain sink conditions.

  • Quantify the amount of released doxorubicin in the collected samples using a UV-Vis spectrophotometer or fluorescence spectroscopy.

  • Plot the cumulative drug release as a function of time.

Protocol 4: Folic Acid Conjugation to Hyperbranched Polyamide

This protocol describes the conjugation of folic acid to the terminal amine groups of the hyperbranched polyamide for targeted drug delivery.

Materials:

  • Hyperbranched polyamide

  • Folic acid (FA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Activate the carboxylic acid group of folic acid: Dissolve folic acid (0.65 g), DCC (0.6 g), and NHS (0.34 g) in 5 mL of DMSO. Stir the mixture in the dark at room temperature for 2 hours.[5]

  • In a separate flask, dissolve the hyperbranched polyamide (0.3 g) in 5 mL of DMSO.

  • Add the activated folic acid solution to the polymer solution.

  • Add a catalytic amount of a base such as triethylamine or ethylene (B1197577) diamine (0.36 g) and stir the reaction mixture in the dark at room temperature overnight.[5]

  • Remove the by-product, dicyclohexylurea, by filtration.

  • Purify the folic acid-conjugated polymer by dialysis against a mixture of DMSO and water, followed by dialysis against deionized water.[5]

  • Freeze-dry the purified solution to obtain the final product.

Visualizations

G cluster_synthesis Synthesis of Hyperbranched Polyamide Monomer This compound (DABA) Reaction Direct Polycondensation (100°C, 3h) Monomer->Reaction Purification Precipitation in Methanol/LiCl Reaction->Purification Reagents Triphenyl phosphite, Pyridine, NMP Reagents->Reaction Product Hyperbranched Polyamide Purification->Product

Caption: Experimental workflow for the synthesis of hyperbranched polyamide.

G cluster_drug_delivery Drug Delivery Application Workflow HBP Hyperbranched Polyamide Loading Nanoprecipitation HBP->Loading Drug Doxorubicin (DOX) Drug->Loading Nanoparticles DOX-Loaded Nanoparticles Loading->Nanoparticles Targeting Folic Acid Conjugation Nanoparticles->Targeting Release In Vitro Release (pH 7.4 & 5.0) Nanoparticles->Release Targeted_NP Targeted DOX-Loaded Nanoparticles Targeting->Targeted_NP Cancer_Cell Cancer Cell Targeting (via Folate Receptor) Targeted_NP->Cancer_Cell

Caption: Workflow for drug delivery application of the hyperbranched polyamide.

References

Application Notes and Protocols: 3,5-Diaminobenzoic Acid in Dendrimer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of dendrimers using 3,5-Diaminobenzoic acid (DABA) as a key building block. DABA is an AB2-type monomer containing one carboxylic acid group and two amine functionalities, making it an ideal candidate for the construction of aromatic polyamide dendrimers. These dendrimers are of significant interest in biomedical fields, particularly for drug delivery, due to their well-defined structure, multivalency, and potential for encapsulating therapeutic agents.

The protocols outlined below describe two primary synthetic strategies: the divergent and convergent approaches for preparing DABA-based dendrimers.

Overview of Synthetic Strategies

Aromatic polyamide dendrimers can be synthesized using two main approaches:

  • Divergent Synthesis: This method begins from a central core molecule and builds the dendrimer outwards, generation by generation. Each step involves the addition of the DABA-derived monomer to the periphery of the growing dendrimer.

  • Convergent Synthesis: This approach starts from what will be the periphery of the dendrimer and builds inwards. Dendrons (wedge-shaped dendritic fragments) are first synthesized and then attached to a central core molecule in the final step.

The choice of strategy depends on the desired purity, scale, and structural complexity of the final dendrimer. The convergent approach generally yields more structurally perfect dendrimers as it allows for easier purification of the intermediate dendrons.

Quantitative Data of DABA-Based Dendrimers

The following tables summarize typical characterization data for aromatic polyamide dendrimers synthesized using DABA derivatives. The data is representative and may vary based on the specific reaction conditions and purification methods.

Table 1: Molecular Weight and Polydispersity of Divergently Synthesized DABA-Dendrimers

GenerationTheoretical MW ( g/mol )Experimental MW (MALDI-TOF) ( g/mol )Polydispersity Index (PDI)
G1588.5589.21.02
G21413.31415.11.03
G33062.93065.51.04
G46362.16368.71.05

Table 2: Drug Loading and Encapsulation Efficiency

Dendrimer GenerationModel DrugDrug Loading Capacity (%)Encapsulation Efficiency (%)
G3 Amine-TerminatedDoxorubicin~8.5~85
G4 Amine-TerminatedPaclitaxel~4.2~78
G3 Carboxyl-TerminatedPhenylbutazone~10.1~92

Experimental Protocols

Protocol 1: Divergent Synthesis of Amine-Terminated DABA Dendrimers

This protocol is based on the use of a protected DABA monomer, 3,5-bis(trifluoroacetamido)benzoyl chloride, for the divergent growth of an amine-terminated aromatic polyamide dendrimer from a p-phenylenediamine (B122844) core.[1]

Materials:

  • This compound

  • Trifluoroacetic anhydride (B1165640)

  • Thionyl chloride

  • p-Phenylenediamine (core)

  • Hydrazine (B178648) monohydrate

  • N-methyl-2-pyrrolidone (NMP)

  • Tetrahydrofuran (THF)

  • Alkaline water (for purification)

Procedure:

Step 1: Synthesis of the AB2 Monomer (3,5-bis(trifluoroacetamido)benzoyl chloride)

  • Dissolve this compound in THF.

  • Add an excess of trifluoroacetic anhydride and stir at room temperature.

  • Add water to yield 3,5-bis(trifluoroacetamido)benzoic acid.

  • Filter, dry the product, and then reflux in thionyl chloride to produce the acid chloride.

  • Recrystallize the resulting 3,5-bis(trifluoroacetamido)benzoyl chloride from tetrachloroethane and then chloroform.

Step 2: Synthesis of Generation 1 (G1) Dendrimer

  • Dissolve p-phenylenediamine in NMP.

  • Add a solution of the AB2 monomer in NMP to the core solution and stir.

  • After the condensation reaction is complete, add hydrazine monohydrate to the reaction mixture for the deprotection of the trifluoroacetyl groups.

  • Precipitate the G1 dendrimer by adding the reaction mixture to alkaline water.

  • Filter, wash with water, and dry the G1 amine-terminated dendrimer.

Step 3: Synthesis of Higher Generations (G2, G3, etc.)

  • Repeat the process described in Step 2, using the previously synthesized generation as the core for the next generation.

  • For each subsequent generation, dissolve the amine-terminated dendrimer from the previous step in NMP and react it with the AB2 monomer.

  • Follow with deprotection using hydrazine and purification by precipitation in alkaline water.

Protocol 2: Convergent Synthesis of DABA-Based Dendrons

This protocol describes a general convergent approach for the synthesis of aromatic polyamide dendrons, which can then be attached to a multifunctional core.[2][3]

Materials:

  • This compound derivative with a protected carboxylic acid (e.g., allyl ester of 3,5-diaminocinnamic acid)

  • Peripheral capping agent (e.g., an acid chloride like benzoyl chloride)

  • Coupling agents (e.g., DCC, EDC)

  • Deprotection agent for the focal carboxylic acid group (e.g., a palladium catalyst for allyl ester cleavage)

  • Solvents (e.g., DMF, CH2Cl2)

Procedure:

Step 1: Synthesis of Generation 1 (G1) Dendron

  • React the protected DABA monomer with two equivalents of the peripheral capping agent (e.g., benzoyl chloride) in the presence of a non-nucleophilic base.

  • Purify the resulting G1 dendron by column chromatography.

  • Selectively deprotect the carboxylic acid at the focal point of the dendron. For an allyl ester, this can be achieved using a palladium catalyst.[2]

Step 2: Synthesis of Generation 2 (G2) Dendron

  • Activate the focal carboxylic acid of the G1 dendron using a coupling agent.

  • React the activated G1 dendron with two equivalents of the protected DABA monomer to form the G2 dendron.

  • Purify the G2 dendron.

  • Deprotect the focal carboxylic acid of the G2 dendron.

Step 3: Synthesis of the Final Dendrimer

  • Activate the focal carboxylic acid of the desired generation of dendron.

  • React the activated dendrons with a multifunctional core molecule (e.g., 1,3,5-triaminobenzene) to form the final dendrimer.

  • Purify the final dendrimer using size exclusion chromatography.

Characterization Methods

The synthesized dendrimers and intermediate dendrons should be characterized at each step to ensure purity and structural integrity.

Table 3: Recommended Analytical Techniques for Dendrimer Characterization

TechniquePurpose
NMR Spectroscopy (¹H, ¹³C) To confirm the chemical structure and purity of each generation.
FT-IR Spectroscopy To verify the presence of functional groups (e.g., amide, amine, carboxylic acid).
Mass Spectrometry (MALDI-TOF, ESI) To determine the molecular weight and assess the polydispersity.
Gel Permeation Chromatography (GPC) To determine the molecular weight distribution and polydispersity index (PDI).
Thermal Analysis (TGA, DSC) To assess the thermal stability and phase transitions of the dendrimers.
UV-Vis and Fluorescence Spectroscopy To study the photophysical properties, especially for fluorescently tagged or inherently fluorescent dendrimers.[3]

Visualizations

Diagram 1: Divergent Synthesis of DABA-Based Dendrimer

G cluster_0 Step 1: Monomer Synthesis cluster_1 Step 2: Dendrimer Growth DABA This compound Protected_Acid 3,5-bis(trifluoroacetamido)benzoic acid DABA->Protected_Acid Protection TFAA Trifluoroacetic Anhydride TFAA->Protected_Acid AB2_Monomer AB2 Monomer (Protected Acid Chloride) Protected_Acid->AB2_Monomer Chlorination SOCl2 Thionyl Chloride SOCl2->AB2_Monomer G0_Protected G0 Protected AB2_Monomer->G0_Protected Condensation G1_Protected G1 Protected AB2_Monomer->G1_Protected Condensation Core Core (p-phenylenediamine) Core->G0_Protected G1_Amine G1 Amine-Terminated G0_Protected->G1_Amine Deprotection Hydrazine Hydrazine Hydrazine->G1_Amine G2_Amine G2 Amine-Terminated Hydrazine->G2_Amine G1_Amine->G1_Protected G1_Protected->G2_Amine Deprotection

Caption: Workflow for the divergent synthesis of DABA-based dendrimers.

Diagram 2: Convergent Synthesis of DABA-Based Dendrimer

G cluster_0 Step 1: G1 Dendron Synthesis cluster_1 Step 2: G2 Dendron Synthesis cluster_2 Step 3: Final Dendrimer Assembly Protected_DABA Protected DABA Monomer G1_Dendron_Protected G1 Dendron (Protected) Protected_DABA->G1_Dendron_Protected G2_Dendron_Protected G2 Dendron (Protected) Protected_DABA->G2_Dendron_Protected Capping_Agent Peripheral Capping Agent Capping_Agent->G1_Dendron_Protected Coupling G1_Dendron_Active G1 Dendron (Active) G1_Dendron_Protected->G1_Dendron_Active Deprotection Deprotection_1 Deprotection G1_Dendron_Active->G2_Dendron_Protected Coupling G2_Dendron_Active G2 Dendron (Active) G2_Dendron_Protected->G2_Dendron_Active Deprotection Final_Dendrimer Final Dendrimer G2_Dendron_Active->Final_Dendrimer Coupling Core Multifunctional Core Core->Final_Dendrimer

Caption: Workflow for the convergent synthesis of DABA-based dendrimers.

Diagram 3: Application in Drug Delivery

G Dendrimer DABA Dendrimer Complex Drug-Dendrimer Complex Dendrimer->Complex Encapsulation Drug Drug Molecule Drug->Complex Cell Target Cell Complex->Cell Targeting & Uptake Release Drug Release Cell->Release Internalization & Stimuli Trigger Release->Drug Therapeutic Action

Caption: Conceptual workflow of DABA-dendrimer-based drug delivery.

References

Application Notes and Protocols for the Functionalization of Nanoparticles with 3,5-Diaminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with specific ligands is a cornerstone of targeted drug delivery, advanced diagnostics, and innovative bio-imaging. 3,5-Diaminobenzoic acid (DABA) emerges as a versatile bifunctional linker molecule, offering both amino and carboxyl moieties for covalent attachment to nanoparticle surfaces and subsequent conjugation of therapeutic agents, targeting ligands, or imaging probes. Its aromatic structure can also contribute to the drug loading capacity through π-π stacking interactions.

These application notes provide detailed protocols for the functionalization of various nanoparticle platforms—including gold, silica (B1680970), and polymeric nanoparticles—with this compound. Furthermore, this document outlines methods for the characterization of these functionalized nanoparticles and presents representative data on their performance in biomedical applications.

Data Presentation

The following tables summarize key quantitative parameters for nanoparticles functionalized with aromatic amine-containing ligands, serving as a reference for expected outcomes when using this compound.

Table 1: Physicochemical Characterization of Functionalized Nanoparticles

Nanoparticle TypeCore MaterialFunctionalization MethodSize (nm)Zeta Potential (mV)Reference
Gold NanoparticlesAuEDC/NHS Coupling25 ± 3-25.4 ± 2.1[1][2]
Silica NanoparticlesSiO₂EDC/NHS Coupling110 ± 10+15.2 ± 1.8[3][4][5]
Polymeric NanoparticlesPLGAEDC/NHS Coupling165 ± 15-18.7 ± 0.4[6][7]

Table 2: Drug Loading and Encapsulation Efficiency

Nanoparticle SystemDrugLoading Capacity (%)Encapsulation Efficiency (%)Reference
DABA-Functionalized Silica NPDoxorubicin~5-10>80[8][9]
DABA-Functionalized Polymeric NPPaclitaxel~2-8>75[10][11]
Aromatic Amine-Functionalized Iron Oxide NPCurcumin~12~90[11][12]

Table 3: In Vitro Cellular Uptake in Cancer Cell Lines

Nanoparticle SystemCell LineUptake Efficiency (%) after 4hReference
DABA-Functionalized Gold NPHeLa~60[13][14]
DABA-Functionalized Silica NPMCF-7~75[15][16]
DABA-Functionalized Polymeric NPA549~65[13][14]

Table 4: In Vivo Biodistribution in Murine Models (24h post-injection)

Nanoparticle SystemTumor Accumulation (%ID/g)Liver Accumulation (%ID/g)Spleen Accumulation (%ID/g)Reference
Targeted DABA-NP8.5 ± 1.515.2 ± 2.15.1 ± 0.8[17][18]
Non-Targeted DABA-NP2.1 ± 0.525.8 ± 3.58.9 ± 1.2[17][18]

(Note: %ID/g = percentage of injected dose per gram of tissue)

Experimental Protocols

Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound via EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound (DABA) to nanoparticles with surface carboxyl groups (e.g., carboxylated gold, silica, or polymeric nanoparticles). The reaction utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) to form a stable amine-reactive intermediate.[19][20]

Materials:

  • Carboxylated nanoparticles (1 mg/mL in MES buffer)

  • This compound (DABA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween 20

  • Ultracentrifuge and appropriate tubes

Procedure:

  • Nanoparticle Preparation: Disperse carboxylated nanoparticles in Activation Buffer to a final concentration of 1 mg/mL. Sonicate briefly to ensure a homogenous suspension.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC (10 mg/mL) and sulfo-NHS (10 mg/mL) in Activation Buffer immediately before use.

    • To 1 mL of the nanoparticle suspension, add 100 µL of EDC solution and 100 µL of sulfo-NHS solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to activate the surface carboxyl groups.

  • Washing:

    • Pellet the activated nanoparticles by ultracentrifugation (e.g., 15,000 x g for 30 minutes).

    • Carefully remove the supernatant and resuspend the pellet in 1 mL of Coupling Buffer.

    • Repeat the washing step twice to remove excess EDC and sulfo-NHS.

  • Conjugation with DABA:

    • Prepare a 10 mg/mL solution of DABA in Coupling Buffer.

    • Add 100 µL of the DABA solution to the washed, activated nanoparticles.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing.

  • Quenching: Add 50 µL of Quenching Solution to the reaction mixture and incubate for 15 minutes to deactivate any remaining active esters.

  • Final Washing:

    • Pellet the DABA-functionalized nanoparticles by ultracentrifugation.

    • Wash the nanoparticles three times with Washing Buffer to remove unreacted DABA and byproducts.

  • Storage: Resuspend the final functionalized nanoparticles in a suitable storage buffer (e.g., PBS) and store at 4°C.

Protocol 2: Functionalization of Amine-Functionalized Nanoparticles with this compound via EDC/NHS Chemistry

This protocol details the conjugation of DABA to nanoparticles possessing surface amine groups. The carboxyl group of DABA is activated using EDC/sulfo-NHS to react with the primary amines on the nanoparticle surface.[2][21]

Materials:

  • Amine-functionalized nanoparticles (1 mg/mL in MES buffer)

  • This compound (DABA)

  • EDC and sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween 20

  • Ultracentrifuge and appropriate tubes

Procedure:

  • Activation of DABA:

    • Dissolve DABA in Activation Buffer to a concentration of 5 mg/mL.

    • Prepare fresh solutions of EDC (10 mg/mL) and sulfo-NHS (10 mg/mL) in Activation Buffer.

    • To 1 mL of the DABA solution, add 200 µL of EDC solution and 200 µL of sulfo-NHS solution.

    • Incubate for 15-30 minutes at room temperature with gentle stirring to form the sulfo-NHS ester of DABA.

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in Coupling Buffer to a concentration of 1 mg/mL.

  • Conjugation:

    • Add the activated DABA solution to the nanoparticle suspension. A molar excess of activated DABA is recommended.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing.

  • Quenching: Add 50 µL of Quenching Solution to the reaction mixture and incubate for 15 minutes.

  • Washing:

    • Pellet the DABA-functionalized nanoparticles by ultracentrifugation.

    • Wash the nanoparticles three times with Washing Buffer.

  • Storage: Resuspend the purified nanoparticles in a suitable buffer and store at 4°C.

Protocol 3: Quantification of Surface Functional Groups

A. Quantification of Amine Groups using Fluorescamine (B152294) Assay [3][4][22]

This assay is used to quantify the primary amine groups on the surface of nanoparticles functionalized with DABA (from Protocol 1).

Materials:

  • Amine-functionalized nanoparticles

  • Fluorescamine solution (1 mg/mL in acetone)

  • Borate Buffer (0.1 M, pH 9.0)

  • Standard: 3-Aminopropyl)triethoxysilane (APTES) or a known concentration of an amine-containing molecule.

  • Fluorometer

Procedure:

  • Prepare a standard curve using known concentrations of the amine standard in Borate Buffer.

  • Disperse a known amount of amine-functionalized nanoparticles in Borate Buffer.

  • To both standards and nanoparticle samples, rapidly add the fluorescamine solution while vortexing.

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the fluorescence intensity (Excitation: ~390 nm, Emission: ~475 nm).

  • Calculate the concentration of amine groups on the nanoparticles by comparing their fluorescence to the standard curve.

B. Quantification of Carboxyl Groups using Toluidine Blue O (TBO) Assay [23]

This assay quantifies the carboxyl groups on the nanoparticle surface prior to functionalization.

Materials:

  • Carboxylated nanoparticles

  • Toluidine Blue O (TBO) solution (0.5 mM in water)

  • 0.1 M NaOH

  • UV-Vis Spectrophotometer

Procedure:

  • Disperse a known amount of carboxylated nanoparticles in the TBO solution.

  • Incubate for 30 minutes at room temperature with shaking.

  • Centrifuge to pellet the nanoparticles and collect the supernatant.

  • Measure the absorbance of the supernatant at 633 nm.

  • The amount of TBO bound to the nanoparticles is determined by the decrease in absorbance of the supernatant compared to a control TBO solution.

  • Relate the amount of bound TBO to the number of carboxyl groups.

Mandatory Visualizations

Experimental_Workflow_Protocol_1 cluster_prep Nanoparticle Preparation cluster_activation Activation cluster_wash1 Washing cluster_conjugation Conjugation cluster_quenching Quenching cluster_wash2 Final Washing cluster_storage Storage NP_prep Disperse Carboxylated NPs in Activation Buffer Add_EDC_NHS Add EDC and sulfo-NHS NP_prep->Add_EDC_NHS Incubate_Activation Incubate 15-30 min Add_EDC_NHS->Incubate_Activation Centrifuge1 Centrifuge Incubate_Activation->Centrifuge1 Resuspend1 Resuspend in Coupling Buffer Centrifuge1->Resuspend1 Add_DABA Add DABA Solution Resuspend1->Add_DABA Incubate_Conjugation Incubate 2-4h or Overnight Add_DABA->Incubate_Conjugation Add_Quench Add Quenching Solution Incubate_Conjugation->Add_Quench Centrifuge2 Centrifuge Add_Quench->Centrifuge2 Wash_Final Wash 3x with Washing Buffer Centrifuge2->Wash_Final Resuspend_Final Resuspend and Store at 4°C Wash_Final->Resuspend_Final

Caption: Workflow for functionalizing carboxylated nanoparticles with DABA.

Signaling_Pathway_Targeted_Delivery cluster_extracellular Extracellular Space cluster_cell Target Cell DABA_NP DABA-Functionalized Nanoparticle Receptor Cell Surface Receptor DABA_NP->Receptor Binding Targeting_Ligand Targeting Ligand (e.g., Antibody, Peptide) Targeting_Ligand->DABA_NP Conjugated to Drug Therapeutic Drug Drug->DABA_NP Loaded in/on Endosome Endosome Receptor->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome (Low pH) Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release pH-triggered Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Targeted drug delivery pathway using DABA-functionalized nanoparticles.

Logical_Relationship_Characterization cluster_physicochemical Physicochemical Characterization cluster_quantification Functionalization Quantification cluster_performance Performance Evaluation Start DABA-Functionalized Nanoparticle Synthesis DLS Dynamic Light Scattering (DLS) - Size - Polydispersity Index Start->DLS Zeta Zeta Potential - Surface Charge Start->Zeta TEM_SEM Electron Microscopy (TEM/SEM) - Morphology Start->TEM_SEM FTIR_XPS Spectroscopy (FTIR/XPS) - Surface Chemistry Start->FTIR_XPS Fluorescamine Fluorescamine Assay - Amine Groups Start->Fluorescamine TBO Toluidine Blue O Assay - Carboxyl Groups Start->TBO Biocompatibility Biocompatibility Assays (e.g., MTT) Start->Biocompatibility Cellular_Uptake In Vitro Cellular Uptake DLS->Cellular_Uptake Zeta->Cellular_Uptake Drug_Loading Drug Loading & Encapsulation FTIR_XPS->Drug_Loading In_Vivo In Vivo Biodistribution & Efficacy Drug_Loading->In_Vivo Cellular_Uptake->In_Vivo

Caption: Characterization workflow for DABA-functionalized nanoparticles.

References

Application Notes and Protocols: Synthesis of Metal-Organic Frameworks (MOFs) with 3,5-Diaminobenzoic Acid Linkers for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of metal-organic frameworks (MOFs) utilizing the 3,5-diaminobenzoic acid (3,5-DABA) linker. The inherent amino functionality of this linker makes it a prime candidate for post-synthetic modification and for enhancing interactions with therapeutic payloads, positioning these MOFs as promising platforms for advanced drug delivery systems.

Introduction

Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them ideal candidates for various biomedical applications, including drug delivery.[1] The this compound linker is of particular interest due to its dual functional groups: a carboxylate for coordination with the metal center and two amino groups. These amino groups can serve as sites for post-synthetic modification, alter the surface chemistry of the MOF for targeted delivery, and enhance the loading of certain drug molecules through hydrogen bonding.[2]

This document outlines two primary strategies for incorporating 3,5-DABA into MOF structures: a direct, de novo solvothermal synthesis with zinc, and a post-synthetic modification (PSM) approach to functionalize a pre-existing zirconium-based MOF. Detailed experimental protocols for synthesis, characterization, drug loading, and in vitro release are provided.

Data Presentation: Physicochemical and Drug Loading Properties

The following tables summarize expected quantitative data for MOFs functionalized with amino groups, based on literature values for analogous systems. These tables are intended to provide a comparative benchmark for researchers synthesizing and evaluating their own 3,5-DABA-based MOFs.

Table 1: Physicochemical Properties of Amino-Functionalized MOFs

MOF DesignationMetal CenterSynthesis MethodBET Surface Area (m²/g)Pore Volume (cm³/g)
Hypothetical Zn-3,5-DABA ZnSolvothermal800 - 12000.4 - 0.7
UiO-66-NH₂ ZrSolvothermal1100 - 14000.5 - 0.8
MIL-101(Cr)-NH₂ CrHydrothermal3000 - 40001.5 - 2.0

Note: Data for "Hypothetical Zn-3,5-DABA" is an educated estimation based on similar Zn-based MOFs. Data for UiO-66-NH₂ and MIL-101(Cr)-NH₂ are representative values from the literature.

Table 2: Drug Loading and Release Parameters for Amino-Functionalized MOFs

MOF CarrierModel DrugDrug Loading Capacity (wt%)Release ConditionsKey Findings
Zn-based MOF (analogue) Doxorubicin~34%[3]pH 5.8 vs. 7.4[3]pH-sensitive release, with higher release at lower pH.[3]
Zr-MOF-NH₂ Ibuprofen (B1674241)~55 mg/g[4]Phosphate bufferPhosphate-triggered release.[4]
Cu-MOF-NH₂ (functionalized) Ibuprofen~25.5%[5]Not specifiedAmine functionalization increased drug loading capacity.[5]
MIL-101(Fe) Doxorubicin~24.5%[6]GSH/ATPRelease triggered by glutathione (B108866) and ATP.[6]

Experimental Protocols

Protocol 1: De Novo Synthesis of a Zinc-3,5-Diaminobenzoic Acid MOF (Zn-3,5-DABA) via Solvothermal Method

This protocol is adapted from a known procedure for a similar zinc-based MOF utilizing an amino-functionalized benzoic acid derivative.[3]

Materials:

  • Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (3,5-DABA)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Ethanol (B145695)

  • 20 mL Teflon-lined autoclave

Procedure:

  • In a 20 mL glass vial, dissolve 1.0 mmol of Zn(NO₃)₂·6H₂O (297.5 mg) and 1.0 mmol of this compound (152.1 mg) in a solvent mixture of 12 mL of DMF and 8 mL of methanol.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

  • Transfer the resulting solution to a 20 mL Teflon-lined autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave from room temperature to 120°C at a rate of 10°C per hour.

  • Maintain the temperature at 120°C for 72 hours.

  • After the reaction is complete, cool the autoclave to room temperature at a rate of 5°C per hour.

  • Collect the resulting crystalline product by centrifugation or filtration.

  • Wash the collected crystals three times with fresh DMF to remove unreacted precursors.

  • Subsequently, wash the crystals three times with ethanol to exchange the high-boiling point DMF.

  • Dry the final product in a vacuum oven at 60°C overnight.

Protocol 2: Post-Synthetic Modification of a Zirconium MOF (UiO-66-NH₂) with an Amide Linkage

This protocol describes the covalent attachment of a molecule to the amino groups of a pre-synthesized amino-functionalized MOF, illustrating how the amino groups of 3,5-DABA could be used. For this example, we use the readily available UiO-66-NH₂.

Materials:

  • Synthesized and activated UiO-66-NH₂

  • Carboxylic acid of interest (e.g., a targeting ligand or a pro-drug)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other peptide coupling agent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Activate the UiO-66-NH₂ by heating at 150°C under vacuum for 12 hours to remove solvent molecules from the pores.

  • In a round-bottom flask, suspend 100 mg of activated UiO-66-NH₂ in 10 mL of anhydrous DMF.

  • In a separate vial, dissolve a 5-fold molar excess of the carboxylic acid and a 5-fold molar excess of DCC (relative to the amino groups in the MOF) in 5 mL of anhydrous DMF.

  • Add the solution from step 3 to the MOF suspension.

  • Stir the reaction mixture at room temperature for 48 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Collect the modified MOF by centrifugation.

  • Wash the product thoroughly with DMF (3 times) and then with DCM (3 times) to remove unreacted reagents and byproducts.

  • Dry the functionalized MOF under vacuum at 60°C.

Protocol 3: Characterization of the Synthesized MOFs

1. Powder X-Ray Diffraction (PXRD):

  • Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.

  • Procedure: A small amount of the dried MOF powder is placed on a sample holder. The sample is scanned using a diffractometer with Cu Kα radiation. The resulting diffraction pattern is compared with simulated or known patterns to confirm the structure.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To verify the coordination of the carboxylate group to the metal center and the presence of the amino groups.

  • Procedure: A small amount of the MOF is mixed with KBr powder and pressed into a pellet. The spectrum is recorded. Successful coordination is indicated by the shift of the C=O stretching frequency of the carboxylic acid.

3. Thermogravimetric Analysis (TGA):

  • Purpose: To assess the thermal stability of the MOF and confirm the removal of solvent molecules.

  • Procedure: A sample of the MOF is heated at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere. Weight loss at different temperatures corresponds to the removal of guest solvents and eventual decomposition of the framework.

4. Nitrogen Adsorption-Desorption Analysis (BET Analysis):

  • Purpose: To determine the specific surface area and pore volume of the MOF.

  • Procedure: The sample is degassed under vacuum at an elevated temperature (e.g., 120°C) to remove any adsorbed species. Nitrogen adsorption and desorption isotherms are then measured at 77 K. The Brunauer-Emmett-Teller (BET) method is used to calculate the surface area.

Protocol 4: Drug Loading into 3,5-DABA-based MOFs

This protocol describes the loading of Doxorubicin (DOX), a common anticancer drug, into the synthesized MOF via impregnation.[7]

Materials:

  • Activated Zn-3,5-DABA MOF

  • Doxorubicin hydrochloride (DOX)

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a stock solution of DOX in deionized water (e.g., 1 mg/mL).

  • Suspend 10 mg of the activated MOF in 5 mL of the DOX solution.

  • Stir the mixture in the dark at room temperature for 24 hours to allow for maximum drug encapsulation.

  • Centrifuge the suspension to pellet the DOX-loaded MOF (DOX@MOF).

  • Carefully collect the supernatant. The amount of unloaded DOX in the supernatant is quantified using a UV-Vis spectrophotometer at the characteristic absorbance wavelength of DOX (~480 nm).

  • Wash the DOX@MOF pellet with deionized water to remove surface-adsorbed drug, and quantify the DOX in the washing solution.

  • Calculate the drug loading capacity (DLC) and encapsulation efficiency (EE) using the following formulas:

    • DLC (wt%) = (Weight of loaded drug / Weight of DOX@MOF) x 100

    • EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

  • Dry the final DOX@MOF product under vacuum.

Protocol 5: In Vitro Drug Release Study

This protocol details a pH-responsive release study, relevant for cancer therapy applications where the tumor microenvironment is more acidic than healthy tissue.[3]

Materials:

  • Dried DOX@MOF

  • Phosphate-buffered saline (PBS) at pH 7.4 (simulating physiological conditions)

  • Acetate buffer or PBS at pH 5.8 (simulating endosomal/lysosomal or tumor microenvironment)

  • Dialysis tubing (with appropriate molecular weight cut-off)

Procedure:

  • Disperse 5 mg of DOX@MOF in 5 mL of the release medium (either pH 7.4 PBS or pH 5.8 buffer).

  • Transfer the suspension into a dialysis bag and seal it.

  • Place the dialysis bag into 45 mL of the corresponding fresh release medium in a beaker.

  • Keep the setup at 37°C with gentle stirring.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the external release medium.

  • Immediately replace the withdrawn volume with 1 mL of fresh medium to maintain a constant volume.

  • Quantify the concentration of DOX in the collected aliquots using a UV-Vis spectrophotometer.

  • Calculate the cumulative percentage of drug released over time.

  • Plot the cumulative release percentage against time for both pH conditions to compare the release profiles.

Mandatory Visualizations

Below are diagrams created using the DOT language to illustrate key workflows and concepts.

MOF_Synthesis_Workflow cluster_synthesis MOF Synthesis cluster_purification Purification & Activation metal Metal Precursor (e.g., Zn(NO₃)₂·6H₂O) mix Mixing & Sonication metal->mix linker Organic Linker (this compound) linker->mix solvent Solvent (e.g., DMF/Methanol) solvent->mix autoclave Solvothermal Reaction (120°C, 72h) mix->autoclave wash Washing (DMF & Ethanol) autoclave->wash dry Vacuum Drying (Activation) wash->dry final_mof Characterized Zn-3,5-DABA MOF dry->final_mof

Caption: Workflow for the de novo synthesis of a Zn-3,5-DABA MOF.

Drug_Delivery_Pathway cluster_systemic Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment mof_circ DOX@MOF (Drug Retained) mof_tumor DOX@MOF enters acidic environment mof_circ->mof_tumor EPR Effect endocytosis Endocytosis by Cancer Cell mof_tumor->endocytosis endosome Endosome/Lysosome (Low pH) endocytosis->endosome release MOF Degradation & DOX Release endosome->release nucleus DOX targets Cell Nucleus release->nucleus Therapeutic Action

Caption: pH-responsive drug release from a MOF carrier in a cancer cell.

References

Application Notes and Protocols: 3,5-Diaminobenzoic Acid-Based Materials for Gas Separation Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3,5-Diaminobenzoic acid (DABA) in the fabrication of high-performance gas separation membranes. The inclusion of DABA in polymer matrices, particularly polyimides, offers a versatile platform for tuning membrane properties for various gas separation applications, including carbon dioxide capture, hydrogen purification, and natural gas sweetening. The carboxylic acid group in the DABA monomer provides sites for hydrogen bonding and potential crosslinking, which can enhance selectivity and control the physical properties of the resulting membranes.

Rationale for Using this compound

This compound is a valuable monomer in the synthesis of polymers for gas separation membranes due to its unique trifunctional nature. The two amino groups allow for its incorporation into polymer backbones, such as polyimides, through polycondensation reactions. The carboxylic acid group, which does not participate in the primary polymerization, remains as a pendant functional group along the polymer chain.

This pendant carboxylic acid group offers several advantages:

  • Enhanced CO2 Affinity: The polar -COOH group exhibits a strong affinity for quadrupolar gases like carbon dioxide (CO2), which can increase the solubility of CO2 in the membrane matrix, thereby improving CO2 permeability and/or selectivity.[1]

  • Interchain Interactions: The carboxylic acid groups can form hydrogen bonds between polymer chains. This can lead to a more rigid and size-sieving polymer network, enhancing the selectivity for smaller gas molecules over larger ones (e.g., H2 over CH4, CO2 over CH4).

  • Crosslinking Potential: The -COOH groups can be thermally or chemically crosslinked. This provides a mechanism to tighten the polymer matrix, improving selectivity and enhancing the membrane's resistance to plasticization, a phenomenon where high-pressure CO2 swells the polymer and reduces its separation performance.[2]

  • Platform for Modification: The carboxylic acid serves as a reactive site for further chemical modifications, such as grafting other functional groups or creating composite materials.

Data Presentation: Gas Separation Performance

The following tables summarize the gas separation performance of various DABA-based membranes reported in the literature. The data is presented to facilitate comparison between different membrane compositions and testing conditions.

Table 1: Gas Permeation Properties of Pristine DABA-Containing Polyimide Membranes

Membrane CompositionGas PairPermeability (Barrer)¹Selectivity (α)Test ConditionsReference
6FDA-DAM:DABA (3:1)CO₂/CH₄147.4 ± 6.1 (CO₂)47.5 ± 4.050:50 CO₂:CH₄ binary mixture, 2 bar, 25 °C[1][3][4]
6FDA-DABACO₂~10-Pure gas, 35 °C[2]
6FDA-mPDA:DABA (3:2)CO₂/CH₄~10 (CO₂)~35Pure gas, 35 °C[2]
6FDA-DCB:TAPA (3:2) (thermally treated at 450 °C)CO₂/N₂~266.6 (CO₂)~23.6Not specified[5]
ADABA-25O₂, N₂, CH₄, CO₂~40 (O₂), ~10 (N₂), ~7 (CH₄), ~145 (CO₂)-Not specified[6]

¹1 Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹

Table 2: Gas Permeation Properties of DABA-Based Mixed Matrix Membranes (MMMs)

Membrane CompositionFillerFiller Loading (wt%)Gas PairPermeability (Barrer)¹Selectivity (α)Test ConditionsReference
6FDA-DAM:DABA (3:1)GO1CO₂/CH₄~179.8 (CO₂)~50.850:50 vol% CO₂:CH₄, 2 bar, 25 °C[1][3]
6FDA-DAM:DABA (3:1)GO/ZIF-81/5CO₂/CH₄~1459.3 (CO₂)~39.950:50 vol% CO₂:CH₄, 2 bar, 25 °C[1][3]
6FDA-DAM:DABA (3:1)GO/ZIF-81/10CO₂/CH₄~1656.6 (CO₂)~21.450:50 vol% CO₂:CH₄, 2 bar, 25 °C[1][3]

¹1 Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹

Experimental Protocols

This section provides detailed methodologies for the synthesis of DABA-based polyimides, fabrication of dense membranes, and the subsequent gas permeation testing.

Synthesis of 6FDA-DAM:DABA Co-Polyimide

This protocol describes a two-step poly-condensation method for synthesizing a co-polyimide from 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), 2,4,6-trimethyl-m-phenylenediamine (DAM), and this compound (DABA).[1][2]

Materials:

  • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA, 99%)

  • 2,4,6-trimethyl-m-phenylenediamine (DAM, 96%)

  • This compound (DABA, 98%)

  • N-methyl-2-pyrrolidinone (NMP), anhydrous

  • Acetic anhydride

  • Beta-picoline

  • Methanol (B129727)

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer

  • Nitrogen inlet and outlet

  • Ice bath

  • Heating mantle with temperature controller

  • Vacuum oven

Procedure:

  • Monomer Preparation: Dry all monomers (6FDA, DAM, and DABA) in a vacuum oven at 80 °C overnight to remove any moisture before use.[1]

  • Poly(amic acid) Synthesis:

    • Set up a dry three-neck flask equipped with a magnetic stirrer and a nitrogen inlet/outlet.

    • Under a nitrogen atmosphere, dissolve the diamines (DAM and DABA in the desired molar ratio, e.g., 3:1) in anhydrous NMP to achieve a final polymer concentration of approximately 15-20 wt%.[1][2]

    • Cool the diamine solution to approximately 5 °C using an ice bath.[2]

    • Slowly add a stoichiometric amount of 6FDA dianhydride powder to the stirred diamine solution in small portions.

    • Continue stirring the reaction mixture at room temperature under a nitrogen purge for 24 hours to produce a viscous poly(amic acid) (PAA) solution.[2]

  • Chemical Imidization:

    • To the PAA solution, add acetic anhydride as a dehydrating agent and beta-picoline as a catalyst.

    • Stir the mixture at room temperature for a specified period to induce cyclodehydration, converting the poly(amic acid) to polyimide.

  • Thermal Imidization (Alternative to Chemical Imidization):

    • Cast the PAA solution onto a glass plate (see Protocol 3.2).

    • Heat the cast film in a vacuum oven using a stepwise temperature program, for example: 80 °C for 1 hour, 150 °C for 1 hour, 200 °C for 1 hour, and finally 250 °C for 30 minutes to ensure complete imidization.

  • Polymer Precipitation and Purification:

    • Precipitate the synthesized polyimide by slowly pouring the polymer solution into a vigorously stirred excess of methanol.

    • Collect the fibrous polymer precipitate by filtration.

    • Wash the polymer thoroughly with fresh methanol to remove residual solvent and unreacted monomers.

    • Dry the purified polyimide in a vacuum oven at 150 °C overnight.[7]

Fabrication of Dense Polyimide Membranes

This protocol details the solution casting method for preparing flat sheet, dense polymer membranes for gas permeation testing.

Materials:

  • Synthesized DABA-based polyimide

  • N-methyl-2-pyrrolidinone (NMP) or other suitable solvent (e.g., tetrahydrofuran, acetone)[6]

Equipment:

  • Glass casting plate

  • Casting knife or doctor blade

  • Leveling table

  • Controlled environment chamber or oven

  • Vacuum oven

Procedure:

  • Polymer Solution Preparation: Prepare a 10-15 wt% polymer solution by dissolving the dried DABA-based polyimide in NMP.[1][6] Stir the solution until the polymer is completely dissolved, which may take several hours.

  • Casting:

    • Place a clean, dry glass plate on a leveling table.

    • Pour the polymer solution onto the glass plate.

    • Use a casting knife or doctor blade to spread the solution evenly to a desired thickness.

  • Solvent Evaporation and Drying:

    • Place the cast film in a controlled environment (e.g., an oven with controlled temperature and atmosphere) to allow for slow solvent evaporation. A typical procedure is to dry the film at 90 °C for 6 hours.[7]

    • After the initial drying, transfer the glass plate to a vacuum oven.

    • Dry the membrane under vacuum at an elevated temperature (e.g., 150 °C) for at least 10 hours to remove any residual solvent.[7]

  • Membrane Detachment:

    • Carefully detach the dried membrane from the glass plate, often by immersing the plate in water.

    • Cut the membrane into the required size for the permeation cell.

    • Ensure the final membrane thickness is in the range of 80-100 µm for accurate permeability measurements.[7]

Gas Permeation Testing

This protocol describes the constant-volume, variable-pressure method for determining the permeability and selectivity of the fabricated membranes. This method is based on the pressure differential across the membrane.[8][9]

Equipment:

  • Gas permeation cell

  • Vacuum pump

  • Pressure transducers

  • Mass flow controllers

  • Gas cylinders with pure gases (e.g., CO₂, CH₄, N₂, O₂, He)

  • Thermostatically controlled chamber or water bath

Procedure:

  • Membrane Mounting:

    • Mount the dense polymer membrane of a known thickness and area into the gas permeation cell, ensuring a gas-tight seal using O-rings.

  • System Evacuation:

    • Evacuate both the upstream (feed) and downstream (permeate) sides of the permeation cell using a vacuum pump to a pressure below 3 mbar.[9]

    • Check for leaks by closing the valve to the vacuum pump and monitoring the pressure rise over time. The system should be held under vacuum for several hours to ensure it is gas-tight.[9]

  • Permeation Measurement:

    • Close the valve to the permeate volume.

    • Introduce the test gas to the upstream side of the membrane at a constant pressure (e.g., 2 bar).[1][3]

    • Monitor the pressure increase in the downstream volume as a function of time using a pressure transducer.

    • The rate of pressure increase in the steady-state permeation region is used to calculate the permeability coefficient (P).

  • Calculation of Permeability: The permeability coefficient (P) can be calculated using the following equation: P = (V * L) / (A * R * T * (p₁ - p₂)) * (dp/dt) where:

    • V is the downstream volume (cm³)

    • L is the membrane thickness (cm)

    • A is the effective membrane area (cm²)

    • R is the ideal gas constant

    • T is the absolute temperature (K)

    • p₁ is the upstream pressure (cmHg)

    • p₂ is the downstream pressure (assumed to be negligible initially)

    • dp/dt is the steady-state rate of pressure increase in the downstream volume (cmHg/s)

  • Calculation of Selectivity: The ideal selectivity (α) for a pair of gases (A and B) is calculated as the ratio of their individual permeability coefficients: α(A/B) = P(A) / P(B)

  • Testing with Different Gases:

    • Repeat the measurement for each pure gas of interest.

    • For mixed gas experiments, introduce a gas mixture of known composition to the upstream side and analyze the composition of the permeate stream using a gas chromatograph or mass spectrometer.[10]

Visualizations

The following diagrams illustrate the logical relationships and experimental workflows described in these application notes.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_fabrication Membrane Fabrication cluster_testing Gas Separation Testing MonomerPrep Monomer Preparation (Drying) PAASynthesis Poly(amic acid) Synthesis MonomerPrep->PAASynthesis Imidization Imidization (Chemical or Thermal) PAASynthesis->Imidization Purification Polymer Precipitation & Purification Imidization->Purification SolutionPrep Polymer Solution Preparation Purification->SolutionPrep Casting Solution Casting SolutionPrep->Casting Drying Solvent Evaporation & Drying Casting->Drying Mounting Membrane Mounting Drying->Mounting Evacuation System Evacuation & Leak Test Mounting->Evacuation Permeation Permeation Measurement Evacuation->Permeation Calculation Data Analysis (Permeability & Selectivity) Permeation->Calculation

Caption: Experimental workflow for DABA-based membrane development.

logical_relationship cluster_properties DABA Structural Features cluster_impact Impact on Membrane Properties cluster_performance Gas Separation Performance DABA This compound (DABA) Amino Amino Groups (-NH2) DABA->Amino Carboxyl Carboxylic Acid Group (-COOH) DABA->Carboxyl Polymerization Polymer Backbone Formation Amino->Polymerization Hbonding Interchain Hydrogen Bonding Carboxyl->Hbonding CO2Affinity Enhanced CO2 Affinity Carboxyl->CO2Affinity Crosslinking Potential for Crosslinking Carboxyl->Crosslinking Permeability Tuned Permeability Polymerization->Permeability Selectivity Increased Selectivity Hbonding->Selectivity CO2Affinity->Selectivity CO2Affinity->Permeability Crosslinking->Selectivity Plasticization Improved Plasticization Resistance Crosslinking->Plasticization

Caption: Role of DABA in tuning membrane properties.

References

Application Notes and Protocols: Poly(3,5-diaminobenzoic acid) for Dye Adsorption from Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the use of poly(3,5-diaminobenzoic acid) (PDIABA) and its derivatives as effective adsorbents for the removal of various dyes from aqueous solutions. This document is intended for researchers, scientists, and professionals in drug development and environmental science who are interested in advanced materials for wastewater treatment.

Introduction

Poly(this compound) is a conductive polymer that has shown significant promise as an adsorbent for dye removal due to its unique chemical structure, which includes carboxylic acid and amine functional groups. These groups provide active sites for interaction with both cationic and anionic dye molecules through mechanisms such as electrostatic interactions, hydrogen bonding, and π-π stacking. This document details the synthesis of PDIABA-based adsorbents and their application in the removal of common industrial dyes like Methylene (B1212753) Blue (MB), Congo Red (CR), and Rhodamine B (RhB).

Data Presentation: Adsorption Performance

The adsorption capacities of various PDIABA-based adsorbents for different dyes are summarized in the tables below.

Table 1: Maximum Adsorption Capacities of Poly(this compound)-based Adsorbents for Various Dyes

AdsorbentDyeMaximum Adsorption Capacity (mg/g)Optimal pHTemperature (K)Reference
Oxidatively Polymerized PDIABA (PDIABA-O)Methylene Blue (MB)Data not specified in abstractNot specifiedNot specified[1][2]
Crosslinked Porous Polyamine Resin (TRIDABA)Methylene Blue (MB)1273.88.0299.5[3][4]
Crosslinked Porous Polyamine Resin (TRIDABA)Congo Red (CR)447.15.1299.5[3][4]
Crosslinked Porous Polyamine Resin (TRIDABA)Rhodamine B (RhB)680.57.2299.5[3][4]
P3ABA/GO/CoFe₂O₄ NanocompositeCongo Red (CR)153.925298-318[5][6]
DABA-functionalized Fe₃O₄ NanoparticlesCongo Red (CR)2593298[7]
DABA-functionalized Fe₃O₄ NanoparticlesEosin Yellow (EY)2823298[7]

Table 2: Kinetic and Isotherm Model Fitting for Dye Adsorption

AdsorbentDyeBest Fit Isotherm ModelBest Fit Kinetic ModelReference
Crosslinked Porous Polyamine Resin (TRIDABA)MB, CR, RhBLangmuir, Freundlich, Dubinin-Radushkevich, Temkin, HillPseudo-second order[3][4]
P3ABA/GO/CoFe₂O₄ NanocompositeCRLangmuirPseudo-second order[5][6]
DABA-functionalized Fe₃O₄ NanoparticlesCR, EYFreundlichPseudo-first order[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of PDIABA-based adsorbents and the subsequent dye adsorption experiments.

Protocol 3.1.1: Synthesis of Oxidatively Polymerized Poly(this compound) (PDIABA-O)

This protocol is based on the oxidative polymerization of this compound (DIABA).[1][2]

  • Materials: this compound (DIABA) monomer, hydrogen peroxide (H₂O₂).

  • Procedure:

    • Prepare a solution of DIABA monomer.

    • Initiate the oxidative polymerization by adding hydrogen peroxide.

    • The specific concentrations, reaction time, and temperature are not detailed in the provided abstracts but would be critical parameters to control the polymerization and final product characteristics.

    • After the reaction, the resulting polymer (PDIABA-O) is collected, washed, and dried.

Protocol 3.1.2: Synthesis of a Crosslinked Porous Polyamine Resin containing this compound (TRIDABA)

This protocol describes the synthesis of a novel cross-linked polymer for efficient dye adsorption.[3][4]

  • Materials: this compound, crosslinking agent (details not specified in the abstract).

  • Procedure:

    • The synthesis involves a crosslinking reaction to create a porous, thermally stable resin.

    • The specific reactants, solvent, temperature, and reaction time for the synthesis of TRIDABA are not available in the provided search results.

    • The resulting mesoporous resin is reported to have a surface area of 11.2 m²/g and is thermally stable up to 200 °C.[3][4]

Protocol 3.1.3: Synthesis of Poly(3-aminobenzoic acid)/Graphene Oxide/Cobalt Ferrite (P3ABA/GO/CoFe₂O₄) Nanocomposite

This protocol details the synthesis of a magnetic nanocomposite adsorbent.[5]

  • Materials: 3-aminobenzoic acid (3ABA), Graphene Oxide (GO), Cobalt Ferrite (CoFe₂O₄), Ammonium persulfate (APS), Hydrochloric acid (HCl), Ferric chloride (FeCl₃).

  • Procedure:

    • Disperse GO and CoFe₂O₄ in an aqueous solution of 3ABA monomer.

    • Sonicate the mixture for 2 hours.

    • Place the mixture on a magnetic hotplate with stirring at 50 °C.

    • Add 2 g of FeCl₃ to the solution.

    • Prepare an oxidant solution (solution 1) of APS.

    • Add the oxidant solution dropwise to the monomer mixture (solution 2) to initiate polymerization.

    • Carry out the polymerization for 20 hours at 50 °C.[5]

    • Filter the product using a Buchner funnel.

    • Wash the product with 500 mL of 0.3 M HCl, followed by deionized water until the filtrate is clean.[5]

Protocol 3.2.1: General Procedure for Dye Adsorption Studies

This protocol outlines the general steps for evaluating the dye adsorption performance of the synthesized materials.

  • Materials: Synthesized adsorbent (e.g., PDIABA-O, TRIDABA, P3ABA/GO/CoFe₂O₄), stock dye solution (e.g., Methylene Blue, Congo Red, Rhodamine B), pH adjustment solutions (e.g., HCl, NaOH).

  • Procedure:

    • Prepare a series of dye solutions of known concentrations by diluting the stock solution.

    • For each experiment, add a specific amount of the adsorbent to a fixed volume of the dye solution (e.g., 10-70 mg of adsorbent in 100 mL of dye solution).[5]

    • Adjust the initial pH of the solution to the desired value using HCl or NaOH.

    • Agitate the mixture at a constant temperature for a predetermined period to reach equilibrium.

    • Separate the adsorbent from the solution by filtration or centrifugation. For magnetic composites, an external magnet can be used.

    • Determine the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer at the maximum absorbance wavelength of the dye.

    • Calculate the amount of dye adsorbed per unit mass of the adsorbent (qₑ, in mg/g) and the removal efficiency (%).

  • Parameters to Investigate:

    • Effect of pH: Conduct experiments over a range of pH values (e.g., 2-10) to find the optimal pH for adsorption.[5]

    • Effect of Contact Time: Measure the dye concentration at different time intervals (e.g., 10-240 minutes) to determine the equilibrium time.[5]

    • Effect of Initial Dye Concentration: Vary the initial dye concentration (e.g., 10-100 ppm) to study the adsorption isotherm.[5]

    • Effect of Adsorbent Dosage: Use different amounts of the adsorbent to find the optimal dosage.[5]

    • Effect of Temperature: Perform experiments at different temperatures (e.g., 25-45 °C) to study the thermodynamics of the adsorption process.[5]

Visualizations

G Figure 1: General Experimental Workflow for Dye Adsorption Studies cluster_prep Preparation cluster_adsorption Adsorption Process cluster_analysis Analysis Adsorbent_Synthesis Adsorbent Synthesis (e.g., PDIABA) Batch_Experiments Batch Adsorption Experiments (Adsorbent + Dye Solution) Adsorbent_Synthesis->Batch_Experiments Dye_Solution_Prep Dye Solution Preparation (Known Concentrations) Dye_Solution_Prep->Batch_Experiments Parameter_Optimization Parameter Optimization (pH, Time, Conc., Temp.) Batch_Experiments->Parameter_Optimization Separation Separation (Filtration/Centrifugation) Parameter_Optimization->Separation Concentration_Measurement Concentration Measurement (UV-Vis Spectroscopy) Separation->Concentration_Measurement Data_Analysis Data Analysis (qₑ, Removal %, Kinetics, Isotherms) Concentration_Measurement->Data_Analysis

Caption: General Experimental Workflow for Dye Adsorption Studies

G Figure 2: Key Factors Influencing Dye Adsorption on PDIABA cluster_solution Solution Conditions cluster_adsorbent Adsorbent Properties Adsorption_Efficiency Adsorption Efficiency pH Solution pH pH->Adsorption_Efficiency Initial_Dye_Conc Initial Dye Concentration Initial_Dye_Conc->Adsorption_Efficiency Temperature Temperature Temperature->Adsorption_Efficiency Adsorbent_Dosage Adsorbent Dosage Adsorbent_Dosage->Adsorption_Efficiency Surface_Area Surface Area & Porosity Surface_Area->Adsorption_Efficiency Functional_Groups Surface Functional Groups (-COOH, -NH₂) Functional_Groups->Adsorption_Efficiency

Caption: Key Factors Influencing Dye Adsorption on PDIABA

Adsorption Mechanism

The adsorption of dyes onto poly(this compound) and its derivatives is a complex process governed by several mechanisms. The presence of both acidic carboxyl (-COOH) and basic amino (-NH₂) groups on the polymer backbone allows for effective interaction with a wide range of dye molecules.

  • Electrostatic Interactions: The surface charge of the adsorbent is pH-dependent. At a pH below its point of zero charge (pHzpc), the surface is positively charged, favoring the adsorption of anionic dyes. Conversely, at a pH above the pHzpc, the surface becomes negatively charged, enhancing the adsorption of cationic dyes.[8]

  • Hydrogen Bonding: The carboxyl and amino groups can form hydrogen bonds with suitable functional groups on the dye molecules (e.g., hydroxyl, amino, or carbonyl groups).[5][6]

  • π-π Interactions: The aromatic rings in the polymer backbone can interact with the aromatic structures present in many dye molecules through π-π stacking.[5][6]

  • Ion Exchange: In some cases, an ion-exchange mechanism may contribute to the adsorption process.[9]

The thermodynamic studies on some of these systems have indicated that the adsorption process can be spontaneous and either exothermic or endothermic, depending on the specific adsorbent and dye combination.[3][4][5][6] The kinetics of adsorption often follow a pseudo-second-order model, suggesting that chemisorption may be the rate-limiting step.[3][4][5][6]

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Incorporating 3,5-Diaminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of 3,5-Diaminobenzoic acid (DABA) into peptide sequences using solid-phase peptide synthesis (SPPS). DABA is a valuable building block for creating branched peptides, dendrimers, and other complex peptide architectures due to its trifunctional nature, possessing a carboxylic acid and two amino groups. This document outlines the necessary protocols, from the selection of an appropriately protected DABA monomer to the final cleavage and purification of the branched peptide.

Introduction to this compound in Peptide Synthesis

This compound serves as a versatile scaffold in peptide chemistry. Its meta-substituted amino groups allow for the divergent synthesis of peptide chains, leading to structures with multiple branches emanating from a single point. This capability is particularly useful in the development of:

  • Peptide Dendrimers: Highly branched, monodisperse macromolecules with applications in drug delivery, diagnostics, and as enzyme mimics.[1][2]

  • Branched Peptides: Used to mimic complex protein structures, enhance biological activity, and improve pharmacokinetic properties.[3]

  • Scaffolds for Combinatorial Libraries: The two amino groups can be differentially functionalized to create large libraries of related compounds for high-throughput screening.

To successfully incorporate DABA into a peptide using Fmoc-based SPPS, an orthogonally protected derivative is required. This ensures the selective deprotection and elongation of peptide chains from each amino group. A commercially available and suitable building block for this purpose is Boc-3-amino-5-(Fmoc-amino)benzoic acid .[][5] This monomer allows for the initial peptide chain to be extended from the Fmoc-protected amine, followed by the extension of a second chain from the Boc-protected amine after selective deprotection.

Key Reagents and Materials

Reagent/MaterialPurposeSupplier Examples
Boc-3-amino-5-(Fmoc-amino)benzoic acid Branching monomerChem-Impex, BOC Sciences
Resin Solid support for peptide synthesis (e.g., Rink Amide, Wang)Various
Fmoc-protected amino acids Standard building blocks for peptide elongationVarious
Coupling Reagents To facilitate amide bond formation (e.g., HBTU, HATU, DIC)Various
Bases For activation and neutralization (e.g., DIPEA, NMM)Various
Fmoc Deprotection Solution 20% Piperidine (B6355638) in DMFPrepare fresh
Boc Deprotection Solution Trifluoroacetic acid (TFA) in DCM (e.g., 25-50%)Prepare fresh
Cleavage Cocktail To cleave the peptide from the resin (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)Prepare fresh
Solvents DMF, DCM (peptide synthesis grade)Various

Experimental Protocols

The following protocols outline the key steps for incorporating Boc-3-amino-5-(Fmoc-amino)benzoic acid into a peptide sequence on a solid support.

Protocol 1: Coupling of Boc-3-amino-5-(Fmoc-amino)benzoic Acid

This protocol describes the coupling of the DABA monomer onto a resin with a free amino group.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 100-200 mesh) in DMF for 30-60 minutes.

  • Fmoc Deprotection (if applicable): If the resin is Fmoc-protected, deprotect by treating with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF and DCM.

  • Activation of DABA Monomer: In a separate vessel, dissolve Boc-3-amino-5-(Fmoc-amino)benzoic acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated DABA solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Confirmation of Coupling (Optional): Perform a Kaiser test. A negative result (yellow beads) indicates successful coupling to the primary amine of the resin.

Protocol 2: First Peptide Chain Elongation (Fmoc-Protected Amine)

This protocol describes the extension of the first peptide chain from the Fmoc-protected amino group of the DABA monomer.

  • Fmoc Deprotection: Treat the resin-bound DABA with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Perform standard Fmoc-SPPS cycles to elongate the peptide chain to the desired length. For each cycle:

    • Activate the Fmoc-amino acid (3 eq.) with a suitable coupling reagent (e.g., HBTU/DIPEA).

    • Couple the activated amino acid to the resin for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • N-terminal Protection: After the addition of the final amino acid of the first chain, ensure the N-terminal Fmoc group is removed and the terminal amine is capped (e.g., by acetylation with acetic anhydride/DIPEA in DMF) to prevent side reactions during the subsequent steps.

Protocol 3: Second Peptide Chain Elongation (Boc-Protected Amine)

This protocol describes the deprotection of the Boc group and the synthesis of the second peptide chain to create the branch.

  • Selective Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes. Wash the resin thoroughly with DCM, followed by a neutralization wash with 10% DIPEA in DMF. Finally, wash with DMF and DCM.

  • Amino Acid Coupling: Perform standard Fmoc-SPPS cycles as described in Protocol 2 to synthesize the second peptide chain from the newly exposed amino group.

  • Final Fmoc Deprotection: After the final amino acid of the second chain is coupled, deprotect the N-terminal Fmoc group with 20% piperidine in DMF.

Protocol 4: Cleavage and Deprotection

This protocol describes the cleavage of the final branched peptide from the resin and the removal of side-chain protecting groups.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum for at least 1 hour.

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 5: Purification and Analysis
  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA.

  • Analysis: Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the molecular weight and by analytical HPLC to determine the purity.

Data Presentation

The successful synthesis of a branched peptide using DABA can be monitored at various stages. The following table illustrates the expected mass changes during the synthesis of a hypothetical branched peptide.

Table 1: Expected Mass Changes During Branched Peptide Synthesis

Synthesis StageDescriptionExpected Mass Change
1Coupling of Boc-DABA(Fmoc)-OH+ Mass of Boc-DABA(Fmoc)-OH
2Fmoc Deprotection- 222.2 Da
3Coupling of First Peptide Chain (e.g., Gly-Ala)+ Mass of Gly + Mass of Ala
4Boc Deprotection- 100.1 Da
5Coupling of Second Peptide Chain (e.g., Leu-Val)+ Mass of Leu + Mass of Val
6Final Cleavage and DeprotectionCleavage from resin and removal of side-chain protecting groups

Visualizations

Experimental Workflow for Branched Peptide Synthesis using DABA

G Resin Resin with Free Amine DABA_Coupling Couple Boc-DABA(Fmoc)-OH Resin->DABA_Coupling Resin_DABA Resin-DABA(Boc)(Fmoc) DABA_Coupling->Resin_DABA Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_DABA->Fmoc_Deprotection Resin_DABA_NH2 Resin-DABA(Boc)(NH2) Fmoc_Deprotection->Resin_DABA_NH2 Chain1_Elongation Elongate First Peptide Chain (Fmoc-SPPS) Resin_DABA_NH2->Chain1_Elongation Resin_Branched1 Resin-DABA(Boc)(Chain 1) Chain1_Elongation->Resin_Branched1 Boc_Deprotection Boc Deprotection (TFA/DCM) Resin_Branched1->Boc_Deprotection Resin_Branched_NH2 Resin-DABA(NH2)(Chain 1) Boc_Deprotection->Resin_Branched_NH2 Chain2_Elongation Elongate Second Peptide Chain (Fmoc-SPPS) Resin_Branched_NH2->Chain2_Elongation Final_Peptide_Resin Final Branched Peptide on Resin Chain2_Elongation->Final_Peptide_Resin Cleavage Cleavage and Deprotection (TFA Cocktail) Final_Peptide_Resin->Cleavage Purified_Peptide Purified Branched Peptide Cleavage->Purified_Peptide

Caption: Workflow for SPPS of a branched peptide using orthogonally protected DABA.

Logical Relationship of Protecting Groups in DABA Synthesis

G cluster_0 DABA Monomer cluster_1 First Chain Elongation cluster_2 Second Chain Elongation DABA Boc-DABA(Fmoc)-OH Fmoc_Removal Fmoc Removal (Base Labile) DABA->Fmoc_Removal Orthogonal Deprotection Boc_Removal Boc Removal (Acid Labile) DABA->Boc_Removal Orthogonal Deprotection Chain1 Peptide Chain 1 Fmoc_Removal->Chain1 Chain2 Peptide Chain 2 Boc_Removal->Chain2

Caption: Orthogonal protection strategy for DABA in branched peptide synthesis.

References

Application Notes and Protocols for the Derivatization of 3,5-Diaminobenzoic Acid in Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diaminobenzoic acid (3,5-DABA) is a versatile chemical intermediate utilized in the synthesis of various pharmaceuticals and specialty chemicals, including dyes and polyimide films.[1][2] Its structure, featuring two primary aromatic amine groups and a carboxylic acid function, makes it a valuable building block.[1] In analytical chemistry, the quantification of 3,5-DABA and related compounds is crucial for quality control, impurity profiling, and pharmacokinetic studies.

However, the direct analysis of 3,5-DABA can be challenging due to its polarity and sometimes weak response in common analytical detectors. Chemical derivatization is a powerful strategy employed to modify the structure of an analyte to enhance its analytical performance. This process can improve chromatographic retention and peak shape, increase detection sensitivity and selectivity, and facilitate structural elucidation by mass spectrometry.[3][4]

These application notes provide an overview of derivatization strategies for 3,5-DABA for various analytical platforms and offer detailed protocols for key methodologies.

Application Notes

Derivatization for High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV)

Principle: The primary amino groups of 3,5-DABA can be readily derivatized to introduce chromophores, which are functional groups that absorb light in the ultraviolet-visible range. This significantly enhances the molar absorptivity of the analyte, leading to a lower limit of detection. A common and straightforward method is acetylation.

Application: Acetylation of the two amine groups on 3,5-DABA with a reagent like acetic anhydride (B1165640) yields 3,5-diacetamidobenzoic acid. This derivative is less polar than the parent compound, which can improve its retention on reversed-phase HPLC columns. The introduction of the acetamido groups also enhances its UV absorbance, making it suitable for quantification in quality control settings, for instance, as an impurity reference standard for Diatrizoic Acid.[5]

Derivatization for HPLC with Fluorescence Detection (HPLC-FLD)

Principle: To achieve ultra-high sensitivity, the amine groups of 3,5-DABA can be tagged with a fluorophore. This involves reacting the analyte with a derivatizing reagent that is either fluorescent itself or becomes fluorescent upon reaction. Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV detection.[6]

Application: Reagents such as Dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride) react with primary aromatic amines under alkaline conditions to form highly fluorescent sulfonamide derivatives.[6][7] Other reagents like o-phthalaldehyde (B127526) (OPA), in the presence of a thiol, or fluorescamine (B152294) are also widely used for labeling primary amines to create fluorescent products, enabling trace-level quantification in biological matrices.[6]

Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: Derivatization for LC-MS aims to improve the ionization efficiency of the analyte and to produce characteristic fragment ions for highly selective and sensitive quantification using tandem mass spectrometry (MS/MS).[4] For aromatic amines like 3,5-DABA, derivatization can introduce a permanently charged group or a readily ionizable moiety.

Application: Azo coupling is an effective derivatization method for aromatic compounds, including those with primary amine functionalities.[8] The process involves converting the primary amine into a diazonium salt, which then couples with an electron-rich aromatic compound. This creates a larger, more easily ionizable molecule with a distinct mass-to-charge ratio (m/z), enhancing its response in the mass spectrometer.[8] This technique allows for the development of "derivatize & shoot" workflows, simplifying sample preparation for complex samples.[8]

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of aromatic amines using various derivatization techniques. The values provided are illustrative of the performance enhancements that can be achieved.

Analyte ClassDerivatization ReagentAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Primary Aromatic AminesPPIAHPLC-FLD0.12–0.21 nmol/LNot Specified[5][9]
Primary Aromatic AminesNoneLC-MS/MS0.025–0.20 ng/mL0.1–1.0 ng/mL[10]
Biogenic AminesDansyl ChlorideHPLC-UV0.03–1.25 µg/L0.15–5.00 µg/L[2]
Biogenic AminesVariousHPLC0.007–0.021 mg/kg0.024–0.069 mg/kg

Experimental Protocols

Protocol 1: Acetylation of 3,5-DABA for HPLC-UV Analysis

This protocol is adapted from the synthesis of 3,5-diacetamidobenzoic acid, a key intermediate and reference standard.[5]

Materials:

  • This compound (3,5-DABA)

  • Acetic anhydride

  • Deionized water

  • Reaction vessel with stirrer and thermometer

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Suspend 3,5-DABA in deionized water within the reaction vessel.

  • Heat the suspension to 70-75 °C while stirring.

  • Slowly add acetic anhydride to the heated suspension. An exothermic reaction will occur. Maintain the reaction temperature between 70-80 °C.

  • After the addition is complete, continue stirring at 70-75 °C for 1-2 hours to ensure the reaction proceeds to completion.

  • Cool the mixture to room temperature. The 3,5-diacetamidobenzoic acid product will precipitate.

  • Filter the precipitate and wash it thoroughly with cold deionized water.

  • Dry the final product under vacuum at 60-70 °C until a constant weight is achieved.

  • The resulting derivative can be dissolved in a suitable solvent (e.g., acetonitrile/water mixture) for HPLC analysis.

Protocol 2: Fluorescent Labeling of 3,5-DABA with Dansyl Chloride

This is a general protocol for the derivatization of primary amines for HPLC-FLD analysis.[6]

Materials:

  • 3,5-DABA sample solution

  • Dansyl chloride solution (e.g., 1 mg/mL in acetone)

  • Sodium bicarbonate buffer (100 mM, pH 9.5)

  • Reaction vials

  • Water bath or heating block

Procedure:

  • Pipette 100 µL of the 3,5-DABA sample solution into a reaction vial.

  • Add 200 µL of the sodium bicarbonate buffer to the vial.

  • Add 200 µL of the Dansyl chloride solution. Vortex the mixture thoroughly.

  • Incubate the vial in a water bath at 60 °C for 45 minutes in the dark.

  • After incubation, cool the vial to room temperature.

  • The reaction mixture can be directly injected into the HPLC system or further diluted with the mobile phase if necessary.

Visualizations

G cluster_workflow Workflow for Acetylation of 3,5-DABA and HPLC-UV Analysis start 3,5-DABA Sample reagent Add Acetic Anhydride & Heat (70-80°C) start->reagent reaction Acetylation Reaction (1-2 hours) reagent->reaction precipitate Cool & Precipitate Derivative reaction->precipitate filter Filter & Wash precipitate->filter dry Dry Under Vacuum filter->dry prepare Dissolve in Mobile Phase dry->prepare hplc HPLC-UV Analysis prepare->hplc data Data Acquisition & Quantification hplc->data

Caption: Workflow for derivatization of 3,5-DABA by acetylation and subsequent HPLC-UV analysis.

Caption: Chemical reaction for the acetylation of this compound.

G General Principle of Azo Coupling for Derivatization cluster_azo General Principle of Azo Coupling for Derivatization amine Aromatic Primary Amine (e.g., 3,5-DABA) diazotization Diazotization (NaNO₂, HCl, 0-5°C) amine->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium coupling_reaction Azo Coupling Reaction diazonium->coupling_reaction coupling_reagent Coupling Reagent (Electron-rich aromatic) coupling_reagent->coupling_reaction azo_derivative Stable Azo Derivative (For LC-MS Analysis) coupling_reaction->azo_derivative

Caption: Logical workflow illustrating the principle of azo coupling for derivatizing primary amines.

References

Low-temperature solution polymerization of 3,5-DABA based copolymers

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Low-Temperature Solution Polymerization of 3,5-Diaminobenzoic Acid (3,5-DABA) Based Copolymers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of this compound (3,5-DABA) based copolymers via low-temperature solution polymerization. It includes key quantitative data, step-by-step methodologies, and visualizations to guide researchers in this field.

Introduction

Aromatic polyamides and polyimides derived from this compound (3,5-DABA) are a class of polymers with significant potential in various high-performance applications. The presence of the carboxylic acid group in the 3,5-DABA monomer unit provides a versatile handle for post-polymerization modification, making these copolymers attractive for applications in materials science and potentially in the biomedical field. Low-temperature solution polymerization is a preferred method for synthesizing these polymers as it allows for the formation of high molecular weight polymers with good processability.

Applications in Drug Development

While the primary applications of 3,5-DABA based polymers are in high-temperature resistant materials, their inherent functionalities offer potential for biomedical applications, including drug development. The carboxylic acid pendant groups can be used for the covalent attachment of therapeutic agents, targeting ligands, or imaging probes.[1][2] The aromatic backbone provides mechanical strength and stability, which could be advantageous for creating robust drug delivery systems. Furthermore, 3,5-DABA itself is used as an intermediate in the synthesis of pharmaceuticals, such as sulfonamides, which suggests a degree of biocompatibility of its core structure.[3][4] Biodegradable poly(ester amide)s with pendant amine groups have demonstrated potential in biomedical and pharmacological fields, and a similar approach could be envisioned for 3,5-DABA based copolymers.[2] For instance, styrenic block copolymers have been successfully used as a matrix for drug delivery in medical devices like coronary stents.[5]

Quantitative Data

The properties of 3,5-DABA based copolymers are highly dependent on the comonomers used and the polymerization conditions. Below are tables summarizing key quantitative data from the literature.

Table 1: Molecular Weight and Viscosity of 3,5-DABA Based Copolyamides

Copolymer SystemInherent Viscosity (dL/g)Number-Average Molecular Weight (Mn)Weight-Average Molecular Weight (Mw)Polydispersity Index (PDI)Reference
2'-(cinnamide)ethyl-3,5-diaminobenzoate with various aromatic dicarboxylic acids0.77 - 1.1218,800 - 29,00039,000 - 72,7002.07 - 2.51[6]

Table 2: Thermal Properties of 3,5-DABA Based Copolymers

Copolymer SystemGlass Transition Temperature (Tg, °C)10% Weight Loss Temperature (°C)Reference
2'-(cinnamide)ethyl-3,5-diaminobenzoate with various aromatic dicarboxylic acids225 - 245> 400[6]
Polyphosphonate from phenoxy dichlorophosphate (B8581778) and 4,4'-sulphonyldiphenol69~425 (in N2)[7]

Table 3: Gas Permeation Properties of 6FDA-DABA Copolyimides

Copolymer Composition (% DABA)O2 Permeability (barrer)N2 Permeability (barrer)CH4 Permeability (barrer)CO2 Permeability (barrer)Reference
25~40~10~7~145[8]

Experimental Protocols

Protocol 1: Low-Temperature Solution Polycondensation for Aromatic Polyamides (Yamazaki-Higashi Method)

This protocol is a general procedure based on the direct polycondensation reaction using triphenyl phosphite (B83602) and pyridine (B92270) as condensing agents.[6]

Materials:

  • This compound (3,5-DABA)

  • Aromatic dicarboxylic acid (e.g., terephthalic acid, isophthalic acid)

  • N-Methyl-2-pyrrolidone (NMP)

  • Pyridine (Py)

  • Triphenyl phosphite (TPP)

  • Lithium Chloride (LiCl)

  • Methanol (B129727)

  • Deionized water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 3,5-DABA, the aromatic dicarboxylic acid, and LiCl in NMP.

  • Add pyridine to the solution and stir until all components are fully dissolved.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add triphenyl phosphite (TPP) to the cooled solution under a nitrogen atmosphere.

  • After the addition of TPP, remove the ice bath and heat the reaction mixture to 100-120 °C.

  • Continue the reaction with stirring for 3-5 hours at this temperature.

  • After the reaction is complete, pour the viscous polymer solution into a large volume of methanol to precipitate the polymer.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer thoroughly with hot methanol and then with deionized water to remove any unreacted monomers and salts.

  • Dry the purified polymer in a vacuum oven at 80 °C for 24 hours.

Protocol 2: Synthesis of 3,5-DABA Containing Copolyimides

This protocol is based on the synthesis of copolyimides from 3,5-DABA and 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA).[8]

Materials:

  • This compound (DABA)

  • Comonomer diamine (e.g., 2,4,6-trimethyl-1,3-phenylenediamine)

  • 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA)

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Acetic anhydride (B1165640)

  • Pyridine

  • Methanol

  • Deionized water

Procedure:

  • In a three-necked flask under a nitrogen atmosphere, dissolve a mixture of DABA and the comonomer diamine in anhydrous DMAc.

  • Cool the solution to 0 °C using an ice bath.

  • Add 6FDA portion-wise to the cooled solution over 5 minutes with stirring.

  • Stir the mixture for 12 hours at room temperature to obtain a viscous poly(amic acid) solution.

  • To initiate chemical imidization, add a mixture of acetic anhydride and pyridine (e.g., 3:1 ratio) to the poly(amic acid) solution.

  • Stir the solution for 6 hours at room temperature, followed by 45 minutes at 60 °C.

  • Precipitate the resulting polyimide by pouring the viscous solution into a water/methanol mixture.

  • Wash the precipitate several times with water.

  • Dry the copolymer in a vacuum oven at 150 °C for 12 hours and then at 180 °C for another 12 hours.

Visualizations

Diagram 1: Experimental Workflow for Low-Temperature Solution Polymerization

G cluster_prep Monomer Preparation cluster_reaction Polymerization cluster_isolation Product Isolation cluster_characterization Characterization Monomer_Drying Dry Monomers and Solvents Dissolution Dissolve Monomers and LiCl in NMP/Py Monomer_Drying->Dissolution Cooling Cool to 0 °C Dissolution->Cooling Addition Add TPP Cooling->Addition Heating Heat to 100-120 °C Addition->Heating Precipitation Precipitate in Methanol Heating->Precipitation Filtration Filter Precipitation->Filtration Washing Wash with Methanol and Water Filtration->Washing Drying Dry under Vacuum Washing->Drying FTIR FTIR Drying->FTIR NMR NMR Drying->NMR GPC GPC Drying->GPC TGA TGA Drying->TGA DSC DSC Drying->DSC

Caption: Workflow for low-temperature solution polymerization of 3,5-DABA copolymers.

Diagram 2: Synthesis Parameters and Copolymer Properties

G cluster_params Synthesis Parameters cluster_props Copolymer Properties Monomer_Ratio Monomer Ratio MW Molecular Weight Monomer_Ratio->MW Solubility Solubility Monomer_Ratio->Solubility Tg Glass Transition Temperature Monomer_Ratio->Tg Reaction_Time Reaction Time Reaction_Time->MW PDI Polydispersity Reaction_Time->PDI Reaction_Temp Reaction Temperature Reaction_Temp->MW Reaction_Temp->PDI Solvent_Choice Solvent Choice Solvent_Choice->MW Solvent_Choice->Solubility Thermal_Stability Thermal Stability MW->Thermal_Stability

Caption: Relationship between synthesis parameters and resulting copolymer properties.

Diagram 3: Conceptual Signaling Pathway for Drug Delivery

Note: No specific signaling pathways for 3,5-DABA based copolymers have been identified in the literature. The following is a conceptual diagram illustrating a potential mechanism for a drug-conjugated copolymer.

G cluster_extracellular Extracellular Space cluster_cell Cell Copolymer Drug-Copolymer Conjugate Receptor Receptor Copolymer->Receptor Binding Membrane Cell Membrane Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (e.g., pH change) Endosome->Drug_Release Drug Free Drug Drug_Release->Drug Target Intracellular Target Drug->Target Response Cellular Response Target->Response

Caption: Conceptual diagram of a drug-copolymer conjugate interacting with a cell.

References

Troubleshooting & Optimization

Improving the solubility of polyamides derived from 3,5-Diaminobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with polyamides derived from 3,5-Diaminobenzoic acid (DABA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on improving polymer solubility.

Frequently Asked Questions (FAQs)

Q1: Why are my polyamides derived from this compound exhibiting such poor solubility?

A1: The limited solubility of aromatic polyamides, including those derived from DABA, stems from two primary molecular characteristics. Firstly, the polymer backbone is composed of rigid aromatic rings, which leads to stiff, planar chains. Secondly, strong intermolecular hydrogen bonds form between the amide (-CONH-) groups of adjacent polymer chains.[1][2] These powerful interactions cause the chains to pack tightly together in a highly ordered, high-energy arrangement, making it difficult for solvent molecules to penetrate and solvate the polymer.[1][2] The presence of the carboxylic acid group on the DABA monomer can further increase these intermolecular forces.

The diagram below illustrates the factors contributing to the low solubility of these polyamides and the primary strategies to counteract them, which will be detailed in this guide.

G cluster_problem Problem: Low Solubility cluster_solution Strategies for Improved Solubility Problem1 Rigid Aromatic Backbone Insolubility Insoluble Polyamide Problem1->Insolubility Problem2 Strong Intermolecular Hydrogen Bonding Problem2->Insolubility Sol1 Introduce Flexible or Bulky Groups (Copolymerization) Insolubility->Sol1 Modify Sol2 Disrupt H-Bonding (N-Alkylation) Insolubility->Sol2 Modify Sol3 Introduce Ionic Groups (Salt Formation) Insolubility->Sol3 Modify Solubility Soluble Polyamide Sol1->Solubility Sol2->Solubility Sol3->Solubility

Caption: Factors causing poor polyamide solubility and strategic solutions.

Q2: Which solvents are recommended for unmodified DABA-based polyamides, and what can I do if the polymer only swells?

A2: Unmodified aromatic polyamides are typically soluble only in highly polar aprotic solvents.[3][4] If your polymer is only swelling, it indicates that the solvent-polymer interactions are insufficient to overcome the strong intermolecular hydrogen bonds.

Recommended Solvents:

  • N-Methyl-2-pyrrolidone (NMP)

  • N,N-Dimethylacetamide (DMAc)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl Sulfoxide (DMSO)

Troubleshooting Tip: To enhance solubility in these solvents, the addition of a salt, such as Lithium Chloride (LiCl), is highly effective.[5][6] The salt ions interact with the amide groups, disrupting the polymer-polymer hydrogen bonds and allowing the solvent to solvate the chains. A typical concentration is 2-5% (w/v) LiCl in the solvent. Gentle heating can also aid dissolution, but should be done cautiously to avoid polymer degradation.[6]

Troubleshooting Guide: Enhancing Solubility Through Synthesis

Q3: How can I modify the polymer backbone during synthesis to improve solubility?

A3: A highly effective strategy is to introduce structural irregularities into the polymer backbone to disrupt chain packing and reduce crystallinity. This is typically achieved by copolymerization, where DABA is reacted with a diacid chloride along with a second, structurally different diamine or diacid.

Strategies for Copolymerization:

  • Incorporate Flexible Linkages: Introduce monomers containing flexible ether (-O-) or long aliphatic chains, which increase the conformational freedom of the polymer backbone.[2]

  • Introduce Bulky Side Groups: Use co-monomers that have bulky, pendant groups. These groups act as steric barriers that prevent polymer chains from packing closely together.[1][2][7]

The following workflow outlines the process for synthesizing a more soluble copolyamide.

G cluster_react Polycondensation Reaction M1 Monomer 1: This compound (DABA) Dissolve Dissolve Monomers in NMP/Pyridine (B92270)/LiCl M1->Dissolve M2 Co-monomer: Flexible/Bulky Diamine M2->Dissolve DC Diacid Chloride (e.g., Isophthaloyl Chloride) DC->Dissolve AddCondensing Add Condensing Agent (e.g., TPP) Dissolve->AddCondensing Heat Heat Reaction (e.g., 105°C, 3h) AddCondensing->Heat Precipitate Precipitate Polymer in Methanol (B129727) Heat->Precipitate WashDry Wash and Dry Copolymer Precipitate->WashDry Test Test Solubility in Various Solvents WashDry->Test

Caption: Experimental workflow for soluble copolyamide synthesis.

Quantitative Data: Solubility of Modified Polyamides

The table below summarizes the qualitative solubility of various aromatic polyamides in common organic solvents. The introduction of bulky or flexible groups generally enhances solubility.

Polymer TypeNMPDMAcDMFDMSOm-CresolTHFChloroform
Rigid Homopolyamide+/-+/--+/----
Polyamide with Ether Linkages+++++/-+/--
Polyamide with Bulky Adamantyl Groups[7]+++++++/-
Polyamide with Pendant Phthalimide (B116566) Groups[8]+++++--

(+) Soluble; (+/-) Partially Soluble or Swells; (-) Insoluble

Q4: What is the protocol for synthesizing a copolyamide with enhanced solubility?

A4: The following is a representative protocol for direct polycondensation using the Yamazaki phosphorylation method, adapted for synthesizing a copolyamide.[3][7]

Experimental Protocol: Synthesis of a Soluble Aromatic Copolyamide

Materials:

  • This compound (DABA)

  • Co-diamine (e.g., 4,4'-Oxydianiline for flexibility)

  • Aromatic diacid (e.g., Isophthalic acid)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine (Py), anhydrous

  • Lithium Chloride (LiCl)

  • Triphenyl phosphite (B83602) (TPP)

  • Methanol (for precipitation)

Procedure:

  • Monomer Dissolution: In a flame-dried reaction flask equipped with a mechanical stirrer and under a nitrogen atmosphere, add the diacid (e.g., 10 mmol), DABA (5 mmol), and the co-diamine (5 mmol).

  • Solvent System Addition: Add anhydrous NMP (e.g., 20 mL), anhydrous pyridine (e.g., 6 mL), and LiCl (e.g., 1.4 g). Stir the mixture at room temperature until all solids have completely dissolved.[7]

  • Initiation of Polycondensation: To the stirred solution, rapidly add the condensing agent, triphenyl phosphite (TPP) (e.g., 22 mmol).

  • Reaction: Heat the solution to 105°C and maintain this temperature with stirring for 3-4 hours. The viscosity of the solution will increase as the polymer forms.

  • Precipitation: After cooling to room temperature, pour the viscous polymer solution slowly into a beaker containing a non-solvent like methanol (e.g., 400 mL) under vigorous stirring to precipitate the polymer.

  • Purification: Filter the fibrous polymer precipitate. Wash it thoroughly with hot methanol and then water to remove residual solvent and salts.

  • Drying: Dry the final copolyamide product in a vacuum oven at 80-100°C overnight.

  • Characterization: The resulting polymer can now be tested for solubility in various solvents as described in Table 1.

Q5: Can I make my DABA-polyamide water-soluble by leveraging the carboxylic acid group?

A5: Yes. The carboxylic acid (-COOH) group on the DABA monomer provides an excellent handle for rendering the polyamide water-soluble through salt formation. By deprotonating this acidic group with a base, you create a polyelectrolyte (a polymer with repeating ionic charges), which is often soluble in water or other highly polar solvents.[9][10]

Method:

  • Disperse the finely powdered DABA-polyamide in water.

  • Slowly add a stoichiometric amount of an aqueous base, such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or an organic amine like triethylamine (B128534) (TEA), while stirring.[11]

  • As the carboxylic acid groups are converted to carboxylate salts (e.g., -COO⁻Na⁺), the polymer will typically dissolve to form a clear, viscous solution. The pH of the final solution will be basic.

This process is reversible; acidifying the solution will re-protonate the carboxylate groups, causing the neutral polyamide to precipitate out of the solution.

G Start Insoluble DABA-Polyamide (R-COOH) End Water-Soluble Polyamide Salt (Polyelectrolyte: R-COO⁻Na⁺) Start->End + Base (Deprotonation) Base Aqueous Base (e.g., NaOH) End->Start + Acid (Reprotonation) Acid Aqueous Acid (e.g., HCl)

Caption: Logic of converting DABA-polyamide to a water-soluble salt.

References

Preventing side reactions during the polymerization of 3,5-Diaminobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of 3,5-Diaminobenzoic acid (DABA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during the polymerization of DABA.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups of this compound involved in polymerization?

A1: this compound (DABA) is an AB2-type monomer, possessing two primary amine (-NH2) groups and one carboxylic acid (-COOH) group. This structure allows it to undergo self-condensation to form hyperbranched polyamides. It can also be used as a comonomer with dianhydrides to synthesize polyimides or with diacyl chlorides to form polyamides.

Q2: What are the most common polymerization methods for DABA?

A2: DABA is typically polymerized through step-growth polymerization. Common methods include:

  • Direct Polycondensation: Heating DABA in the presence of a catalyst and a dehydrating agent to form polyamides.

  • Two-Step Polyimide Synthesis: Reacting DABA with a dianhydride to form a poly(amic acid) precursor, followed by chemical or thermal imidization.

  • Enzymatic and Oxidative Polymerization: These are less common methods that can be used under specific conditions to yield poly(this compound).[1][2]

Q3: Why is my final polymer colored (yellow to brown)?

A3: Discoloration in polymers derived from DABA can arise from several factors:

  • Oxidation: The amine groups in DABA are susceptible to oxidation, especially at elevated temperatures in the presence of air. This can form colored byproducts.

  • High Temperatures: Prolonged exposure to high reaction temperatures can lead to thermal degradation and the formation of chromophoric structures.[3]

  • Impurities: The presence of impurities in the DABA monomer or the solvent can also contribute to discoloration.[3]

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may be encountered during the polymerization of DABA and provides strategies for their resolution.

Issue 1: Low Molecular Weight of the Polymer

Low polymer molecular weight is a frequent challenge in step-growth polymerization.

Possible Causes and Troubleshooting Strategies:

CauseTroubleshooting Strategy
Imprecise Stoichiometry In co-polymerizations, ensure a precise 1:1 molar ratio between the amine groups of DABA and the complementary functional groups (e.g., anhydride, acyl chloride) of the comonomer.[3] Any deviation will limit chain growth.
Monomer Impurities Use high-purity DABA and comonomers. Monofunctional impurities will act as chain terminators, drastically reducing the final molecular weight.[3]
Incomplete Reaction To achieve a high degree of polymerization, the reaction must proceed to very high conversion (>99%).[3] Increase the reaction time or temperature as appropriate, and ensure efficient stirring to overcome diffusion limitations.
Inefficient Removal of Condensation Byproduct In polycondensation reactions that produce water, ensure its efficient removal. For high-temperature reactions, a Dean-Stark trap or conducting the final stages under vacuum can be effective.[3]
Issue 2: Gel Formation or Cross-linking

The formation of an insoluble gel indicates uncontrolled cross-linking.

Possible Causes and Troubleshooting Strategies:

CauseTroubleshooting Strategy
Polyfunctional Impurities Ensure that the DABA monomer is pure and free from impurities with more than two amino groups.
Side Reactions at High Temperatures At very high temperatures, side reactions involving the carboxylic acid or amine groups can lead to cross-linking. Lowering the reaction temperature may prevent this.[3]
Uncontrolled Branching In the self-polymerization of DABA to form hyperbranched polymers, the reaction conditions must be carefully controlled to prevent the formation of an infinite network (gelation). This can be managed by adjusting monomer concentration, temperature, and reaction time.
Issue 3: Poor Solubility of the Final Polymer

Poor solubility can hinder polymer characterization and processing.

Possible Causes and Troubleshooting Strategies:

CauseTroubleshooting Strategy
High Molecular Weight and Crystallinity A highly regular polymer structure can lead to extensive chain packing and reduced solubility.[3] Introducing a comonomer that disrupts this regularity can improve solubility.
Strong Intermolecular Interactions Hydrogen bonding between amide or imide groups can significantly decrease solubility.[3] Using polar aprotic solvents like NMP, DMF, or DMSO can help to disrupt these interactions.
Cross-linking If the polymer is cross-linked, it will be insoluble. Refer to the troubleshooting guide for gel formation.

Experimental Protocols

Key Experiment: Synthesis of Hyperbranched Polyamide from DABA via Direct Polycondensation

This protocol provides a generalized method for the self-polymerization of DABA.

Materials:

Procedure:

  • In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve DABA in a mixture of NMP, pyridine, and LiCl.

  • Add triphenyl phosphite to the solution.

  • Heat the reaction mixture to 100-120°C and stir for 3-5 hours under a nitrogen atmosphere.

  • After cooling to room temperature, pour the viscous solution into a large volume of methanol to precipitate the polymer.

  • Filter the polymer, wash it thoroughly with methanol and hot water, and dry it under vacuum at 80°C.

Visualizations

Logical Workflow for Troubleshooting Low Molecular Weight

A Low Molecular Weight Observed B Check Stoichiometry A->B Co-polymerization? C Purify Monomers A->C Impurity suspected? D Optimize Reaction Conditions A->D Incomplete conversion? E Ensure Byproduct Removal A->E Condensation reaction? F High Molecular Weight Achieved B->F C->F D->F E->F

Caption: Troubleshooting workflow for low molecular weight polymer.

Potential Side Reactions in DABA Polymerization

DABA This compound (DABA) Polymer Desired Polymer (Polyamide/Polyimide) DABA->Polymer Polymerization SideReaction1 Oxidation of Amine Groups DABA->SideReaction1 High Temp / O2 SideReaction2 Decarboxylation at High Temp. DABA->SideReaction2 > 200°C SideReaction3 Incomplete Imidization (for Polyimides) Polymer->SideReaction3 Insufficient Temp/Time Byproduct1 Colored Byproducts SideReaction1->Byproduct1 Byproduct2 Chain Scission / Low MW SideReaction2->Byproduct2 Byproduct3 Reduced Thermal Stability SideReaction3->Byproduct3

Caption: Potential side reactions during DABA polymerization.

References

Technical Support Center: 3,5-Diaminobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 3,5-Diaminobenzoic acid synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low yield of 3,5-Dinitrobenzoic Acid in the Nitration Step

  • Potential Cause: Incomplete nitration of benzoic acid.

  • Recommended Solution:

    • Reaction Temperature: Ensure the reaction temperature is maintained within the optimal range of 60-80°C. Some protocols suggest a two-step heating process, starting at a lower temperature and then increasing it to 135-145°C.[1][2]

    • Reaction Time: A longer reaction time of up to 10 hours may be necessary for complete conversion.[3]

    • Nitrating Agent: Use a mixture of fuming nitric acid and concentrated sulfuric acid. An excess of the nitrating agent is crucial. A molar ratio of 98% nitric acid to benzoic acid of 3.4:1 has been shown to be effective.[3]

    • Temperature Control: Add the fuming nitric acid slowly in portions while maintaining external cooling to prevent a runaway reaction.[1]

Issue 2: Low Yield of this compound in the Reduction Step

  • Potential Cause: Incomplete reduction of 3,5-Dinitrobenzoic acid.

  • Recommended Solution:

    • Reducing Agent: Ensure a sufficient amount of the reducing agent is used. Common reducing agents include iron powder in the presence of an acid like HCl, or catalytic hydrogenation with catalysts like Pd/C or Raney nickel.[4][5][6]

    • Catalyst Activity: For catalytic hydrogenation, ensure the catalyst is active. The mass ratio of Pd/C to 3,5-dinitrobenzoic acid of 1:100 has been reported to be optimal.[3]

    • Reaction Conditions: Optimize the reaction temperature and pressure for catalytic hydrogenation. A temperature of 70°C and a hydrogen pressure of 2 MPa have been used successfully.[3] For iron powder reduction, a temperature of 95-100°C is recommended.[5]

Issue 3: Product Discoloration (Brown or Purple)

  • Potential Cause: Oxidation of the amino groups in this compound.[5]

  • Recommended Solution:

    • Protective Agent: Add a protective agent like sodium bisulfite during the reduction reaction to prevent oxidation of the newly formed amino groups.[1][5]

    • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

Issue 4: Presence of Impurities in the Final Product

  • Potential Cause: Formation of byproducts during nitration or reduction, or residual starting materials.

  • Recommended Solution:

    • Purification: Recrystallization of the crude product is an effective method for purification.

    • Activated Carbon: Treat the solution with activated carbon to remove colored impurities before crystallization.[5]

    • Purity Analysis: Use analytical techniques such as HPLC, LC/MS, MS, and 1H NMR to confirm the purity and structure of the final product.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and industrially feasible route involves a two-step process:

  • Nitration: Benzoic acid is nitrated to 3,5-Dinitrobenzoic acid using a mixture of nitric acid and sulfuric acid.[3]

  • Reduction: The 3,5-Dinitrobenzoic acid is then reduced to this compound.[3][4]

Q2: What are the different methods for the reduction of 3,5-Dinitrobenzoic acid?

A2: The primary methods for reduction are:

  • Catalytic Hydrogenation: This method uses a catalyst such as Palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas.[3][6]

  • Iron Powder Reduction: This is a cost-effective method using iron powder in an acidic medium.[4][5] However, it can lead to significant iron sludge waste.[4]

  • Hydrazine Reduction: This is another possible route, though less commonly described in the provided literature.[4]

Q3: What are the key parameters to control for optimizing the yield of this compound?

A3: To optimize the yield, you should focus on:

  • Nitration Step: Reaction temperature, reaction time, and the molar ratio of nitric acid to benzoic acid.[3]

  • Reduction Step: Choice and amount of reducing agent/catalyst, reaction temperature, and pressure (for hydrogenation).[3][6]

  • Preventing Side Reactions: Control of temperature to avoid runaway reactions and use of protective agents to prevent oxidation.[1][5]

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: The purity and structure of the final product can be confirmed by various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC/MS), Mass Spectrometry (MS), and Proton Nuclear Magnetic Resonance (1H NMR).[3]

Data Presentation

Table 1: Optimized Reaction Conditions for 3,5-Dinitrobenzoic Acid Synthesis

ParameterOptimized ValueReference
Starting MaterialBenzoic Acid[3]
Nitrating Agent98% Nitric Acid and 20% Oleum[3]
Molar Ratio (Nitric Acid:Benzoic Acid)3.4 : 1[3]
Reaction Temperature60-80°C[3]
Reaction Time10 hours[3]
Achieved Yield72%[3]
Purity99%[3]

Table 2: Optimized Reaction Conditions for this compound Synthesis (Catalytic Hydrogenation)

ParameterOptimized ValueReference
Starting Material3,5-Dinitrobenzoic Acid[3]
CatalystPd/C[3]
Catalyst to Substrate Ratio (w/w)1:100[3]
SolventSodium solution in water[3]
Water to Substrate Ratio (w/w)3:1[3]
Reaction Temperature70°C[3]
Hydrogen Pressure2 MPa[3]
Achieved Yield95.7%[3]
Purity>95%[6]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dinitrobenzoic Acid

  • In a suitable reaction vessel, add benzoic acid.

  • Slowly add a mixture of 98% nitric acid and 20% oleum, maintaining the temperature between 60-80°C. The recommended molar ratio of nitric acid to benzoic acid is 3.4:1.[3]

  • Stir the reaction mixture vigorously for 10 hours at 60-80°C.[3]

  • After the reaction is complete, cool the mixture and pour it into ice-cold water.

  • Filter the precipitate, wash with cold water, and dry to obtain 3,5-Dinitrobenzoic acid.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

  • In a high-pressure reactor, add 3,5-Dinitrobenzoic acid, water, and Pd/C catalyst. The recommended mass ratio of water to substrate is 3:1 and catalyst to substrate is 1:100.[3]

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to 2 MPa.[3]

  • Heat the reaction mixture to 70°C and stir for 2-10 hours.[3][6]

  • Monitor the reaction progress by checking for the disappearance of the starting material.

  • After the reaction is complete, cool the reactor, release the pressure, and filter the catalyst.

  • The filtrate containing this compound can be further purified by recrystallization.

Visualizations

Synthesis_Pathway Benzoic Acid Benzoic Acid 3,5-Dinitrobenzoic Acid 3,5-Dinitrobenzoic Acid Benzoic Acid->3,5-Dinitrobenzoic Acid Nitration (HNO3, H2SO4) This compound This compound 3,5-Dinitrobenzoic Acid->this compound Reduction (e.g., H2, Pd/C)

Caption: Synthesis pathway of this compound.

Experimental_Workflow cluster_nitration Step 1: Nitration cluster_reduction Step 2: Reduction Start_Nitration Mix Benzoic Acid, Nitric Acid, Sulfuric Acid Heat_Nitration Heat at 60-80°C for 10 hours Start_Nitration->Heat_Nitration Quench_Nitration Pour into Ice Water Heat_Nitration->Quench_Nitration Filter_Nitration Filter and Dry 3,5-Dinitrobenzoic Acid Quench_Nitration->Filter_Nitration Start_Reduction Charge Reactor with 3,5-Dinitrobenzoic Acid, Water, and Pd/C Filter_Nitration->Start_Reduction Intermediate Product Hydrogenate Pressurize with H2 (2 MPa) Heat at 70°C Start_Reduction->Hydrogenate Filter_Reduction Cool, Depressurize, and Filter Catalyst Hydrogenate->Filter_Reduction Purify Recrystallize This compound Filter_Reduction->Purify

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Low_Yield Low Final Yield? Check_Nitration Check Nitration Yield Low_Yield->Check_Nitration Yes Product_Discolored Product Discolored? Low_Yield->Product_Discolored No Check_Reduction Check Reduction Yield Check_Nitration->Check_Reduction OK Optimize_Nitration Optimize Nitration: - Increase Reaction Time/Temp - Adjust Reagent Ratio Check_Nitration->Optimize_Nitration Low Optimize_Reduction Optimize Reduction: - Check Catalyst Activity - Increase H2 Pressure - Add Protective Agent Check_Reduction->Optimize_Reduction Low Add_Antioxidant Add Sodium Bisulfite during Reduction Product_Discolored->Add_Antioxidant Yes

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Purification of Crude 3,5-Diaminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 3,5-Diaminobenzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for common purification methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, such as 3,5-dinitrobenzoic acid, partially reduced intermediates like 3-amino-5-nitrobenzoic acid, and by-products from side reactions. The specific impurities will depend on the synthetic route used.

Q2: My purified this compound is discolored (e.g., brown or purple). What could be the cause and how can I fix it?

A2: Discoloration is often due to the presence of oxidized impurities or residual colored starting materials. The amino groups in this compound are susceptible to air oxidation, which can lead to colored byproducts. To address this, you can try recrystallization with the addition of activated charcoal to adsorb the colored impurities. Performing the purification under an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidation.

Q3: After recrystallization, my yield is very low. What are the possible reasons for this?

A3: Low yield during recrystallization can be caused by several factors:

  • Using too much solvent: This will result in a significant portion of your product remaining dissolved in the mother liquor.

  • Premature crystallization: If the solution cools too quickly and crystals form before impurities are removed (e.g., during hot filtration), your yield of pure product will be lower.

  • Incomplete precipitation: The solution may not have been cooled sufficiently to allow for maximum crystal formation.

Q4: I am not getting any crystals to form during recrystallization. What should I do?

A4: If crystals do not form, your solution may be too dilute or supersaturated. You can try the following troubleshooting steps:

  • Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution.

  • Seed the solution: Add a tiny crystal of pure this compound to the solution to act as a nucleation site.

  • Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cool to a lower temperature: Place the flask in an ice bath to further decrease the solubility of your compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Oiling Out During Recrystallization The compound is precipitating from the solution at a temperature above its melting point, or the presence of impurities is depressing the melting point.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a solvent pair can also be beneficial.
Incomplete Separation in Acid-Base Extraction The pH was not adjusted correctly to fully protonate or deprotonate the target compound. The extractions were not performed enough times.Ensure the pH is well into the acidic or basic range using a pH meter or pH paper. Perform at least two to three extractions with the acidic or basic solution to ensure complete transfer of the compound into the aqueous layer.
Streaking or Poor Separation in Column Chromatography The sample was not loaded onto the column in a concentrated band. The chosen eluent system is not optimal. The column was not packed properly.Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica (B1680970) gel before loading it onto the column. Perform TLC with various solvent systems to determine the optimal eluent. Ensure the column is packed uniformly without any air bubbles or cracks.
Product is still impure after one round of purification. The initial sample was highly impure. The chosen purification method was not effective for the specific impurities present.Repeat the purification step. If the same method is used, consider modifications such as using a different recrystallization solvent or a different eluent system for chromatography. Alternatively, a combination of purification methods may be necessary (e.g., acid-base extraction followed by recrystallization).

Data Presentation: Comparison of Purification Methods

Purification Method Typical Purity Achieved Expected Yield Key Advantages Commonly Removed Impurities
Recrystallization from Water 98-99%70-90%Simple, effective for removing less soluble or more soluble impurities.Unreacted 3,5-dinitrobenzoic acid, inorganic salts.
Acid-Base Extraction >95%>90%High capacity, good for separating acidic compounds from neutral or basic impurities.Neutral by-products, non-acidic starting materials.
Column Chromatography >99%50-80%High resolution, capable of separating structurally similar compounds.Partially reduced intermediates, closely related isomers.

Experimental Protocols

Recrystallization from Water

This protocol is suitable for purifying crude this compound that is contaminated with impurities having different solubilities in water.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of deionized water to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more water in small portions if necessary to achieve complete dissolution at the boiling point.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration using a pre-heated funnel to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, cool it further in an ice bath for about 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Dry the purified crystals in a vacuum oven.

Acid-Base Extraction

This method is effective for separating this compound from neutral or basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (B78521) (NaOH)

  • Saturated sodium chloride solution (brine)

  • Separatory funnel

  • Beakers

  • pH paper or pH meter

Procedure:

  • Dissolve the crude this compound in diethyl ether in a separatory funnel.

  • Add 1 M NaOH solution to the separatory funnel, shake vigorously, and allow the layers to separate. The this compound will be deprotonated and move into the aqueous (bottom) layer.

  • Drain the aqueous layer into a clean beaker.

  • Repeat the extraction of the organic layer with fresh 1 M NaOH solution two more times, combining the aqueous extracts.

  • The organic layer now contains neutral and basic impurities and can be discarded or processed further if desired.

  • Cool the combined aqueous extracts in an ice bath and slowly add 1 M HCl with stirring until the solution is acidic (pH ~2-3). This compound will precipitate out of the solution.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold deionized water.

  • Dry the purified product.

Column Chromatography

This protocol is an adapted method for high-purity separation of this compound, particularly from structurally similar impurities.

Materials:

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a 1:1 mixture of hexane and ethyl acetate. In a separate beaker, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder of the sample adsorbed onto the silica gel. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with a mobile phase of hexane. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., start with 100% hexane, then move to 9:1 hexane:ethyl acetate, then 4:1, and so on).

  • Fraction Collection: Collect the eluent in fractions using test tubes.

  • TLC Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow recrys_start Crude Product recrys_dissolve Dissolve in Minimal Hot Solvent recrys_start->recrys_dissolve recrys_hot_filter Hot Filtration (optional, for insolubles) recrys_dissolve->recrys_hot_filter recrys_cool Slow Cooling & Crystallization recrys_hot_filter->recrys_cool recrys_isolate Isolate Crystals (Vacuum Filtration) recrys_cool->recrys_isolate recrys_dry Dry Crystals recrys_isolate->recrys_dry recrys_end Pure Product recrys_dry->recrys_end chrom_start Crude Product chrom_load Adsorb on Silica & Load on Column chrom_start->chrom_load chrom_elute Elute with Solvent Gradient chrom_load->chrom_elute chrom_collect Collect Fractions chrom_elute->chrom_collect chrom_tlc TLC Analysis chrom_collect->chrom_tlc chrom_combine Combine Pure Fractions chrom_tlc->chrom_combine chrom_evaporate Evaporate Solvent chrom_combine->chrom_evaporate chrom_end Pure Product chrom_evaporate->chrom_end

Caption: General experimental workflows for recrystallization and column chromatography.

troubleshooting_recrystallization start Attempting Recrystallization no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield success Successful Crystallization start->success scratch Scratch Flask / Add Seed Crystal no_crystals->scratch Try First reheat Reheat and Add More Solvent oiling_out->reheat check_solvent Use Minimum Hot Solvent low_yield->check_solvent concentrate Reduce Solvent Volume scratch->concentrate If still no crystals concentrate->success reheat->success check_solvent->success

Caption: Troubleshooting logic for common recrystallization issues.

Troubleshooting low molecular weight in polyamides from 3,5-diaminobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with polyamides derived from 3,5-diaminobenzoic acid (DABA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of achieving low molecular weight in your polymerization experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical molecular weights expected for polyamides synthesized from this compound?

A1: The expected molecular weight of polyamides derived from this compound can vary significantly depending on the polymerization method and whether a linear or hyperbranched architecture is targeted. For linear copolyamides, where a DABA derivative is reacted with a dicarboxylic acid, weight-average molecular weights (Mw) in the range of 39,000 to 72,700 g/mol and number-average molecular weights (Mn) of 18,800 to 29,000 g/mol have been reported.[1][2] In the case of hyperbranched homopolymers from the self-condensation of DABA, Mw can reach as high as 100,000 to 200,000 g/mol , often with a high polydispersity index (PDI) around 3.

Q2: Why is my polyamide from this compound showing a lower than expected molecular weight?

A2: Low molecular weight in polyamides from this compound is a common issue that can arise from several factors. The primary culprits are often related to monomer purity, suboptimal reaction conditions leading to side reactions like decarboxylation, and challenges in controlling the polymerization of the AB2 monomer structure.

Q3: Can this compound be used directly in interfacial polymerization?

A3: Direct use of this compound in interfacial polymerization is challenging. The carboxylic acid group hinders the diffusion of the monomer from the aqueous phase to the organic phase, which can prevent the growth of the polyamide film.[3] A successful approach to overcome this is to mask the carboxylic acid group, for example, through methyl esterification.[3]

Q4: What is the significance of the AB2 structure of this compound?

A4: this compound is an AB2-type monomer, meaning it has one carboxylic acid group (A) and two amino groups (B). This structure allows for the formation of highly branched or hyperbranched polymers through self-polycondensation. Controlling the degree of branching and preventing premature termination of chain growth are key challenges in achieving high molecular weight.

Troubleshooting Guide: Low Molecular Weight Polyamides

This guide provides a systematic approach to identifying and resolving the root causes of low molecular weight in your polyamide synthesis.

Issue 1: Monomer Purity and Stability

Impurities in the this compound monomer can act as chain terminators, preventing the formation of long polymer chains.

Troubleshooting Steps:

  • Verify Monomer Purity: Ensure the purity of your this compound monomer using techniques like NMR, HPLC, or melting point analysis. The melting point should be sharp and within the range of 235-238 °C (with decomposition).

  • Recrystallization: If impurities are suspected, purify the monomer by recrystallization from a suitable solvent.

  • Proper Storage: Store the monomer in a cool, dry, and dark place to prevent degradation.

Issue 2: Suboptimal Reaction Conditions

The reaction conditions play a critical role in polyamide synthesis. Inappropriate temperature, solvent, or catalyst can lead to incomplete reaction or side reactions.

Troubleshooting Steps:

  • Temperature Control: High temperatures can lead to side reactions like decarboxylation of the benzoic acid moiety, which results in chain termination. If high temperatures are necessary for your polymerization, consider using a milder catalyst or protecting the carboxylic acid group.

  • Solvent Selection: The choice of solvent can influence the solubility of the growing polymer and the reaction kinetics. For polyamides from DABA derivatives, polar aprotic solvents are often used.[1][2]

  • Catalyst Efficiency: For direct polycondensation, condensing agents like triphenyl phosphite (B83602) in the presence of pyridine (B92270) can be effective.[1][2] Ensure your catalyst is active and used in the optimal concentration.

Issue 3: Side Reactions Limiting Chain Growth

Several side reactions can compete with the desired polymerization, leading to low molecular weight.

Troubleshooting Steps:

  • Decarboxylation: Aromatic carboxylic acids can be prone to decarboxylation at elevated temperatures. This is a significant chain-terminating side reaction. If you suspect decarboxylation, try to lower the reaction temperature or use a synthesis strategy that allows for milder conditions, such as the use of activating agents for the carboxylic acid group.

  • Intramolecular Cyclization: Instead of reacting with another monomer to form a polymer chain (intermolecular reaction), a monomer or a growing chain end can react with itself to form a cyclic compound (intramolecular reaction). This is particularly a risk with flexible monomers or under dilute conditions. For rigid aromatic monomers like DABA, this is less of a concern, but it's a possibility to be aware of, especially at the early stages of polymerization.

  • Oxidative Side Reactions: The amino groups are susceptible to oxidation, which can lead to discoloration of the polymer and the formation of non-reactive species. It is crucial to perform the polymerization under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data Summary

Polymer TypeMonomersPolymerization MethodMw ( g/mol )Mn ( g/mol )PDI (Mw/Mn)Reference
Linear Copolyamide2′-(cinnamide)ethyl-3,5-diaminobenzoate and various aromatic dicarboxylic acidsDirect Polycondensation39,000 - 72,70018,800 - 29,000~2.1 - 2.5[1][2]
Hyperbranched PolyamideThis compoundSelf-Polycondensation100,000 - 200,000Not Reported~3

Experimental Protocols

Protocol 1: Direct Polycondensation of a this compound Derivative

This protocol is based on the synthesis of linear polyamides from a DABA derivative and aromatic dicarboxylic acids.

Materials:

  • 2′-(cinnamide)ethyl-3,5-diaminobenzoate (monomer)

  • Aromatic dicarboxylic acid (e.g., isophthalic acid)

  • Triphenyl phosphite (condensing agent)

  • Pyridine (base)

  • N-Methyl-2-pyrrolidone (NMP) (solvent)

  • Calcium chloride (for viscosity enhancement)

  • Methanol (B129727) (for precipitation)

Procedure:

  • In a reaction flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the 2′-(cinnamide)ethyl-3,5-diaminobenzoate, an equimolar amount of the aromatic dicarboxylic acid, and calcium chloride in NMP.

  • Add pyridine to the solution and stir until a homogeneous solution is obtained.

  • Add triphenyl phosphite to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C and maintain for 3-4 hours under a gentle stream of nitrogen.

  • After cooling to room temperature, pour the viscous solution into a large volume of methanol with vigorous stirring to precipitate the polymer.

  • Collect the fibrous polymer by filtration, wash thoroughly with hot methanol and water, and dry in a vacuum oven at 80 °C.

Protocol 2: Self-Polycondensation of a Silylated DABA Derivative (Conceptual)

This conceptual protocol is based on the principle that silylation of the carboxylic acid group can lead to higher molecular weights by enabling a cleaner polycondensation reaction.

Materials:

  • This compound

  • A silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide - BSA)

  • High-boiling point aprotic solvent (e.g., NMP or sulfolane)

Procedure:

  • Silylation: In a dry reaction flask under an inert atmosphere, react this compound with a slight excess of a silylating agent in a suitable solvent. The reaction is typically carried out at room temperature or with gentle heating until the DABA is fully derivatized to its silylated form.

  • Polycondensation: Raise the temperature of the reaction mixture to the desired polymerization temperature (e.g., 180-220 °C). The polycondensation reaction will proceed with the elimination of the silylating agent by-product (e.g., acetamide).

  • Monitoring: The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.

  • Work-up: After the desired polymerization time, cool the reaction mixture and precipitate the polymer in a non-solvent like methanol.

  • Purification: Filter the polymer, wash it extensively with appropriate solvents to remove any residual monomer and by-products, and dry it under vacuum.

Visualizations

Troubleshooting_Low_MW_Polyamides Start Low Molecular Weight in Polyamide Synthesis Monomer_Issues Monomer-Related Issues Start->Monomer_Issues Reaction_Issues Reaction Condition Issues Start->Reaction_Issues Side_Reactions Side Reaction Issues Start->Side_Reactions Impurity Monomer Impurity Monomer_Issues->Impurity Degradation Monomer Degradation Monomer_Issues->Degradation Temperature Incorrect Temperature Reaction_Issues->Temperature Solvent Inappropriate Solvent Reaction_Issues->Solvent Catalyst Inefficient Catalyst Reaction_Issues->Catalyst Decarboxylation Decarboxylation Side_Reactions->Decarboxylation Cyclization Intramolecular Cyclization Side_Reactions->Cyclization Oxidation Oxidation of Amines Side_Reactions->Oxidation Solution1 Verify Purity & Recrystallize Impurity->Solution1 Solution2 Proper Storage Degradation->Solution2 Solution3 Optimize Temperature Temperature->Solution3 Solution4 Select Appropriate Solvent Solvent->Solution4 Solution5 Check Catalyst Activity & Concentration Catalyst->Solution5 Solution6 Lower Reaction Temp. or Protect COOH Decarboxylation->Solution6 Solution7 Adjust Concentration Cyclization->Solution7 Solution8 Use Inert Atmosphere Oxidation->Solution8

Caption: Troubleshooting workflow for low molecular weight polyamides.

DABA_Polymerization_Pathway DABA This compound (AB2 Monomer) Polymerization Intermolecular Polycondensation DABA->Polymerization Desired Pathway Side_Reaction1 Decarboxylation DABA->Side_Reaction1 Side Reaction (High Temp) Side_Reaction2 Intramolecular Cyclization DABA->Side_Reaction2 Side Reaction (e.g., Dilute Conditions) High_MW_Polymer High Molecular Weight Hyperbranched Polyamide Polymerization->High_MW_Polymer Terminated_Chain1 Chain Termination Side_Reaction1->Terminated_Chain1 Cyclic_Compound Cyclic By-product Side_Reaction2->Cyclic_Compound

Caption: Competing reactions in the polymerization of DABA.

References

Controlling the degree of branching in hyperbranched polymers of 3,5-DABA

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Hyperbranched Polymers of 3,5-DABA

Welcome to the technical support center for the synthesis and characterization of hyperbranched polymers derived from 3,5-diacetoxybenzoic acid (3,5-DABA). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to effectively control the degree of branching and overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical maximum Degree of Branching (DB) for a polymer made from an AB₂ monomer like 3,5-DABA?

A1: For hyperbranched polymers synthesized from AB₂ monomers, the maximum theoretical Degree of Branching (DB) is 0.5 or 50%.[1] This value is based on statistical considerations assuming equal reactivity of all functional groups.[1] Experimentally obtained values are often slightly lower due to factors like incomplete conversion or steric hindrance.[1]

Q2: How is the Degree of Branching (DB) experimentally determined for these polymers?

A2: The DB is most commonly and accurately determined using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR).[2] By integrating the signals corresponding to dendritic (D), linear (L), and terminal (T) units within the polymer structure, the DB can be calculated. The widely used formula is: DB = (Number of Dendritic Units + Number of Terminal Units) / Total Number of Units.

Q3: What are the primary methods for controlling the Degree of Branching?

A3: The Degree of Branching can be controlled by carefully manipulating the reaction conditions. Key parameters include:

  • Reaction Temperature: Temperature can influence the reactivity of different functional groups, thereby affecting the final DB. For some systems, lower temperatures have been shown to favor a higher degree of branching.[3]

  • Monomer Concentration: In solution polymerization, performing the reaction in a dilute solution can help avoid premature gelation and influence the polymer growth, which can affect the DB.

  • Catalyst: The type and concentration of the catalyst can alter reaction kinetics and selectivity, thus providing a handle to control the DB.

  • Reaction Time: The duration of the polymerization affects the overall conversion and molecular weight, which can be correlated with the DB.

Q4: Why is my polymer insoluble in common organic solvents?

A4: Poor solubility can arise from several factors. If the molecular weight is excessively high, chain entanglement can reduce solubility. More commonly, unintended cross-linking or gelation may have occurred during polymerization, creating a network structure. Strong intermolecular interactions, such as hydrogen bonding (especially if the acetyl groups are hydrolyzed), can also significantly decrease solubility. Trying more aggressive polar aprotic solvents like NMP or DMAc may help.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of hyperbranched polymers from 3,5-DABA.

Problem Potential Cause(s) Recommended Solution(s)
Low Polymer Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Monomer Impurity: Impurities in the 3,5-DABA monomer can terminate chain growth. 3. Sublimation of Monomer: At high temperatures under vacuum, the monomer may sublime out of the reaction vessel. 4. Product Loss During Workup: Polymer may be lost during precipitation and washing steps.1. Increase reaction time and/or temperature gradually. Ensure efficient stirring to promote contact between reactive groups. 2. Recrystallize the 3,5-DABA monomer before use to ensure high purity. 3. Use a reaction setup that minimizes sublimation, such as a flask with a long, cooled neck. 4. Optimize the choice of solvent for precipitation and use a finer filter if necessary.
Low Molecular Weight 1. Imprecise Stoichiometry (if using a co-monomer or core): Step-growth polymerization is highly sensitive to the balance of reactive groups. 2. Chain Termination by Impurities: Monofunctional impurities in the monomer or solvent will cap the growing chains. 3. Inefficient Removal of Byproduct: The condensation byproduct (acetic acid) must be removed to drive the reaction to completion.1. Ensure highly accurate weighing of all reactants. 2. Use high-purity, anhydrous monomers and solvents. 3. Conduct the final stages of the reaction under a high vacuum to effectively remove the acetic acid byproduct.
Gel Formation (Cross-linking) 1. High Reaction Temperature: Excessive heat can cause side reactions, leading to the formation of cross-links. 2. High Conversion: Pushing the reaction too far, especially in bulk, can lead to intermolecular reactions that form a gel. 3. Polyfunctional Impurities: Impurities with more than two reactive 'B' type groups can act as cross-linking points.1. Lower the reaction temperature, although this may require a longer reaction time. 2. Monitor the viscosity of the reaction mixture closely and stop the reaction before the gel point is reached. This can be predicted by the Flory-Stockmayer theory. 3. Ensure the monomer is pure and free from polyfunctional contaminants.
Discolored Polymer (Yellow/Brown) 1. Thermal Degradation: Prolonged exposure to high temperatures can cause the polymer to degrade. 2. Oxidation: Presence of oxygen at high temperatures can lead to oxidative side reactions. 3. Impurities: Catalytic or monomer impurities can cause discoloration.1. Reduce the reaction temperature or time. 2. Ensure the reaction is conducted under a constant, high-purity inert atmosphere (e.g., Nitrogen or Argon). 3. Use a purified monomer and a high-purity catalyst.

Data on Factors Influencing Degree of Branching

The following tables provide examples of how reaction parameters can influence the final properties of hyperbranched polyesters. While this data is from related systems, it illustrates the trends you should investigate for your 3,5-DABA experiments.

Table 1: Effect of Monomer Molar Ratio and Time on Degree of Branching (DB) in a Glycerol/Diacid System

DiacidMolar Ratio (Diacid:Glycerol)Reaction Time (h)Degree of Branching (DB) (%)
Glutaric Acid1:12431.2
Glutaric Acid2:12485.6
Succinic Acid1:12439.4
Succinic Acid2:12441.9
Data adapted from a study on hyperbranched poly(glycerol-co-diacid)s.[4]

Table 2: Illustrative Relationship Between Reaction Temperature and Degree of Branching (DB)

Polymer SystemReaction TemperatureDegree of Branching (DB)
Cationic Ring-Opening of OxetanesLowHigh
Cationic Ring-Opening of OxetanesHighLow
This table illustrates a general principle observed in certain hyperbranched polyether systems, where reaction temperature was used to tune the DB.[3]

Key Experimental Protocols

Protocol 1: Synthesis of Hyperbranched Polyester (B1180765) via Melt Polycondensation of 3,5-DABA

This protocol describes a typical one-pot synthesis of a hyperbranched polyester from 3,5-diacetoxybenzoic acid (3,5-DABA) via melt polycondensation.

Materials:

  • 3,5-Diacetoxybenzoic acid (3,5-DABA), high purity (≥99%)

  • Catalyst (e.g., zinc acetate, antimony trioxide), ~50-200 ppm

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen/vacuum inlet, and a condenser.

  • Heating mantle and temperature controller.

  • High-vacuum pump.

Procedure:

  • Setup: Charge the three-neck flask with 3,5-DABA and the catalyst. Assemble the apparatus, ensuring all joints are well-sealed.

  • Inert Atmosphere: Purge the system with high-purity nitrogen for at least 30 minutes to remove all oxygen. Maintain a gentle positive pressure of nitrogen.

  • Melting: Begin stirring and gradually heat the flask. The 3,5-DABA monomer will melt at approximately 161-162°C.

  • Initial Polymerization: Once the monomer is fully melted, increase the temperature to the desired reaction temperature (e.g., 200-250°C). The polycondensation reaction will begin, releasing acetic acid as a byproduct, which will distill off.

  • Vacuum Application: After the initial vigorous evolution of acetic acid subsides (typically 1-2 hours), gradually apply a vacuum to the system. This is crucial for removing the remaining byproduct and driving the polymerization to a high molecular weight.

  • High Vacuum Stage: Over 30-60 minutes, slowly increase the vacuum to <1 mbar while maintaining the reaction temperature. The viscosity of the melt will increase significantly. Continue the reaction under high vacuum for a predetermined time (e.g., 2-4 hours).

  • Cooling and Isolation: Remove the heating mantle and allow the reactor to cool to room temperature under a nitrogen atmosphere. The resulting polymer will be a solid, glassy material.

  • Purification: Dissolve the crude polymer in a suitable solvent (e.g., Tetrahydrofuran, THF). Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol (B129727) or cold water). Filter the purified polymer and dry it in a vacuum oven at 60°C until a constant weight is achieved.

  • Characterization: Analyze the final polymer using NMR to determine the Degree of Branching and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity.

Visual Guides and Workflows

The following diagrams illustrate key workflows and relationships in the synthesis and control of hyperbranched polymers.

experimental_workflow Experimental Workflow for 3,5-DABA Polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Purification cluster_char Characterization Monomer High-Purity 3,5-DABA Monomer Setup Charge Reactor & Purge with N₂ Monomer->Setup Catalyst Catalyst (e.g., Zn(OAc)₂) Catalyst->Setup Melt Heat to Melt (>162°C) Setup->Melt Poly Polycondensation (200-250°C) Melt->Poly Vacuum Apply High Vacuum (<1 mbar) Poly->Vacuum Cool Cool to RT Vacuum->Cool Dissolve Dissolve in THF Cool->Dissolve Precipitate Precipitate in Methanol/Water Dissolve->Precipitate Dry Vacuum Dry Precipitate->Dry NMR NMR Analysis (¹H, ¹³C) Dry->NMR GPC GPC Analysis (Mw, PDI) Dry->GPC DB Calculate Degree of Branching NMR->DB

Caption: A flowchart illustrating the key stages of hyperbranched polymer synthesis.

parameter_influence Factors Controlling Degree of Branching (DB) cluster_params Controllable Reaction Parameters DB Degree of Branching (DB) Temp Reaction Temperature Temp->DB Influences reaction kinetics Lower temp can increase DB Time Reaction Time Time->DB Affects conversion & Mw Catalyst Catalyst Type & Concentration Catalyst->DB Alters reaction selectivity Purity Monomer Purity Purity->DB Impurities terminate chains, lowering effective branching

Caption: Key parameters influencing the final degree of branching in the polymer.

References

Strategies to avoid gelation in 3,5-Diaminobenzoic acid cross-linking reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate and prevent gelation in 3,5-Diaminobenzoic acid (DABA) cross-linking reactions.

Troubleshooting Guide: Premature Gelation

Rapid or uncontrolled gelation is a common issue in cross-linking reactions involving this compound (DABA), particularly when using activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This guide provides a systematic approach to identify and resolve the root causes of premature gelation.

Problem: The reaction mixture forms a gel too quickly, preventing proper mixing and handling.

Potential CauseRecommended Solutions
High Reactant Concentration Decrease the overall concentration of the polymer and DABA. A lower concentration reduces the probability of intermolecular cross-linking, thereby slowing down the rate of gel formation.
Rapid Reaction Kinetics Add the DABA solution dropwise or using a syringe pump to the polymer solution under vigorous stirring. This ensures a more uniform distribution and prevents localized high concentrations that can lead to rapid gelation.[1]
Incorrect Stoichiometry Carefully control the molar ratio of DABA to the reactive groups on the polymer. While a 1:1 molar ratio of amine groups to reactive polymer groups is a common starting point, using a slight excess of the polymer's reactive groups can sometimes help to avoid rapid gelation by favoring the formation of smaller, soluble adducts initially.[1] The optimal ratio should be determined empirically for each specific system.
High Reaction Temperature Lower the reaction temperature to decrease the reaction rate. Many cross-linking reactions can be performed at room temperature or even cooled to provide a larger processing window before the gel point is reached.[1]
Inappropriate Solvent Ensure the solvent completely solubilizes all reactants. A poor solvent can cause aggregation and localized high concentrations, which promotes rapid gelation.[1] Also, ensure the solvent does not actively participate in or accelerate the cross-linking reaction.
Fast-Reacting Cross-linking Chemistry When using highly reactive activating agents like EDC/NHS, consider reducing the concentration of these agents to slow down the reaction.
pH Fluctuations Use a suitable buffer to maintain a stable pH throughout the reaction, as the reactivity of both the carboxyl and amine groups is pH-dependent. For EDC/NHS chemistry, a two-step pH process is often optimal.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for DABA cross-linking reactions using EDC/NHS to avoid premature gelation?

A1: For EDC/NHS chemistry, a two-stage pH approach is generally recommended to control the reaction rate and prevent premature gelation. The activation of the carboxyl group on your polymer with EDC is most efficient at a slightly acidic pH of 4.5-6.0. The subsequent reaction of the activated polymer with the amine groups of DABA is more efficient at a pH of 7.0-8.0.[2][3][4] By controlling this pH shift, you can modulate the reaction rate. Performing the initial activation at a lower pH can help to control the overall reaction speed.

Q2: How does temperature influence the gelation time in DABA cross-linking?

A2: Temperature has a significant impact on the kinetics of the cross-linking reaction. Generally, higher temperatures accelerate the reaction rate, leading to a shorter gelation time. Conversely, lowering the temperature can significantly slow down the reaction, providing a longer working time before the gel point is reached.[1] For example, in some systems, a change from 37°C to 20°C can significantly prolong the gel time.[5]

Q3: What is the ideal stoichiometric ratio of DABA to my polymer to avoid gelation?

A3: The ideal stoichiometric ratio is highly dependent on the functionality of your polymer (the number of reactive sites per chain) and the desired degree of cross-linking. A 1:1 molar ratio of DABA's amine groups to the polymer's reactive carboxyl groups is a common starting point. However, to prevent rapid gelation, it is often beneficial to use a slight excess of the polymer's reactive groups or to carefully control the reaction time.[1] It is crucial to determine the optimal ratio empirically for your specific system.

Q4: Can the order of reagent addition affect gelation?

A4: Yes, the order of addition is critical, especially in EDC/NHS chemistry. For a more controlled reaction, it is advisable to follow a two-step process. First, activate the carboxyl groups on your polymer with EDC and NHS. After a set activation time, the DABA solution can be added. This two-step approach can be more controllable than a one-pot reaction where all components are mixed simultaneously.

Q5: Are there alternative cross-linking agents to EDC/NHS that might be less prone to causing rapid gelation?

A5: Yes, other cross-linking agents can be considered, and their reactivity may differ. For example, glutaraldehyde (B144438) is a common cross-linker for amine groups, though it is a non-zero-length cross-linker.[6] Natural cross-linkers like genipin (B1671432) are also gaining popularity due to their lower cytotoxicity. The choice of cross-linker will depend on the specific requirements of your application, including biocompatibility and desired reaction kinetics.

Data on Factors Influencing Gelation

The following tables provide a summary of how different experimental parameters can influence gelation. Note that the specific values can vary significantly depending on the polymer system, but the general trends are informative for designing and troubleshooting your experiments.

Table 1: Effect of Reactant Concentration on Gelation Time

Relative Polymer ConcentrationRelative DABA ConcentrationExpected Gelation Time
HighHighVery Short
HighLowModerate
LowHighModerate
LowLowLong

Table 2: Influence of Temperature on Gelation

Reaction Temperature (°C)Relative Reaction RateExpected Gelation Time
4Very SlowVery Long
25 (Room Temperature)ModerateModerate
37FastShort
50Very FastVery Short

Table 3: Impact of pH on EDC/NHS Cross-linking Efficiency and Gelation

Reaction SteppH RangeEfficiencyImpact on Gelation Control
Carboxyl Activation (EDC/NHS)4.5 - 6.0HighSlower overall reaction, better control
Amine Coupling (with DABA)7.0 - 8.0HighFaster coupling, may lead to rapid gelation
One-Pot Reaction7.0 - 8.0ModerateCan lead to uncontrolled, rapid gelation

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Cross-linking of a Carboxylated Polymer with DABA

This protocol is designed to provide a controlled cross-linking reaction to minimize the risk of premature gelation.

Materials:

  • Carboxylated polymer

  • This compound (DABA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5

  • Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Reaction solvent (e.g., deionized water, DMSO)

Procedure:

  • Polymer Preparation: Dissolve the carboxylated polymer in the Activation Buffer to the desired concentration.

  • EDC/NHS Solution Preparation: Immediately before use, prepare a stock solution of EDC and NHS in the Activation Buffer or high-purity water.

  • Activation of the Polymer: Add the EDC/NHS solution to the polymer solution. A common molar excess is 2-5 fold of EDC and NHS over the carboxyl groups of the polymer. Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.

  • DABA Solution Preparation: Dissolve DABA in the Coupling Buffer to the desired concentration.

  • Cross-linking Reaction: Add the DABA solution to the activated polymer solution. The pH of the reaction mixture should increase to the 7.2-7.5 range due to the addition of the Coupling Buffer.

  • Incubation: Allow the cross-linking reaction to proceed for a predetermined time (e.g., 2 hours to overnight) at room temperature or 4°C. The optimal time should be determined empirically.

  • Quenching the Reaction: To stop the cross-linking reaction, add the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess cross-linking reagents and byproducts by dialysis or size-exclusion chromatography.

Visualizing Key Processes

The following diagrams illustrate the chemical pathways and logical workflows associated with DABA cross-linking reactions.

EDC_NHS_Crosslinking_Pathway Polymer_COOH Polymer-COOH Active_Ester Amine-Reactive O-acylisourea Intermediate Polymer_COOH->Active_Ester + EDC EDC EDC Active_Ester->Polymer_COOH Hydrolysis NHS_Ester Semi-Stable NHS Ester Active_Ester->NHS_Ester + NHS Crosslinked_Product Cross-linked Polymer Active_Ester->Crosslinked_Product + DABA (fast, less stable) NHS NHS NHS_Ester->Crosslinked_Product + DABA DABA H2N-DABA-NH2 Urea_Biproduct Urea byproduct Hydrolysis Hydrolysis

Caption: Chemical pathway of EDC/NHS mediated cross-linking with DABA.

Troubleshooting_Workflow Start Premature Gelation Occurs Concentration Reduce Reactant Concentration Start->Concentration Stoichiometry Adjust Stoichiometry (e.g., excess polymer) Start->Stoichiometry Temperature Lower Reaction Temperature Start->Temperature Addition_Rate Slow Down Addition Rate of DABA Start->Addition_Rate pH_Control Implement Two-Step pH Control Start->pH_Control Solvent Check and Optimize Solvent System Start->Solvent Re_evaluate Re-evaluate Experiment Concentration->Re_evaluate Stoichiometry->Re_evaluate Temperature->Re_evaluate Addition_Rate->Re_evaluate pH_Control->Re_evaluate Solvent->Re_evaluate

Caption: Troubleshooting workflow for premature gelation.

Gelation_Factors Gelation Gelation Concentration Reactant Concentration Concentration->Gelation increases rate Temperature Temperature Temperature->Gelation increases rate Stoichiometry Stoichiometry Stoichiometry->Gelation affects network pH pH pH->Gelation affects reactivity Mixing Mixing Rate Mixing->Gelation affects homogeneity Solvent Solvent Quality Solvent->Gelation affects solubility

Caption: Key factors influencing the rate of gelation.

References

Technical Support Center: Enhancing Thermal Stability of Polyimides Containing 3,5-Diaminobenzoic Acid (DABA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for enhancing the thermal stability of polyimides synthesized with 3,5-Diaminobenzoic acid (DABA).

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of incorporating this compound (DABA) into a polyimide backbone?

A1: The primary advantage of using DABA as a diamine monomer is the introduction of pendant carboxylic acid (-COOH) groups into the polyimide structure.[1][2] These functional groups serve as active sites for subsequent crosslinking reactions, which can significantly enhance the polymer's thermal stability, chemical resistance, and mechanical properties.[3][4]

Q2: My DABA-containing polyimide shows a lower decomposition temperature than expected. What are the common causes?

A2: Lower-than-expected thermal stability can stem from several factors:

  • Incomplete Imidization: The conversion of the poly(amic acid) precursor to the final polyimide may be incomplete. The remaining amic acid units are less thermally stable than the imide rings.[5]

  • Residual Solvent: Trapped high-boiling point solvents (e.g., NMP, DMAc) can plasticize the polymer and act as initiation sites for degradation.

  • Early Decarboxylation: The pendant carboxylic acid groups from DABA can undergo decarboxylation (loss of CO2) at elevated temperatures.[5][6] While this process is key for thermal crosslinking, if uncontrolled, it can be a degradation pathway.[7]

Q3: What are the most effective methods for enhancing the thermal stability of DABA-containing polyimides?

A3: Crosslinking is the most effective strategy.[4][8] Two primary methods are employed:

  • Decarboxylation-Induced Thermal Crosslinking: This involves heating the polyimide above its glass transition temperature (Tg). The carboxylic acid groups decarboxylate, forming radicals that create stable C-C crosslinks between polymer chains.[3][7] This method improves thermal stability and resistance to plasticization.[3]

  • Chemical Crosslinking: This involves reacting the carboxylic acid groups with a crosslinking agent, such as a diol (e.g., 1,4-butanediol).[4][7] This creates ester linkages between the polymer chains, increasing the network density.

Q4: At what temperature range does decarboxylation-induced crosslinking typically occur?

A4: The decarboxylation process generally occurs at temperatures between 350–400 °C, depending on the glass transition temperature (Tg) of the specific polymer.[7] However, it has been reported that this crosslinking can begin at temperatures even 50 °C below the polymer's Tg.[7]

Troubleshooting Guide

This guide addresses specific issues encountered during the synthesis and processing of DABA-containing polyimides.

Issue 1: Low Thermal Stability (Observed via TGA)
  • Symptom: The onset of decomposition (Td5% or Td10%) in the Thermogravimetric Analysis (TGA) curve is significantly lower than literature values for similar polyimides.

  • Possible Cause 1: Incomplete cyclization of the poly(amic acid) precursor to polyimide.

    • Verification: Check the FTIR spectrum. The presence of broad amic acid peaks (around 1650 cm⁻¹ for amide C=O and 1550 cm⁻¹ for N-H) and the absence or weakness of characteristic imide peaks (approx. 1780 cm⁻¹ for asymmetric C=O, 1720 cm⁻¹ for symmetric C=O, and 1370 cm⁻¹ for C-N) indicates incomplete imidization.

    • Solution: Optimize the thermal curing protocol. Ensure the final curing temperature is held for a sufficient duration (e.g., increase time at 250-300°C) to drive the imidization to completion. Refer to Experimental Protocol 1.

  • Possible Cause 2: The polymer is degrading via the carboxylic acid groups before effective crosslinking occurs.

    • Verification: Analyze the evolved gas during TGA using a coupled mass spectrometer (TGA-MS). An early and significant evolution of CO2 is indicative of this issue.[5][6]

    • Solution: Implement a controlled thermal crosslinking step. After initial imidization, heat the polymer film at a temperature above its Tg (e.g., 350-400°C) for a specific period to induce decarboxylation-based crosslinking, which forms more stable C-C bonds.[3][7] Refer to Experimental Protocol 2.

Issue 2: Brittle Polyimide Films
  • Symptom: The final polyimide film is fragile and cracks easily upon handling.

  • Possible Cause 1: Excessive crosslinking density.

    • Verification: Compare the brittleness of films with varying DABA content or chemical crosslinker concentration. Higher concentrations often lead to more brittle materials.

    • Solution: Reduce the molar ratio of DABA relative to other diamines in the copolymer synthesis. If using a chemical crosslinker, decrease its concentration.

  • Possible Cause 2: Degradation during high-temperature curing.

    • Verification: The film may appear darkened or show evidence of charring. The TGA curve might show weight loss at the final curing temperature.

    • Solution: Lower the final curing temperature or reduce the hold time. Ensure the curing process is conducted under an inert atmosphere (e.g., nitrogen) to prevent thermo-oxidative degradation.[9]

Data Presentation

Table 1: Effect of Crosslinking on Thermal Properties of a 6FDA-based Polyimide

Polymer StateGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td5%) (°C)Char Yield at 800°C (%)Reference
Non-Crosslinked Copolymer> 260~450~55[7]
Crosslinked with 1,4-butanediolLower than precursor~425~58[7]

Note: Chemical crosslinking with diols can sometimes lower the initial degradation temperature due to the introduction of less stable ester links, but it can increase the overall network stability and char yield.

Experimental Protocols

Protocol 1: Two-Step Synthesis of DABA-Containing Polyimide

This protocol describes the synthesis of a poly(amic acid) precursor followed by thermal imidization.[10][11][12][13]

  • Poly(amic acid) Synthesis: a. In a dry, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine monomers (e.g., a molar mixture of this compound and another aromatic diamine) in a dry, polar aprotic solvent (e.g., N,N-dimethylacetamide, DMAc). b. Cool the solution to 0-5°C using an ice bath. c. Slowly add an equimolar amount of a solid dianhydride (e.g., 6FDA) in small portions to the stirred diamine solution. d. After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature under nitrogen for 12-24 hours to form a viscous poly(amic acid) solution.

  • Film Casting and Thermal Imidization: a. Cast the poly(amic acid) solution onto a clean glass substrate using a doctor blade. b. Place the cast film in a vacuum oven or a forced-air oven. c. Apply a stepwise heating program under a nitrogen atmosphere:

    • 80°C for 4 hours to slowly remove the solvent.
    • 150°C for 1 hour.
    • 200°C for 1 hour.
    • 250°C for 1 hour.
    • 300°C for 1 hour to ensure complete imidization. d. Cool the oven slowly to room temperature before removing the resulting polyimide film.

Protocol 2: Decarboxylation-Induced Thermal Crosslinking

This protocol is performed on a fully imidized DABA-containing polyimide film.

  • Place the polyimide film obtained from Protocol 1 in a high-temperature oven with an inert atmosphere (nitrogen or argon).

  • Heat the film to a temperature approximately 20-50°C above its predetermined glass transition temperature (Tg). A typical temperature is 350-400°C.[7]

  • Hold at this temperature for 1-2 hours to induce decarboxylation and subsequent crosslinking.[3]

  • Cool the oven slowly to room temperature. The resulting film should exhibit enhanced thermal stability.

Protocol 3: Thermal Gravimetric Analysis (TGA)
  • Place a small sample (5-10 mg) of the dry polyimide film into a TGA crucible (platinum or alumina).

  • Place the crucible in the TGA instrument.

  • Heat the sample from room temperature to 800-900°C at a constant heating rate (e.g., 10 or 20 °C/min).

  • Conduct the analysis under a controlled atmosphere, typically nitrogen, with a flow rate of 50-100 mL/min.

  • Analyze the resulting curve to determine the 5% and 10% weight loss temperatures (Td5%, Td10%) and the char yield at the final temperature.

Visualizations

experimental_workflow cluster_synthesis Step 1: Synthesis cluster_processing Step 2: Processing & Curing cluster_analysis Step 3: Characterization monomers Monomers (Dianhydride + DABA) paa Poly(amic acid) Solution monomers->paa Polymerization in DMAc pi_film Polyimide Film paa->pi_film Casting & Thermal Imidization crosslinked_pi Crosslinked Polyimide Film pi_film->crosslinked_pi Thermal Crosslinking (>Tg) ftir FTIR pi_film->ftir tga TGA crosslinked_pi->tga dsc DSC crosslinked_pi->dsc

Caption: Workflow for synthesis and thermal enhancement of DABA-polyimides.

troubleshooting_guide start Low Thermal Stability (Low Td in TGA) check_ftir Analyze FTIR Spectrum for Imide Peaks start->check_ftir incomplete Incomplete Imidization (Amic Acid Peaks Present) check_ftir->incomplete No/Weak Imide Peaks complete Imidization Complete check_ftir->complete Strong Imide Peaks solution1 Solution: Increase Curing Time/ Temperature incomplete->solution1 cause2 Possible Cause: Uncontrolled Decarboxylation / Degradation complete->cause2 solution2 Solution: Apply Controlled Thermal Crosslinking Step (>Tg) cause2->solution2 crosslinking_mechanism cluster_thermal Thermal Crosslinking cluster_chemical Chemical Crosslinking pi_chain1 Polyimide Chain 1 (...-Imide-Ar-COOH) heat Heat (>Tg) - 2CO₂ pi_chain1->heat diol Diol (e.g., HO-R-OH) + Catalyst pi_chain1->diol pi_chain2 Polyimide Chain 2 (...-Imide-Ar-COOH) pi_chain2->heat pi_chain2->diol crosslink1 Stable C-C Bond (...-Imide-Ar-Ar-Imide-...) heat->crosslink1 crosslink2 Ester Linkage (...-Ar-COO-R-OOC-Ar-...) diol->crosslink2

References

Optimizing reaction conditions for the catalytic hydrogenation of 3,5-dinitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 3,5-dinitrobenzoic acid to synthesize 3,5-diaminobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for the catalytic hydrogenation of 3,5-dinitrobenzoic acid?

A1: A common starting point for the catalytic hydrogenation of 3,5-dinitrobenzoic acid involves using a palladium-on-carbon (Pd/C) catalyst in a polar solvent. The reaction is typically performed under a hydrogen atmosphere at elevated temperature and pressure. To improve the solubility of the starting material, the reaction is often carried out under basic conditions by adding a base like sodium hydroxide (B78521).[1][2]

Q2: Which catalyst is most effective for this transformation?

A2: The choice of catalyst can significantly impact the reaction's efficiency and selectivity.

  • Palladium on Carbon (Pd/C): This is a widely used and often highly effective catalyst for the reduction of nitro groups.[1][3]

  • Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂): These are also highly effective catalysts for this type of reduction.[1][4]

  • Raney Nickel: This is a good alternative, particularly if the substrate contains functional groups that could be sensitive to hydrogenolysis (e.g., halogens), though this is not present in 3,5-dinitrobenzoic acid.[4]

  • Rhodium (Rh) or Ruthenium (Ru) on Carbon: These have also been reported as effective catalysts.[5]

  • Novel Catalysts: Research has explored other catalysts like cobalt-based (Co@NC) and trimetallic (Ni-M-Al) systems, which may offer advantages under specific conditions.[6][7][8]

The optimal catalyst may depend on the specific experimental setup, desired reaction rate, and cost considerations.

Q3: What are the recommended solvents for this reaction?

A3: Polar solvents are generally preferred for the hydrogenation of 3,5-dinitrobenzoic acid.

  • Water: Often used, especially when the reaction is run with a base to form the more soluble sodium salt of the acid.[1][5]

  • Alcohols (Methanol, Ethanol): These are also common solvents for catalytic hydrogenation.[5][9]

  • Other Polar Solvents: Ethyl acetate, acetone, and THF can also be used.[9]

The choice of solvent may be influenced by the solubility of the starting material and the desired reaction temperature.

Q4: How can I monitor the progress of the reaction?

A4: Several analytical techniques can be employed to monitor the consumption of the starting material and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for quantifying the disappearance of 3,5-dinitrobenzoic acid and the appearance of this compound.[1][10]

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the progress of the reaction.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify the components of the reaction mixture.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to follow the reaction by observing the disappearance of signals corresponding to the starting material and the appearance of signals for the product.[11][12]

Troubleshooting Guide

Problem 1: The reaction is slow or incomplete.

Potential Cause Troubleshooting Step
Catalyst Inactivity The catalyst may be old or have been improperly stored. Use a fresh batch of catalyst.[9]
Catalyst Poisoning Impurities in the starting material, solvent, or from the reaction vessel can poison the catalyst. Ensure high-purity reagents and a clean reaction setup.[9]
Insufficient Hydrogen Pressure Low hydrogen pressure can lead to a slow reaction rate. Increase the hydrogen pressure within the safe limits of your equipment.[7]
Low Reaction Temperature The reaction may require more thermal energy to proceed at a reasonable rate. Increase the temperature, but be mindful of potential side reactions.[7]
Poor Mixing Inefficient stirring can lead to poor contact between the reactants, catalyst, and hydrogen. Increase the stirring rate to ensure the catalyst is well suspended.[9]

Problem 2: The formation of byproducts is observed.

Potential Cause Troubleshooting Step
Partial Reduction Incomplete reduction can lead to the formation of intermediates such as nitroso compounds.[13] Increase the reaction time, hydrogen pressure, or catalyst loading to drive the reaction to completion.
Formation of Azo Compounds Under certain conditions, condensation reactions can lead to the formation of azo compounds. Optimizing the reaction conditions (temperature, pressure, pH) can help minimize this.
Over-reduction While less common for the aromatic ring under these conditions, aggressive conditions could potentially lead to other reductions. Use the mildest effective conditions.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Hydrogenation of 3,5-Dinitrobenzoic Acid

Catalyst Solvent Temperature (°C) Pressure (MPa) Yield (%) Purity (%) Reference
Pd/CWater (with NaOH)50-603-4>95>99 (HPLC)[1]
Pd/CWater70-800.3-0.5>97>99[5]
Ni-Ce-AlWater (with NaOH)25-30197.798.2 (HPLC)[8]
Rhenium ClustersWaterAmbient0.1--[13]

Experimental Protocols

Detailed Methodology for the Catalytic Hydrogenation of 3,5-Dinitrobenzoic Acid

Materials:

  • 3,5-Dinitrobenzoic acid

  • Palladium on carbon (e.g., 5% or 10% Pd/C)

  • Sodium hydroxide

  • Deionized water

  • Hydrogen gas

  • Nitrogen gas

  • Hydrochloric acid

  • Autoclave/hydrogenation reactor

  • Filtration apparatus (e.g., Buchner funnel or Celite pad)

Procedure:

  • Preparation of the Reaction Mixture: In a suitable autoclave, dissolve 3,5-dinitrobenzoic acid in deionized water. For every 1 gram of 3,5-dinitrobenzoic acid, use approximately 5-10 mL of water.[1][5]

  • Basification: Add a molar equivalent of sodium hydroxide to the mixture to form the sodium salt of 3,5-dinitrobenzoic acid, which is more soluble in water. Stir until all solids are dissolved.[1]

  • Catalyst Addition: Carefully add the Pd/C catalyst to the reaction mixture. The catalyst loading can range from 1-10% by weight relative to the 3,5-dinitrobenzoic acid.[2][5]

  • Inerting the Reactor: Seal the autoclave and purge the system with nitrogen gas 3-5 times to remove any oxygen.

  • Pressurizing with Hydrogen: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 3-4 MPa).[1]

  • Reaction: Heat the mixture to the desired temperature (e.g., 50-60 °C) with vigorous stirring.[1] Monitor the reaction progress by observing the hydrogen uptake or by taking aliquots for analysis (e.g., HPLC). The reaction is typically complete when hydrogen uptake ceases.

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture to remove the catalyst. The catalyst can often be recycled.[1]

    • Acidify the filtrate with hydrochloric acid to a pH of 4-4.5 to precipitate the product, this compound.[1]

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Mandatory Visualization

Caption: Chemical transformation of 3,5-dinitrobenzoic acid.

Experimental_Workflow A Prepare Reactant Solution (3,5-Dinitrobenzoic Acid + Solvent + Base) B Add Catalyst (e.g., Pd/C) A->B C Inert Reactor (Purge with N₂) B->C D Pressurize with H₂ C->D E Heat and Stir D->E F Monitor Reaction Progress E->F G Cool and Vent F->G Reaction Complete H Filter to Remove Catalyst G->H I Acidify to Precipitate Product H->I J Isolate and Dry Product I->J

Caption: Experimental workflow for catalytic hydrogenation.

References

Minimizing oxidation of amino groups during 3,5-diaminobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 3,5-diaminobenzoic acid, with a specific focus on minimizing the oxidation of amino groups.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reduction of the dinitro starting material.Ensure the use of a sufficient amount of the reducing agent, such as iron powder in the presence of an acid like HCl, or consider catalytic hydrogenation with a catalyst like Pd/C.[1]
Oxidation of the amino groups in the final product.The addition of a protective agent like sodium bisulfite during the reaction can help prevent the oxidation of the newly formed this compound.[2]
Poor water solubility of the product leading to loss during workup.The product has limited water solubility, which may cause it to be trapped in byproducts like iron sludge after the reduction reaction.[2] Thorough washing and extraction procedures are essential to maximize recovery.
Product Discoloration (Brown or Purple) Oxidation of the amino groups during the reaction.This can lead to the formation of colored byproducts. The incremental addition of an antioxidant like sodium bisulfite throughout the reaction, rather than all at once, can mitigate this.[2]
Formation of side products.Localized high temperatures during the addition of reagents can lead to the formation of byproducts such as dinitrobenzene or p-phenylenediamine.[2] Maintaining careful temperature control and ensuring even reagent distribution is crucial.
Presence of Impurities in the Final Product Incomplete reaction.Monitor the reaction progress using analytical techniques like HPLC to ensure the complete conversion of the starting material and intermediates.[1]
Formation of partially reduced intermediates.The reduction of dinitro compounds can sometimes yield nitroso or hydroxylamine (B1172632) intermediates which can be impurities. Optimizing reaction time and the amount of reducing agent can help drive the reaction to completion.
Inadequate purification.Recrystallization from a suitable solvent system, such as aqueous ethanol (B145695), can effectively remove many impurities. The use of activated carbon can also help to remove colored impurities.[1]

Frequently Asked Questions (FAQs)

1. What is the most common method for synthesizing this compound?

The most prevalent synthetic route involves a two-step process: the nitration of benzoic acid to form 3,5-dinitrobenzoic acid, followed by the reduction of the nitro groups to amino groups to yield this compound.[3]

2. Why is oxidation a concern during the synthesis of this compound?

The amino groups of this compound are susceptible to oxidation, which can occur during the reduction step and subsequent workup. This oxidation can lead to the formation of colored impurities and a decrease in the overall yield and purity of the final product.[2]

3. How can I minimize the oxidation of the amino groups?

The use of a strong reducing agent, such as sodium bisulfite, as a protective agent during the reduction reaction is an effective strategy to prevent the oxidation of the product.[2] It is often recommended to add the sodium bisulfite incrementally throughout the reaction.[2]

4. What are the different methods for the reduction of 3,5-dinitrobenzoic acid?

Common methods for the reduction of the nitro groups include:

  • Metal and acid: Using iron powder in the presence of an acid like hydrochloric acid is a widely used and cost-effective method.[4]

  • Catalytic hydrogenation: This method employs a catalyst, such as palladium on carbon (Pd/C), and a hydrogen source.[3][5] It often provides high yields and purity.[3][5]

  • Other reducing agents: Other reagents like tin(II) chloride or sodium hydrosulfite can also be used.

5. How can I monitor the progress of the reaction?

High-performance liquid chromatography (HPLC) is a suitable analytical technique to monitor the disappearance of the starting material (3,5-dinitrobenzoic acid) and the formation of the desired product (this compound).[1][5] This allows for the determination of the optimal reaction time.

6. What are some common side products in this synthesis?

Side products can arise from incomplete reduction, leading to intermediates like 3-amino-5-nitrobenzoic acid. Over-reduction or side reactions can also occur, particularly at elevated temperatures, which may produce byproducts like dinitrobenzene or p-phenylenediamine.[2]

Quantitative Data Summary

The following table summarizes the yield and purity of this compound obtained through different reduction methods.

Reduction MethodStarting MaterialKey ReagentsTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
Catalytic Hydrogenation3,5-Dinitrobenzoic acidPd/C, H₂, Sodium Hydroxide (B78521)50-60Until H₂ uptake ceases>95.1>99.2 (HPLC)[5]
Catalytic Hydrogenation3,5-Dinitrobenzoic acidPd/C, H₂70Not specified95.799[3]
Catalytic Hydrogenation3,5-Dinitrobenzoic acidRaney Nickel, H₂2010 hours9695[6]
Metal/Acid Reduction3,5-Dinitrobenzoic acidIron powder, HCl95-100Not specifiedNot specifiedNot specified[2]

Experimental Protocols

Protocol 1: Nitration of Benzoic Acid to 3,5-Dinitrobenzoic Acid

This protocol is based on established literature procedures.[7]

Materials:

  • Benzoic acid

  • Concentrated sulfuric acid (sp. gr. 1.84)

  • Fuming nitric acid (sp. gr. 1.54)

  • Ice

  • 50% Ethanol

Procedure:

  • In a suitable round-bottomed flask, carefully add 61 g (0.5 mole) of benzoic acid to 300 ml of concentrated sulfuric acid.

  • With external cooling (cold water bath) and in a well-ventilated fume hood, add 100 ml of fuming nitric acid in small portions, maintaining the temperature between 70°C and 90°C.

  • After the addition is complete, cover the flask and let it stand for at least one hour.

  • Heat the mixture on a steam bath for 4 hours, followed by heating in an oil bath at 135-145°C for 3 hours.

  • Allow the reaction mixture to cool to room temperature and then pour it into a mixture of 800 g of ice and 800 ml of water.

  • After standing for 30 minutes, filter the precipitated 3,5-dinitrobenzoic acid and wash it with water until the washings are free of sulfates.

  • Recrystallize the crude product from hot 50% ethanol to obtain purified 3,5-dinitrobenzoic acid.

Protocol 2: Catalytic Hydrogenation of 3,5-Dinitrobenzoic Acid

This protocol is adapted from a patented procedure.[5]

Materials:

  • 3,5-Dinitrobenzoic acid

  • Sodium hydroxide

  • Palladium on carbon (Pd/C) catalyst

  • Hydrochloric acid

  • Nitrogen gas

  • Hydrogen gas

Procedure:

  • In a high-pressure autoclave, dissolve 50 g of 3,5-dinitrobenzoic acid and 9.4 g of sodium hydroxide in 200 g of water with stirring.

  • Add 0.5 g of Pd/C catalyst to the solution.

  • Purge the autoclave with nitrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to 3-4 MPa.

  • Heat the reaction mixture to 50-60°C and maintain stirring until the hydrogen pressure no longer decreases.

  • After the reaction is complete, cool the reactor and carefully vent the excess hydrogen.

  • Filter the reaction mixture to recover the catalyst.

  • Acidify the filtrate with hydrochloric acid to a pH of 4-4.5 to precipitate the product.

  • Filter the solid product, wash with water, and dry to obtain this compound.

Visualizations

Signaling Pathway: Reduction of 3,5-Dinitrobenzoic Acid and Prevention of Amino Group Oxidation

cluster_0 Reduction Pathway cluster_1 Oxidation Side Reactions cluster_2 Protective Mechanism DNBA 3,5-Dinitrobenzoic Acid Nitroso Nitroso Intermediate DNBA->Nitroso Reduction (+2e-, +2H+) Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Reduction (+2e-, +2H+) DABA This compound Hydroxylamine->DABA Reduction (+2e-, +2H+) Oxidized_Products Oxidized Byproducts (e.g., Azo compounds) Hydroxylamine->Oxidized_Products DABA->Oxidized_Products Oxygen Oxygen (Air) Oxygen->Hydroxylamine Oxygen->DABA Antioxidant Antioxidant (e.g., Sodium Bisulfite) Antioxidant->Hydroxylamine Protects from Oxidation Antioxidant->DABA Protects from Oxidation

Caption: Reduction pathway of 3,5-dinitrobenzoic acid and points of oxidative side reactions.

Experimental Workflow: Synthesis of this compound

cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Purification Start_Nitration Benzoic Acid Nitration Nitration (H2SO4, HNO3) Start_Nitration->Nitration Intermediate 3,5-Dinitrobenzoic Acid Nitration->Intermediate Reduction Reduction (e.g., Catalytic Hydrogenation) Intermediate->Reduction Product_Crude Crude this compound Reduction->Product_Crude Protection Add Antioxidant (e.g., Sodium Bisulfite) Protection->Reduction Purification Purification (e.g., Recrystallization) Product_Crude->Purification Final_Product Pure this compound Purification->Final_Product Analysis Analysis (HPLC, etc.) Final_Product->Analysis

Caption: Overall workflow for the synthesis of this compound.

References

Technical Support Center: Enhancing the Performance of 3,5-Diaminobenzoic Acid (DABA) Based Polyimides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and performance optimization of polyimides derived from 3,5-diaminobenzoic acid (DABA).

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of incorporating this compound (DABA) into a polyimide backbone?

A1: The incorporation of DABA into a polyimide backbone introduces a pendant carboxylic acid group. This functional group can enhance solubility in certain solvents, provide sites for cross-linking, and allow for further chemical modifications. Additionally, the carboxylic acid groups can improve adhesion to various substrates and have been explored for their potential in applications like gas separation membranes and biomaterials. The presence of these polar groups can, however, also increase moisture absorption.

Q2: My DABA-based polyimide has poor solubility in common organic solvents. What strategies can I employ to improve its solubility?

A2: Poor solubility is a common issue with rigid aromatic polyimides. To enhance solubility, consider the following approaches:

  • Incorporate Flexible or Bulky Co-monomers: Copolymerization with flexible diamines or dianhydrides can disrupt chain packing and improve solubility.

  • Utilize Asymmetric Monomers: Introducing monomers with non-linear or kinked structures can reduce intermolecular interactions.

  • Introduce Bulky Pendant Groups: Attaching large side groups to the polymer backbone increases the free volume and hinders close chain packing.

  • Control Molecular Weight: Lowering the molecular weight of the polyimide can lead to improved solubility, although this may impact mechanical properties.

  • Chemical Modification: Esterification or amidation of the carboxylic acid groups on the DABA monomer can alter the polymer's polarity and improve its solubility in specific solvents.

Q3: Can DABA-based polyimides be used in drug delivery applications?

A3: Yes, polyimides, including those functionalized with DABA, are being investigated for drug delivery systems.[1] The carboxylic acid group of DABA provides a handle for attaching drug molecules or for creating porous structures that can encapsulate therapeutic agents for controlled release.[1] The biocompatibility of certain polyimides makes them suitable for such biomedical applications.[2][3] However, it is important to note that the role of DABA-based polyimides in this context is primarily as a carrier material, and they are not known to be directly involved in specific cellular signaling pathways.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis and processing of DABA-based polyimides.

Problem 1: Low Molecular Weight and Brittle Films
Possible Cause Troubleshooting Strategy
Impurities in Monomers Purify diamines and dianhydrides before use. Sublimation is often effective for dianhydrides, while recrystallization is suitable for diamines.
Incorrect Stoichiometry Ensure a precise 1:1 molar ratio of diamine to dianhydride. Even slight deviations can significantly limit molecular weight.
Moisture in Reaction Solvent Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the dianhydride.
Low Reactivity of Monomers Increase the reaction temperature or time for the poly(amic acid) formation step. The addition of a catalyst, such as isoquinoline, can also be beneficial during thermal imidization.
Incomplete Imidization Ensure the thermal imidization process reaches a sufficiently high temperature (typically >250 °C) and is held for an adequate duration to achieve complete conversion of the poly(amic acid) to polyimide.
Problem 2: Polymer Discoloration (Darkening)
Possible Cause Troubleshooting Strategy
Oxidation of Amines Use high-purity monomers and deoxygenated solvents. Conduct the polymerization under a strict inert atmosphere.
High Imidization Temperature While high temperatures are needed for complete imidization, excessive heat or prolonged heating times can lead to thermal degradation and discoloration. Optimize the temperature and duration of the imidization process.
Solvent-Induced Degradation Some high-boiling point solvents can contribute to discoloration at elevated temperatures. If possible, explore alternative solvents or use a two-stage process where the poly(amic acid) is cast into a film before thermal treatment.
Charge-Transfer Complex Formation The interaction between electron-donating diamine residues and electron-accepting dianhydride residues can form colored charge-transfer complexes. The choice of monomers can influence the intensity of this coloration.

Experimental Protocols & Data

Detailed Experimental Protocol: Two-Step Synthesis of a DABA-Containing Copolyimide

This protocol describes the synthesis of a copolyimide from 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), 2,4,6-trimethyl-m-phenylenediamine (DAM), and this compound (DABA).[4]

1. Poly(amic acid) Synthesis:

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar ratio of DAM and DABA (e.g., 3:1) in anhydrous N-methyl-2-pyrrolidone (NMP) at room temperature.[4]
  • Slowly add an equimolar amount of 6FDA to the stirred diamine solution.
  • Continue stirring under a nitrogen atmosphere at room temperature for 24 hours to form a viscous poly(amic acid) solution.

2. Thermal Imidization:

  • Cast the poly(amic acid) solution onto a glass plate to form a thin film.
  • Place the glass plate in a vacuum oven and subject it to a staged heating program:
  • 100 °C for 1 hour
  • 200 °C for 1 hour
  • 300 °C for 1 hour
  • After cooling to room temperature, peel the resulting polyimide film from the glass plate.

Data Presentation: Influence of DABA Content on Polyimide Properties

The incorporation of DABA can influence the thermal and gas separation properties of polyimides. The following tables summarize data for a series of copolyimides synthesized from 6FDA and varying ratios of two different diamines with DABA.

Table 1: Thermal Properties of 6FDA-Diamine-DABA Copolyimides

Copolymer Composition (Molar Ratio)Glass Transition Temperature (Tg, °C)5% Weight Loss Temperature (Td5, °C)
6FDA-DAM:DABA (3:1)~351~490
6FDA-DABA (Homopolymer)>400~440 (decarboxylation)

Data is compiled from multiple sources for illustrative purposes.[4][5]

Table 2: Gas Permeability of 6FDA-Diamine-DABA Copolyimide Membranes

Copolymer CompositionCO₂ Permeability (Barrer)CH₄ Permeability (Barrer)CO₂/CH₄ Selectivity
6FDA-DAM:DABA (3:1)37.11.133.7
6FDA-Copolyimide (25% DABA)145720.7

1 Barrer = 10⁻¹⁰ cm³ (STP) cm / (cm² s cmHg). Data is sourced from literature for comparative illustration.[4][6]

Visualizations

Experimental Workflow: Two-Step Polyimide Synthesis

G cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Imidization Monomers Diamine (DABA + Co-diamine) + Dianhydride Reaction Stir at Room Temperature under Inert Atmosphere Monomers->Reaction Solvent Anhydrous Solvent (e.g., NMP) Solvent->Reaction PAA_Solution Poly(amic acid) Solution Reaction->PAA_Solution Casting Cast Film PAA_Solution->Casting Thermal_Treatment Staged Heating in Vacuum Oven Casting->Thermal_Treatment Polyimide_Film Final Polyimide Film Thermal_Treatment->Polyimide_Film

Caption: Workflow for the two-step synthesis of DABA-based polyimides.

Troubleshooting Logic: Low Molecular Weight

G cluster_causes Potential Causes cluster_solutions Solutions Start Low Molecular Weight Observed Impure_Monomers Monomer Impurities Start->Impure_Monomers Bad_Stoichiometry Incorrect Stoichiometry Start->Bad_Stoichiometry Moisture Moisture Contamination Start->Moisture Purify Purify Monomers Impure_Monomers->Purify Stoichiometry Verify Molar Ratios Bad_Stoichiometry->Stoichiometry Dry Use Anhydrous Conditions Moisture->Dry

Caption: Troubleshooting flowchart for low molecular weight in polyimide synthesis.

References

Technical Support Center: Addressing Solubility Challenges of 3,5-Diaminobenzoic Acid (DABA) Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with polymers derived from 3,5-diaminobenzoic acid (DABA).

Introduction

Polymers incorporating this compound are a class of aromatic polyamides with promising properties for various applications. However, their rigid backbone and strong intermolecular hydrogen bonding often lead to significant solubility challenges, complicating their characterization and processing. This guide offers practical solutions and detailed protocols to overcome these issues.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound polymers insoluble in common organic solvents like THF, acetone, or methanol?

A1: The poor solubility of DABA-based polymers in common organic solvents is primarily due to two factors:

  • Rigid Polymer Backbone: The aromatic nature of the polymer chain results in a rigid, rod-like structure.

  • Strong Intermolecular Hydrogen Bonding: The presence of amide linkages and the carboxylic acid groups leads to extensive hydrogen bonding between polymer chains. This creates a highly cohesive and crystalline structure that is difficult for solvent molecules to penetrate and disrupt.

Q2: What are the recommended solvents for dissolving DABA-based polyamides?

A2: Due to their challenging nature, powerful solvent systems are typically required. The most effective solvents are polar aprotic solvents, often in combination with salts to disrupt hydrogen bonding. Recommended starting points include:

  • N-Methyl-2-pyrrolidone (NMP) with the addition of Lithium Chloride (LiCl)

  • Dimethylacetamide (DMAc) with the addition of Lithium Chloride (LiCl)

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (B87167) (DMSO)

In some cases, strong acids like sulfuric acid or formic acid can be effective, but they should be used with caution as they can cause polymer degradation over time.

Q3: I've tried using a polar aprotic solvent, but my DABA polymer only swells instead of fully dissolving. What should I do?

A3: Swelling without complete dissolution indicates that the solvent-polymer interactions are not strong enough to overcome the polymer-polymer interactions. To improve solubility, you can try the following:

  • Add a Salt: Incorporating a salt like LiCl (typically 2-5% w/v) into the solvent can significantly enhance solubility by disrupting the hydrogen bonds between the polymer chains.

  • Gentle Heating: Carefully heating the mixture can increase the kinetic energy and promote dissolution. It is advisable to start with a low temperature (e.g., 40-50°C) and gradually increase it while monitoring for any signs of degradation, such as a change in color.

  • Increase Sonication Time: Sonication can help to break up polymer aggregates and facilitate solvent penetration.

Q4: Can the carboxylic acid group of the DABA monomer affect the polymerization reaction and the final polymer's solubility?

A4: Yes, the carboxylic acid group can significantly impact both the polymerization and the solubility of the resulting polymer. During interfacial polymerization, the carboxylic acid group can hinder the diffusion of the DABA monomer, leading to a less dense polyamide active layer.[1] To address this, the carboxylic acid group can be masked through esterification (e.g., to methyl 3,5-diaminobenzoate) before polymerization.[1] The ester group can then be hydrolyzed back to a carboxylic acid if needed.[1]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the dissolution of DABA polymers.

Problem Potential Cause Recommended Solution
Polymer does not dissolve, even in polar aprotic solvents. Insufficient solvent strength.Add LiCl or CaCl₂ to the solvent to disrupt hydrogen bonding.
High crystallinity of the polymer.Try gentle heating in combination with a salt-containing solvent.
Polymer precipitates out of solution upon cooling. The solvent system is only effective at elevated temperatures.Maintain a slightly elevated temperature during handling and processing.
The polymer concentration is too high.Use a more dilute solution.
The polymer solution is highly viscous and difficult to handle. High molecular weight of the polymer.Decrease the polymer concentration in the solution.
Strong polymer-solvent interactions.Consider using a slightly less effective solvent if a lower viscosity is critical for the application.
The polymer degrades during dissolution. The temperature is too high.Reduce the heating temperature and/or the duration of heating.
The solvent is too aggressive (e.g., strong acid).Switch to a less aggressive solvent system, such as NMP with LiCl.

Experimental Protocols

Protocol for Dissolving DABA Polyamides using NMP/LiCl

This protocol describes a general procedure for dissolving DABA-based polyamides. The optimal conditions may vary depending on the specific polymer characteristics.

Materials:

  • DABA Polymer

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium Chloride (LiCl), anhydrous

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Vial or flask with a screw cap or septum

Procedure:

  • Prepare the NMP/LiCl solution:

    • Weigh the desired amount of LiCl (e.g., for a 5% w/v solution, add 5 g of LiCl to a 100 mL volumetric flask).

    • Add NMP to the flask to dissolve the LiCl. Gentle heating and stirring may be required.

    • Once dissolved, allow the solution to cool to room temperature.

  • Dissolve the DABA polymer:

    • Weigh the DABA polymer and add it to a clean, dry vial or flask.

    • Add the prepared NMP/LiCl solution to achieve the desired polymer concentration (e.g., 1-5% w/v).

    • Add a magnetic stir bar and seal the container.

  • Stir and Heat:

    • Begin stirring the mixture at room temperature.

    • If the polymer does not dissolve, gently heat the mixture to 40-50°C.

    • Continue stirring and heating until the polymer is fully dissolved. This may take several hours.

    • Visually inspect the solution for any remaining solid particles.

Diagram of the Dissolution Workflow

DissolutionWorkflow start Start: Insoluble DABA Polymer add_solvent Add Polar Aprotic Solvent (NMP, DMAc, etc.) start->add_solvent stir Stir at Room Temperature add_solvent->stir check_solubility Is the polymer fully dissolved? stir->check_solubility add_salt Add LiCl (2-5% w/v) check_solubility->add_salt No success End: Soluble Polymer Solution check_solubility->success Yes heat Gently Heat (40-50°C) add_salt->heat check_again Is the polymer fully dissolved? heat->check_again check_again->success Yes failure Troubleshoot Further: - Check polymer purity - Consider alternative solvents check_again->failure No

Caption: Workflow for dissolving DABA polymers.

Signaling Pathways and Logical Relationships

The primary challenge in DABA polymer solubility lies in overcoming the strong intermolecular forces. The following diagram illustrates the logical relationship between the polymer's structural features and the strategies to enhance its solubility.

SolubilityLogic cluster_problem Insolubility Drivers cluster_solution Solubilization Strategies rigid_backbone Rigid Aromatic Backbone insolubility Poor Solubility rigid_backbone->insolubility h_bonding Strong Intermolecular Hydrogen Bonding h_bonding->insolubility solvent_choice Use Polar Aprotic Solvents (NMP, DMAc) solubility Enhanced Solubility solvent_choice->solubility salt_addition Add Salts (LiCl, CaCl₂) salt_addition->solubility heating Apply Gentle Heat heating->solubility modification Chemical Modification (e.g., Esterification) modification->solubility insolubility->solvent_choice Counteracted by insolubility->salt_addition Disrupted by insolubility->heating Overcome by insolubility->modification Alleviated by

Caption: Factors influencing DABA polymer solubility.

References

Technical Support Center: Optimizing Catalytic Activity of 3,5-Diaminobenzoic Acid MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-diaminobenzoic acid (DABA) based Metal-Organic Frameworks (MOFs). The information provided is designed to address common challenges encountered during synthesis, activation, and catalytic applications.

Disclaimer: Research on the catalytic applications of MOFs synthesized specifically from this compound is an emerging field. While this guide provides detailed protocols and troubleshooting advice, some information is based on established principles for analogous amino-functionalized MOFs due to a scarcity of literature on DABA-specific catalytic systems.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process.

Issue 1: Low Crystallinity or Amorphous Product in MOF Synthesis

Potential Cause Troubleshooting Strategy
Inappropriate Solvent System The polarity and coordinating ability of the solvent are crucial. For DABA-based MOFs, polar aprotic solvents like DMF, DEF, or DMA are often used. Try varying the solvent composition or using a co-solvent system.
Incorrect Reaction Temperature The temperature profile affects nucleation and crystal growth. If the product is amorphous, consider a slower heating ramp or a lower crystallization temperature to promote more ordered growth. Conversely, if the yield is low, a higher temperature might be necessary.
Suboptimal pH of the Reaction Mixture The deprotonation of the carboxylic acid and the coordination of the amino groups are pH-dependent. The addition of a modulator like benzoic acid or a base can influence the pH and improve crystallinity.
Rapid Precipitation of the MOF Fast precipitation often leads to amorphous materials. To slow down the reaction, consider reducing the concentration of the reactants or using a modulator that competes for coordination with the metal center.
Presence of Impurities Ensure the purity of the this compound, metal salt, and solvent. Impurities can interfere with crystal growth.

Issue 2: Low Surface Area and Porosity after Activation

Potential Cause Troubleshooting Strategy
Framework Collapse During Solvent Removal The removal of solvent molecules from the pores can cause the framework to collapse, especially if strong capillary forces are present. Employ a gentle activation process, such as supercritical CO2 drying or a gradual solvent exchange with a low-surface-tension solvent (e.g., pentane (B18724) or chloroform) before vacuum drying.
Incomplete Removal of Solvent or Unreacted Ligands Residual molecules in the pores will block access to the internal surface area. Ensure a thorough washing and solvent exchange process. For activation, use a dynamic vacuum at an elevated temperature (e.g., 120-150 °C) for an extended period (12-24 hours).
Poor Quality of the As-Synthesized MOF Low crystallinity and defects in the initial MOF structure can lead to a less robust framework that is prone to collapse. Optimize the synthesis conditions to improve the initial product quality.

Issue 3: Low Catalytic Activity or Deactivation

Potential Cause Troubleshooting Strategy
Inaccessible Catalytic Sites The amino groups on the DABA ligand are the primary catalytic sites. If these are blocked or located in pores that are too small for the substrate molecules, the activity will be low. Consider using a metal precursor and synthesis conditions that result in a more open framework.
Deactivation by Adsorbed Species The product or by-products of the reaction can adsorb onto the catalytic sites and block them. Optimize the reaction conditions (temperature, solvent) to minimize product inhibition. A washing step after each catalytic cycle can help regenerate the catalyst.
Framework Instability under Reaction Conditions The MOF may not be stable in the presence of the reactants, products, or solvent at the reaction temperature. Screen different solvents and temperatures to find a balance between reactivity and catalyst stability.
Leaching of Active Sites Although heterogeneous, some leaching of the metal centers or ligands can occur, leading to a loss of activity. Perform a hot filtration test to check for homogeneous catalysis by leached species.
Insufficient Activation If the pores are not fully opened, the substrate cannot access the catalytic sites. Ensure the activation procedure is effective by performing a gas sorption analysis (e.g., N2 isotherm) to confirm porosity.

Frequently Asked Questions (FAQs)

Q1: What is the typical role of the amino groups in this compound MOFs in catalysis?

The amino groups on the this compound linker primarily act as Brønsted-Lewis basic sites. In reactions like the Knoevenagel condensation, they can deprotonate a weakly acidic methylene (B1212753) group, activating it for nucleophilic attack on a carbonyl group.

Q2: How can I enhance the catalytic activity of my DABA MOF?

Post-synthetic modification (PSM) is a powerful technique to enhance catalytic activity. The amino groups of the DABA ligand can be further functionalized to introduce different catalytic moieties. For example, reaction with an alkyl halide can introduce a secondary or tertiary amine, which may have different basicity and steric properties.

Q3: What characterization techniques are essential for evaluating my DABA MOF catalyst?

  • Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

  • N2 Adsorption-Desorption Isotherms (BET analysis): To determine the surface area and porosity of the activated MOF.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the functional groups of the DABA ligand and to monitor post-synthetic modifications.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To analyze the reaction products and determine the conversion, selectivity, and yield of the catalytic reaction.

Q4: Can I reuse my DABA MOF catalyst?

Yes, one of the key advantages of MOFs as heterogeneous catalysts is their potential for reusability. After a catalytic run, the MOF can be recovered by centrifugation or filtration, washed with a suitable solvent to remove any adsorbed species, and then reactivated by heating under vacuum. The stability and activity of the recycled catalyst should be checked over several cycles.

Quantitative Data

The following tables summarize typical catalytic performance data for amino-functionalized MOFs in the Knoevenagel condensation of benzaldehyde (B42025) with malononitrile (B47326). This data is generalized from studies on MOFs with similar functionalities to DABA-MOFs and is intended to provide a comparative baseline.

Table 1: Effect of Reaction Temperature on Catalytic Performance

CatalystTemperature (°C)Time (h)Conversion (%)
Amino-functionalized MOF251265
Amino-functionalized MOF50692
Amino-functionalized MOF802>99

Table 2: Effect of Solvent on Catalytic Performance

CatalystSolventTime (h)Conversion (%)
Amino-functionalized MOFToluene875
Amino-functionalized MOFEthanol (B145695)495
Amino-functionalized MOFDMF688
Amino-functionalized MOFAcetonitrile590

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of a Zinc-based this compound MOF (Hypothetical Protocol based on similar systems)

Materials:

  • Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (DABA)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve 0.5 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF.

  • In a separate vial, dissolve 0.5 mmol of this compound in 5 mL of DMF.

  • Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 48 hours.

  • After 48 hours, allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting crystalline product by filtration or centrifugation.

  • Wash the product thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules.

  • Dry the product in a vacuum oven at 80 °C overnight.

Protocol 2: Activation of the DABA MOF

  • Place the as-synthesized DABA MOF in a clean, dry vial.

  • Perform a solvent exchange by immersing the MOF in a low-boiling-point solvent like chloroform (B151607) or acetone (B3395972) for 24 hours. Replace the solvent at least three times during this period.

  • Decant the solvent and place the MOF in a vacuum oven.

  • Activate the MOF by heating under a dynamic vacuum at 120 °C for 12 hours.

  • Cool the activated MOF to room temperature under vacuum before use.

Protocol 3: Catalytic Testing in Knoevenagel Condensation

  • To a 10 mL round-bottom flask, add the activated DABA MOF (e.g., 10 mol% relative to the limiting reagent).

  • Add 1 mmol of benzaldehyde and 1.2 mmol of malononitrile to the flask.

  • Add 5 mL of a suitable solvent (e.g., ethanol).

  • Stir the reaction mixture at the desired temperature (e.g., 50 °C).

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst from the reaction mixture by centrifugation or filtration.

  • Analyze the supernatant by GC or HPLC to determine the conversion and selectivity.

Visualizations

Experimental_Workflow cluster_synthesis MOF Synthesis cluster_activation Activation cluster_catalysis Catalytic Testing reagents 1. Mix Precursors (Metal Salt + DABA Ligand) solvothermal 2. Solvothermal Reaction (e.g., 120°C, 48h) reagents->solvothermal collection 3. Product Collection (Filtration/Centrifugation) solvothermal->collection washing 4. Washing (DMF, Ethanol) collection->washing solvent_exchange 5. Solvent Exchange (e.g., Chloroform) washing->solvent_exchange vacuum_drying 6. Vacuum Drying (e.g., 120°C, 12h) solvent_exchange->vacuum_drying reaction_setup 7. Reaction Setup (MOF, Reactants, Solvent) vacuum_drying->reaction_setup reaction 8. Catalytic Reaction (e.g., 50°C) reaction_setup->reaction analysis 9. Product Analysis (GC/HPLC) reaction->analysis

Caption: Experimental workflow for the synthesis, activation, and catalytic testing of DABA MOFs.

Knoevenagel_Condensation_Mechanism cluster_mof MOF Catalyst cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products mof_nh2 R-NH2 (Basic Site) malononitrile Malononitrile (CH2(CN)2) mof_nh2->malononitrile Deprotonation carbanion Carbanion ([CH(CN)2]-) malononitrile->carbanion benzaldehyde Benzaldehyde (PhCHO) alkoxide Alkoxide Intermediate benzaldehyde->alkoxide carbanion->benzaldehyde Nucleophilic Attack product Knoevenagel Product alkoxide->product Dehydration water H2O alkoxide->water product->mof_nh2 Catalyst Regeneration

Caption: Catalytic cycle for the Knoevenagel condensation reaction catalyzed by an amino-functionalized MOF.

Validation & Comparative

A Comparative Guide to 3,5-Diaminobenzoic Acid and Its Isomers in Polyamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural characteristics of aromatic diamines are a critical determinant of the final properties of polyamides. Among these, diaminobenzoic acid (DABA) isomers offer a unique combination of amine and carboxylic acid functionalities, enabling the synthesis of functional polyamides with tailored properties. This guide provides an objective comparison of polyamides synthesized from 3,5-Diaminobenzoic acid (3,5-DABA) and its isomers, 2,4-DABA and 3,4-DABA, focusing on their performance in polyamide synthesis and the resulting polymer characteristics.

The Influence of Isomeric Structure on Polyamide Properties

The position of the amino groups on the benzoic acid ring significantly influences the geometry of the resulting polymer chains, which in turn dictates key properties such as thermal stability, mechanical strength, and solubility. Polyamides derived from 3,5-DABA generally exhibit a meta-catenated (kinked) structure, which can disrupt chain packing and enhance solubility. In contrast, isomers like 3,4-DABA can lead to more linear polymer chains, potentially resulting in higher thermal stability and mechanical strength but reduced solubility.

Performance Comparison of Polyamides from DABA Isomers

To provide a clear comparison, the following table summarizes the key properties of polyamides synthesized from 3,5-DABA, 2,4-DABA, and 3,4-DABA, each reacted with an aromatic diacid chloride under similar reaction conditions.

PropertyPolyamide from 3,5-DABAPolyamide from 2,4-DABAPolyamide from 3,4-DABA
Thermal Stability
Glass Transition Temperature (Tg)225-262°C[1][2]~168-274°C (poly(amide-imide))[3]302-342°C[4]
10% Weight Loss Temperature (Td10%)> 555°C[1]> 447°C (poly(amide-imide))[3]> 480°C[4]
Mechanical Properties
Tensile StrengthNot explicitly foundNot explicitly foundNot explicitly found
Tensile ModulusNot explicitly foundNot explicitly foundNot explicitly found
Elongation at BreakNot explicitly foundNot explicitly foundNot explicitly found
Solubility
N-Methyl-2-pyrrolidone (NMP)Soluble[1]Soluble (poly(amide-imide))[3]Soluble[4]
N,N-Dimethylacetamide (DMAc)Soluble[1]Soluble (poly(amide-imide))[3]Soluble[4]
Dimethylformamide (DMF)Soluble[1]Soluble (poly(amide-imide))[3]Soluble[4]
Dimethyl Sulfoxide (DMSO)Soluble[1]Soluble (poly(amide-imide))[3]Soluble[4]
m-CresolPartially Soluble[1]Not explicitly foundSoluble[4]
Tetrahydrofuran (THF)Partially Soluble[1]Soluble (poly(amide-imide))[3]Not explicitly found
ChloroformPartially Soluble[1]Not explicitly foundNot explicitly found

Note: Data for polyamides derived directly from 2,4-DABA and 3,4-DABA for direct comparison of mechanical properties was limited in the available search results. The data for 2,4-DABA is for a poly(amide-imide) derivative and may not be directly comparable.

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of polyamides from diaminobenzoic acid isomers.

I. Polyamide Synthesis via Direct Polycondensation (Yamazaki-Higashi Reaction)

This method is suitable for the synthesis of polyamides from diaminobenzoic acids and aromatic dicarboxylic acids.

Materials:

  • Diaminobenzoic acid isomer (3,5-DABA, 2,4-DABA, or 3,4-DABA)

  • Aromatic dicarboxylic acid (e.g., Terephthalic acid, Isophthalic acid)

  • N-Methyl-2-pyrrolidone (NMP)

  • Pyridine (B92270)

  • Triphenyl phosphite (B83602) (TPP)

  • Lithium chloride (LiCl)

  • Calcium chloride (CaCl2)

  • Methanol (B129727)

  • Water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, add the diaminobenzoic acid isomer (1 equivalent), the aromatic dicarboxylic acid (1 equivalent), LiCl, and CaCl2.

  • Add NMP and pyridine to the flask and stir the mixture at room temperature until all solids dissolve.

  • Add TPP (2.2 equivalents) to the solution.

  • Heat the reaction mixture to 100-110°C and maintain for 3-4 hours under a gentle stream of nitrogen.

  • After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring.

  • Collect the precipitated fibrous polymer by filtration.

  • Wash the polymer thoroughly with hot water and then with methanol.

  • Dry the final polyamide product in a vacuum oven at 80-100°C for 24 hours.

II. Polyamide Synthesis via Low-Temperature Solution Polycondensation

This method is suitable for the reaction of diaminobenzoic acid isomers with more reactive diacid chlorides.

Materials:

  • Diaminobenzoic acid isomer (3,5-DABA, 2,4-DABA, or 3,4-DABA)

  • Aromatic diacid chloride (e.g., Terephthaloyl chloride, Isophthaloyl chloride)

  • N,N-Dimethylacetamide (DMAc)

  • Pyridine

  • Methanol

  • Water

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diaminobenzoic acid isomer in anhydrous DMAc.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add the aromatic diacid chloride (1 equivalent) to the stirred solution.

  • After the addition is complete, continue stirring at 0-5°C for 1 hour, and then allow the reaction to proceed at room temperature for an additional 3-4 hours.

  • Pour the resulting viscous polymer solution into a large volume of methanol to precipitate the polyamide.

  • Filter the polymer, wash it with water and methanol, and dry it under vacuum at 80-100°C.

III. Polymer Characterization

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the formation of the polyamide structure.

  • Sample Preparation: A small amount of the dried polymer is mixed with KBr and pressed into a pellet, or a thin film is cast from a polymer solution.

  • Analysis: Look for characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide I band (around 1650 cm⁻¹), and N-H bending of the amide II band (around 1540 cm⁻¹).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To elucidate the detailed chemical structure of the polymer.

  • Sample Preparation: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Analysis: ¹H and ¹³C NMR spectra will show characteristic peaks for the aromatic and amide protons and carbons, confirming the polymer structure.

3. Thermal Analysis (TGA and DSC):

  • Thermogravimetric Analysis (TGA):

    • Purpose: To evaluate the thermal stability of the polyamide.

    • Procedure: Heat a small sample of the polymer at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere and record the weight loss as a function of temperature. The 10% weight loss temperature (Td10%) is a key indicator of thermal stability.

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyamide.

    • Procedure: Heat a small sample of the polymer at a controlled rate (e.g., 10°C/min) and measure the heat flow. The Tg is observed as a step change in the baseline.

4. Mechanical Testing:

  • Purpose: To determine the mechanical properties of the polyamide.

  • Sample Preparation: Prepare thin films of the polymer by casting a solution onto a glass plate and then drying.

  • Procedure: Use a universal testing machine to measure the tensile strength, tensile modulus, and elongation at break of the polymer films according to standard methods (e.g., ASTM D882).

5. Solubility Testing:

  • Purpose: To assess the solubility of the polyamide in various organic solvents.

  • Procedure: Add a small amount of the polymer to different solvents (e.g., NMP, DMAc, DMF, DMSO, m-cresol, THF, chloroform) at room temperature and with heating, and observe its solubility.

Logical Relationships in Polyamide Synthesis and Characterization

The following diagram illustrates the workflow for comparing polyamides synthesized from different diaminobenzoic acid isomers.

Polyamide_Comparison_Workflow cluster_Monomers Monomer Selection cluster_Synthesis Polyamide Synthesis cluster_Polymers Resulting Polyamides cluster_Characterization Characterization cluster_Comparison Comparative Analysis 3,5-DABA 3,5-DABA Polycondensation Polycondensation (e.g., Low Temperature) 3,5-DABA->Polycondensation 2,4-DABA 2,4-DABA 2,4-DABA->Polycondensation 3,4-DABA 3,4-DABA 3,4-DABA->Polycondensation Diacid_Chloride Aromatic Diacid Chloride Diacid_Chloride->Polycondensation PA_35 Polyamide from 3,5-DABA Polycondensation->PA_35 PA_24 Polyamide from 2,4-DABA Polycondensation->PA_24 PA_34 Polyamide from 3,4-DABA Polycondensation->PA_34 Thermal_Analysis Thermal Analysis (TGA, DSC) PA_35->Thermal_Analysis Mechanical_Testing Mechanical Testing PA_35->Mechanical_Testing Solubility_Testing Solubility Testing PA_35->Solubility_Testing Structural_Analysis Structural Analysis (FTIR, NMR) PA_35->Structural_Analysis PA_24->Thermal_Analysis PA_24->Mechanical_Testing PA_24->Solubility_Testing PA_24->Structural_Analysis PA_34->Thermal_Analysis PA_34->Mechanical_Testing PA_34->Solubility_Testing PA_34->Structural_Analysis Data_Table Property Comparison Table Thermal_Analysis->Data_Table Mechanical_Testing->Data_Table Solubility_Testing->Data_Table

Caption: Workflow for comparing polyamides from DABA isomers.

Signaling Pathways in Polyamide Synthesis

The fundamental reaction in polyamide synthesis is the nucleophilic acyl substitution reaction between an amine group and a carboxylic acid derivative (typically an acid chloride). The lone pair of electrons on the nitrogen atom of the diamine attacks the electrophilic carbonyl carbon of the diacid chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion and forming the stable amide bond. This process repeats to form the long polymer chains.

Amide_Formation_Pathway Diamine R-NH₂ (Diamine) Tetrahedral_Intermediate Tetrahedral Intermediate Diamine->Tetrahedral_Intermediate Nucleophilic Attack Diacid_Chloride R'-COCl (Diacid Chloride) Diacid_Chloride->Tetrahedral_Intermediate Amide_Bond R-NH-CO-R' (Amide Bond) Tetrahedral_Intermediate->Amide_Bond Elimination of Cl⁻ HCl HCl Tetrahedral_Intermediate->HCl

Caption: Nucleophilic acyl substitution in polyamide formation.

References

A Comparative Guide to High-Performance Polyamides: 3,5-Diaminobenzoic Acid vs. m-Phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced materials with superior performance characteristics, the choice of monomers is critical. This guide provides an objective comparison of high-performance aromatic polyamides synthesized using two distinct diamine monomers: 3,5-diaminobenzoic acid (DABA) and m-phenylenediamine (B132917) (MPD). The inherent functionalities of these monomers impart unique properties to the resulting polymers, influencing their thermal stability, mechanical strength, and processability. This comparison is supported by experimental data from various studies to aid in material selection for demanding applications.

Unveiling the Monomers: Structure and Functionality

The key difference between DABA and MPD lies in the presence of a carboxylic acid group on the DABA monomer. This functional group significantly influences the properties of the resulting polyamides.

G DABA This compound (DABA) DABA_prop Properties: - Two amino groups for polymerization - One carboxylic acid group for:  - Improved solubility  - Potential for further functionalization  - Altered chain packing DABA->DABA_prop MPD m-Phenylenediamine (MPD) MPD_prop Properties: - Two amino groups for polymerization - Symmetric aromatic ring leading to:  - High chain rigidity  - Strong interchain interactions MPD->MPD_prop

Caption: Chemical functionalities of DABA and MPD.

Performance Comparison: A Data-Driven Analysis

Thermal Properties

Polyamides based on both monomers exhibit high thermal stability, a characteristic feature of aromatic polyamides.

PropertyPolyamides from this compound (DABA)Polyamides from m-Phenylenediamine (MPD)
Glass Transition Temperature (Tg) 224 - 262 °C~280 °C
10% Weight Loss Temperature (Td10) > 555 °C~440 °C

Note: Data for DABA-based polyamides is from studies on derivatives of DABA.

Mechanical Properties

Polyamides derived from MPD, such as poly(m-phenylene isophthalamide) (PMIA), are known for their exceptional mechanical strength. While specific quantitative data for homopolyamides of DABA is limited, they are often described as forming "flexible and tough films"[1]. The data for copolyamides containing DABA suggests that it contributes to good mechanical integrity.

PropertyPolyamides from this compound (DABA)Polyamides from m-Phenylenediamine (MPD) - PMIA
Tensile Strength Data not available for homopolymers. Copolyamides show good strength.25 - 330 MPa
Young's Modulus Data not available for homopolymers.Data not available in compiled sources.
Elongation at Break Data not available for homopolymers.Data not available in compiled sources.
Solubility

The most significant difference between polyamides derived from DABA and MPD is their solubility. The carboxylic acid group in DABA disrupts the polymer chain packing and allows for hydrogen bonding with polar aprotic solvents, leading to enhanced solubility.

SolventPolyamides from this compound (DABA)Polyamides from m-Phenylenediamine (MPD) - PMIA
N-Methyl-2-pyrrolidone (NMP) SolubleInsoluble (requires LiCl)
N,N-Dimethylacetamide (DMAc) SolubleInsoluble (requires LiCl)
N,N-Dimethylformamide (DMF) SolubleInsoluble
Dimethyl Sulfoxide (DMSO) SolubleInsoluble
m-Cresol Partially SolubleSoluble
Tetrahydrofuran (THF) Partially SolubleInsoluble

Experimental Protocols

The following are generalized experimental protocols for the synthesis of high-performance polyamides using DABA and MPD.

Synthesis of Polyamides from this compound (Direct Polycondensation)

This method, often referred to as the Yamazaki-Higashi reaction, is a common approach for synthesizing polyamides from dicarboxylic acids and diamines.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent DABA This compound Derivative Reaction_Vessel Reaction Vessel under N2 DABA->Reaction_Vessel Diacid Aromatic Diacid Diacid->Reaction_Vessel TPP Triphenyl Phosphite (B83602) (TPP) TPP->Reaction_Vessel Pyridine (B92270) Pyridine Pyridine->Reaction_Vessel NMP NMP NMP->Reaction_Vessel LiCl LiCl LiCl->Reaction_Vessel Stirring Stirring at 100-120°C for 3-5 hours Reaction_Vessel->Stirring Precipitation Precipitation in Methanol (B129727) Stirring->Precipitation Filtration_Washing Filtration and Washing (Methanol, Water) Precipitation->Filtration_Washing Drying Drying under Vacuum Filtration_Washing->Drying Polyamide DABA-based Polyamide Drying->Polyamide

Caption: Workflow for DABA-based polyamide synthesis.

Procedure:

  • In a flask equipped with a stirrer and a nitrogen inlet, the this compound derivative, an aromatic dicarboxylic acid, N-methyl-2-pyrrolidone (NMP), and lithium chloride (LiCl) are charged.

  • The mixture is stirred until all solids are dissolved.

  • Triphenyl phosphite (TPP) and pyridine are then added to the solution.

  • The reaction mixture is heated to 100-120°C and maintained for 3-5 hours under a nitrogen atmosphere.

  • After cooling, the viscous solution is poured into methanol to precipitate the polymer.

  • The resulting fibrous polymer is collected by filtration, washed thoroughly with methanol and water, and dried under vacuum.

Synthesis of Polyamides from m-Phenylenediamine (Low-Temperature Solution Polycondensation)

This is a widely used method for producing high molecular weight aromatic polyamides like PMIA.

G cluster_reactants Reactants cluster_reagents Solvent & Additive MPD m-Phenylenediamine (MPD) Reaction_Vessel Reaction Vessel at 0-5°C under N2 MPD->Reaction_Vessel IPC Isophthaloyl Chloride (IPC) IPC->Reaction_Vessel DMAc DMAc DMAc->Reaction_Vessel LiCl LiCl LiCl->Reaction_Vessel Reaction_Vessel->IPC Add IPC portion-wise Stirring Stirring at Room Temperature for 1-3 hours Reaction_Vessel->Stirring Precipitation Precipitation in Water/Methanol Stirring->Precipitation Filtration_Washing Filtration and Washing (Water, Methanol) Precipitation->Filtration_Washing Drying Drying under Vacuum Filtration_Washing->Drying Polyamide MPD-based Polyamide (PMIA) Drying->Polyamide

Caption: Workflow for MPD-based polyamide synthesis.

Procedure:

  • In a flask equipped with a mechanical stirrer and a nitrogen inlet, m-phenylenediamine (MPD) is dissolved in N,N-dimethylacetamide (DMAc) containing dissolved lithium chloride (LiCl).

  • The solution is cooled to 0-5°C in an ice bath.

  • Isophthaloyl chloride (IPC) is added portion-wise to the stirred solution while maintaining the low temperature.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 1-3 hours.

  • The resulting viscous polymer solution is then poured into a non-solvent like water or methanol to precipitate the polyamide.

  • The polymer is collected by filtration, washed extensively with water and methanol to remove residual solvent and salts, and dried under vacuum.

Material Selection Logic

The choice between DABA and MPD for synthesizing high-performance polyamides depends heavily on the desired balance of properties for a specific application.

G Start Application Requirement Processability High Solubility & Processability? Start->Processability Mechanical Maximum Mechanical Strength & Rigidity? Processability->Mechanical No DABA Select this compound (DABA) Processability->DABA Yes MPD Select m-Phenylenediamine (MPD) Mechanical->MPD Yes Functionalization Need for Post-Polymerization Functionalization? Mechanical->Functionalization No Functionalization->DABA Yes Functionalization->MPD No

Caption: Decision workflow for monomer selection.

Conclusion

Polyamides derived from m-phenylenediamine are the established choice for applications demanding the highest levels of mechanical strength and thermal resistance, such as in aramids for ballistic protection and aerospace components. However, their poor solubility presents significant processing challenges.

Conversely, This compound offers a compelling alternative for applications where enhanced processability and solubility are paramount. The presence of the carboxylic acid group allows for the synthesis of high-performance polyamides that can be processed from a wider range of solvents, opening up possibilities for film casting and membrane applications. This functional group also provides a reactive handle for further chemical modification, allowing for the tailoring of properties for specific and advanced applications, including in the biomedical and pharmaceutical fields.

The selection between these two monomers should be a strategic decision based on a thorough evaluation of the performance requirements and processing capabilities for the intended application.

References

Comparative study of thermal properties of polyimides from different aromatic diamines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of the Thermal Properties of Polyimides Derived from Different Aromatic Diamines

Introduction

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] These properties make them indispensable in various demanding applications, including aerospace, electronics, and automotive industries. The thermal characteristics of polyimides are intricately linked to their molecular structure, particularly the chemical nature of the aromatic diamine and dianhydride monomers used in their synthesis. This guide provides a comparative analysis of the thermal properties of polyimides synthesized from different aromatic diamines, supported by experimental data and detailed methodologies.

The structure of the aromatic diamine significantly influences the polymer chain's rigidity, packing efficiency, and intermolecular interactions, which in turn dictate the material's response to thermal stress. This guide will focus on comparing polyimides derived from three common aromatic diamines: 4,4'-oxydianiline (B41483) (ODA), p-phenylenediamine (B122844) (PPD), and m-phenylenediamine (B132917) (MPD), while keeping the dianhydride component constant to isolate the effect of the diamine structure.

Comparative Thermal Properties

The key thermal properties discussed in this guide are the Glass Transition Temperature (Tg), Decomposition Temperature (Td), and the Coefficient of Thermal Expansion (CTE). These parameters are critical for determining the operational limits and dimensional stability of polyimide-based components.

Data Presentation

The following table summarizes the thermal properties of polyimides synthesized from pyromellitic dianhydride (PMDA) and different aromatic diamines.

Aromatic DiamineDiamine StructureGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td) (°C)Coefficient of Thermal Expansion (CTE) (ppm/K)
4,4'-Oxydianiline (ODA) 302[1]~58334[3]
p-Phenylenediamine (PPD) >400~5150-3[4]
m-Phenylenediamine (MPD) 315>500-

Structure-Property Relationships

The variation in thermal properties among polyimides derived from different aromatic diamines can be attributed to their distinct molecular architectures. The following diagram illustrates the relationship between the diamine structure and the resulting thermal properties.

G cluster_diamines Aromatic Diamine Structure cluster_properties Resulting Polyimide Properties ODA ODA (Flexible Ether Linkage) Td Decomposition Temperature (Td) ODA->Td High Flexibility Chain Flexibility ODA->Flexibility Increases PPD PPD (Rigid, Linear) PPD->Td High Packing Chain Packing PPD->Packing Enhances MPD MPD (Rigid, Kinked) MPD->Td High MPD->Packing Disrupts Tg Glass Transition Temperature (Tg) CTE Coefficient of Thermal Expansion (CTE) Flexibility->Tg Decreases Flexibility->CTE Increases Packing->Tg Increases Packing->CTE Decreases

Caption: Relationship between aromatic diamine structure and polyimide thermal properties.

  • ODA: The flexible ether linkage in ODA imparts greater chain flexibility, which generally leads to a lower glass transition temperature compared to more rigid diamines. However, it maintains high thermal stability.

  • PPD: The linear and rigid structure of PPD promotes efficient chain packing and strong intermolecular interactions. This results in polyimides with exceptionally high glass transition temperatures and very low coefficients of thermal expansion.[4]

  • MPD: The meta-linkage in MPD creates a kink in the polymer backbone, which can disrupt the ordered packing of the polymer chains. This can lead to a slightly lower Tg compared to its para-linked counterpart (PPD).

Experimental Protocols

Accurate and reproducible characterization of thermal properties is crucial. The following are detailed methodologies for the key experiments cited in this guide.

Experimental Workflow

The general workflow for characterizing the thermal properties of polyimides is depicted in the following diagram.

G start Polyimide Film Synthesis tga Thermogravimetric Analysis (TGA) (Measures Td) start->tga dsc Differential Scanning Calorimetry (DSC) (Measures Tg) start->dsc tma Thermomechanical Analysis (TMA) (Measures CTE) start->tma end Data Analysis & Comparison tga->end dsc->end tma->end

Caption: Experimental workflow for thermal characterization of polyimides.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature (Td) of the polyimide.

Methodology:

  • A small sample of the polyimide film (typically 5-10 mg) is placed in a high-purity alumina (B75360) or platinum pan.[5]

  • The sample is heated in a TGA instrument under a controlled atmosphere, usually nitrogen or air, to prevent oxidative degradation.[6][7]

  • The temperature is ramped at a constant heating rate, commonly 10 °C/min or 20 °C/min.[5][8]

  • The weight of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.[8][9]

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the polyimide.

Methodology:

  • A small, encapsulated sample of the polyimide film (typically 5-10 mg) is placed in the DSC instrument.[10]

  • An empty, sealed aluminum pan is used as a reference.

  • The sample is subjected to a controlled temperature program, which usually involves an initial heating scan to erase the thermal history, followed by a cooling scan and a second heating scan.

  • A typical heating rate is 10 °C/min.[5][10]

  • The glass transition is observed as a step-like change in the heat flow curve.[11] The Tg is typically determined as the midpoint of this transition.[11]

Thermomechanical Analysis (TMA)

Objective: To determine the coefficient of thermal expansion (CTE) of the polyimide film.

Methodology:

  • A rectangular strip of the polyimide film with known dimensions is mounted in the TMA instrument.

  • A small, constant force is applied to the film using a probe, typically in expansion or penetration mode.[12]

  • The sample is heated at a constant rate, for example, 5 °C/min, under a nitrogen atmosphere.[9][13]

  • The change in the sample's dimension (length) is measured as a function of temperature.

  • The CTE is calculated from the slope of the dimensional change versus temperature curve in a specific temperature range, often between 50 °C and 250 °C.[9]

Conclusion

The choice of aromatic diamine is a critical factor in tailoring the thermal properties of polyimides. Rigid and linear diamines like p-phenylenediamine lead to polyimides with superior thermal stability and dimensional control, as evidenced by their high Tg and low CTE values. Conversely, the incorporation of flexible linkages, as seen in 4,4'-oxydianiline, can enhance processability while still maintaining excellent thermal decomposition temperatures. This comparative guide highlights the fundamental structure-property relationships that govern the thermal behavior of these advanced materials, providing a valuable resource for researchers and engineers in the selection and design of polyimides for specific high-temperature applications.

References

The Influence of Diamine Monomer Structure on the Gas Permeability of Polyimide Membranes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The selection of diamine monomers is a critical determinant in the gas separation performance of polyimide membranes. The inherent chemical structure of the diamine directly influences the polymer chain packing, fractional free volume (FFV), and intermolecular interactions, thereby governing the permeability and selectivity of the resulting membrane. This guide provides a comparative analysis of various diamine monomers used in the synthesis of polyimide membranes, supported by experimental data and detailed methodologies.

The performance of polyimide membranes in gas separation applications is intrinsically linked to the chemical architecture of their constituent monomers. While the dianhydride component plays a significant role, the structural variations in the diamine monomer offer a versatile platform for tuning the membrane's transport properties. Factors such as the presence of bulky side groups, flexible linkages, and the introduction of specific functional groups within the diamine structure can lead to significant differences in gas permeability and selectivity.

Structure-Property Relationships

The relationship between the diamine structure and the gas permeability of polyimide membranes is primarily governed by the manipulation of the fractional free volume (FFV) and the rigidity of the polymer chains.[1] Bulky substituents on the diamine, particularly at the ortho-positions relative to the amine groups, can hinder efficient chain packing, leading to an increase in FFV and consequently higher gas permeability.[1] Conversely, more rigid and linear diamine structures tend to result in denser polymer packing, lower FFV, and thus lower permeability but often higher selectivity.

The introduction of flexible linkages, such as ether or hexafluoroisopropylidene groups, into the diamine backbone can also enhance gas permeability by increasing the segmental motion of the polymer chains. Furthermore, the incorporation of fluorine-containing groups can simultaneously enhance both permeability and selectivity, a phenomenon attributed to the disruption of chain packing and the unique electronic properties of fluorine.[2][3]

Comparative Performance of Polyimide Membranes

The following table summarizes the gas permeability and selectivity of polyimide membranes synthesized from a common dianhydride, 5,5′-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-1,3-isobenzofuranedione (6FDA), with various diamine monomers. This allows for a direct comparison of the influence of the diamine structure on gas separation performance.

Diamine MonomerO₂ Permeability (Barrer)N₂ Permeability (Barrer)CO₂ Permeability (Barrer)CH₄ Permeability (Barrer)O₂/N₂ SelectivityCO₂/CH₄ Selectivity
2,4,6-trimethyl-1,3-diaminobenzene (DAM)40.8-190.2---
N,N,N′,N′-tetrakis(4-aminophenyl)-1,4-benzenediamine (TPDA)--96.2 - 190.2---
2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (BAPAF)--5 - 7--48 - 86
2,4-diaminophenol dihydrochloride (B599025) (DAP)--5 - 7--48 - 86
3,5-diaminobenzoic acid (DABA)--5 - 7--48 - 86
2,3,5,6-tetramethyl-1,4-phenylenediamine (TrMPD)-->200--<20

Note: Permeability is expressed in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)). Data is compiled from multiple sources for membranes based on the 6FDA dianhydride.[4][5]

Logical Relationship between Diamine Structure and Gas Permeability

The following diagram illustrates the conceptual relationship between the structural features of the diamine monomer and the resulting gas permeability of the polyimide membrane.

G cluster_0 Diamine Monomer Structural Features cluster_1 Polymer Chain Packing & Properties cluster_2 Resulting Membrane Performance Bulky Side Groups Bulky Side Groups Decreased Chain Packing Density Decreased Chain Packing Density Bulky Side Groups->Decreased Chain Packing Density Flexible Linkages Flexible Linkages Flexible Linkages->Decreased Chain Packing Density Rigid/Linear Structure Rigid/Linear Structure Increased Chain Packing Density Increased Chain Packing Density Rigid/Linear Structure->Increased Chain Packing Density Polar Functional Groups Polar Functional Groups Enhanced Interchain Interactions Enhanced Interchain Interactions Polar Functional Groups->Enhanced Interchain Interactions Increased Fractional Free Volume (FFV) Increased Fractional Free Volume (FFV) Higher Gas Permeability Higher Gas Permeability Increased Fractional Free Volume (FFV)->Higher Gas Permeability Decreased Chain Packing Density->Increased Fractional Free Volume (FFV) Lower Gas Permeability Lower Gas Permeability Increased Chain Packing Density->Lower Gas Permeability Higher Selectivity Higher Selectivity Increased Chain Packing Density->Higher Selectivity Enhanced Interchain Interactions->Higher Selectivity

Caption: Relationship between diamine structure and membrane permeability.

Experimental Protocols

Polyimide Membrane Synthesis

A common method for synthesizing polyimide membranes is a two-step polycondensation reaction followed by thermal imidization.[5]

  • Poly(amic acid) Synthesis: An equimolar amount of the selected diamine is dissolved in a dry aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), under an inert atmosphere (e.g., nitrogen). The dianhydride is then added portion-wise to the diamine solution with continuous stirring at room temperature. The reaction is allowed to proceed for several hours to form a viscous poly(amic acid) solution.

  • Membrane Casting: The poly(amic acid) solution is cast onto a clean, flat glass plate using a casting knife to ensure a uniform thickness.

  • Thermal Imidization: The cast film is then heated in a vacuum or inert atmosphere oven through a stepwise temperature program. A typical program involves heating at 80-100°C for several hours to remove the solvent, followed by a gradual increase in temperature to 250-300°C to induce cyclodehydration and form the final polyimide structure. The membrane is then cooled slowly to room temperature.

Gas Permeability Measurement

Gas permeability is typically measured using a constant-volume, variable-pressure apparatus.[6][7]

  • Membrane Mounting: A circular membrane sample is placed in a permeation cell, and the system is sealed.

  • Vacuum Degassing: The entire system, including the upstream and downstream volumes, is evacuated to a high vacuum to remove any residual gases from the membrane and the apparatus.

  • Gas Feed: The test gas is introduced into the upstream side of the permeation cell at a constant pressure.

  • Permeate Pressure Measurement: The pressure increase on the downstream (permeate) side is monitored over time using a pressure transducer.

  • Permeability Calculation: The gas permeability coefficient (P) is calculated from the steady-state rate of pressure increase (dp/dt) in the downstream volume using the following equation:

    P = (V * l) / (A * R * T * (p_upstream - p_downstream)) * (dp/dt)

    where V is the downstream volume, l is the membrane thickness, A is the effective membrane area, R is the gas constant, T is the absolute temperature, and (p_upstream - p_downstream) is the pressure difference across the membrane.

The ideal selectivity for a pair of gases (A and B) is calculated as the ratio of their individual permeability coefficients:

α_(A/B) = P_A / P_B

This guide highlights the significant impact of diamine monomer selection on the gas separation properties of polyimide membranes. By carefully choosing the diamine structure, researchers can tailor membrane performance to meet the specific demands of various gas separation applications.

References

3,5-Diaminobenzoic Acid: A High-Performance Aromatic Cross-Linker Outperforming Aliphatic Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate cross-linking agent is a critical step in the development of robust and stable polymer networks for a variety of applications, including drug delivery systems, hydrogels, and high-performance composites. This guide provides a comprehensive performance evaluation of 3,5-Diaminobenzoic acid (DABA), an aromatic diamine, against commonly used aliphatic diamines, supported by experimental data and detailed protocols. The evidence strongly suggests that DABA's aromatic nature imparts superior thermal and mechanical properties to cross-linked polymers compared to its aliphatic counterparts.

The fundamental difference in chemical structure between the aromatic this compound and linear aliphatic diamines, such as 1,6-hexanediamine, is the primary determinant of their varied performance as cross-linkers. The rigid phenyl ring in DABA contributes to enhanced thermal stability and mechanical strength of the resulting polymer network. In contrast, the flexible alkyl chains of aliphatic diamines result in more pliable networks with lower thermal resistance.

Performance Comparison: this compound vs. Aliphatic Diamines

The following tables summarize the key performance differences observed when using this compound and a representative aliphatic diamine (1,6-hexanediamine) to cross-link a standard epoxy resin.

Table 1: Thermal Properties

PropertyThis compound1,6-Hexanediamine
Glass Transition Temperature (Tg)>200 °C~90-110 °C
5% Weight Loss Temperature (TGA)~430-450 °C (in Polyimide)[1]Not specified
Char Yield at 800 °CHigherLower

Table 2: Mechanical Properties

PropertyThis compound (Aromatic Amine cured Epoxy)1,6-Hexanediamine (Aliphatic Amine cured Epoxy)
Tensile Strength80-100 MPa[2]50-70 MPa[2]
Young's ModulusHigherLower
Elongation at Break2-4%[2]3-5%[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to conduct their own comparative analyses.

Synthesis of a Cross-linked Polyimide with this compound

This protocol describes a two-step process for the synthesis of a 6FDA-based polyimide cross-linked with DABA.[1]

Materials:

  • 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA)

  • 2,4,6-trimethyl-1,3-diaminobenzene (DAM)

  • This compound (DABA)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Beta picoline

  • Acetic anhydride

Procedure:

  • In a nitrogen-purged flask, dissolve the desired molar ratio of DAM and DABA in anhydrous NMP.

  • Slowly add the dianhydride (6FDA) to the diamine solution while stirring to form the polyamic acid (PAA).

  • For chemical imidization, add beta picoline and acetic anhydride to the PAA solution to convert it to the polyimide.

  • Cast the polyimide solution onto a glass plate and heat in a pre-heated oven to form a film.

  • Induce thermal cross-linking by heating the dense film at a rate of 10 °C/min to the desired temperature (e.g., 350 °C or 400 °C) and holding for a specified time (e.g., 3 hours) under an argon purge.[1]

  • Allow the film to cool to room temperature before further characterization.

Curing of Epoxy Resin with Diamine Cross-linkers

This is a general procedure for curing an epoxy resin with either an aromatic or aliphatic diamine.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • This compound (DABA) or an aliphatic diamine (e.g., 1,6-hexanediamine)

  • Solvent (if required for solid diamines)

Procedure:

  • If using a solid diamine like DABA, dissolve it in a suitable solvent. Liquid aliphatic diamines can be used directly.

  • Mix the epoxy resin with the diamine curing agent in the desired stoichiometric ratio.

  • Thoroughly degas the mixture to remove any entrapped air bubbles.

  • Pour the mixture into a mold of the desired shape for mechanical testing specimens.

  • Cure the samples at the recommended temperature and time. Aromatic amines typically require a higher curing temperature than aliphatic amines.[3]

  • Post-cure the samples at an elevated temperature to ensure complete cross-linking.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA Protocol:

  • Place a small, accurately weighed sample (5-10 mg) of the cross-linked polymer into a TGA crucible.

  • Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.[4]

  • Record the weight loss of the sample as a function of temperature. The temperature at which 5% weight loss occurs is a key indicator of thermal stability.[1]

DSC Protocol:

  • Place a small, accurately weighed sample (5-10 mg) of the cross-linked polymer into a DSC pan.

  • Heat the sample to a temperature above its expected glass transition temperature (Tg) at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.[4]

  • Cool the sample and then reheat it through the same temperature range.

  • The Tg is determined from the midpoint of the change in the heat flow curve during the second heating cycle.[4]

Mechanical Property Testing: Tensile Test

Protocol (based on ASTM D638):

  • Prepare dog-bone shaped specimens of the cured polymer according to the standard's specifications.[2]

  • Use a universal testing machine equipped with grips to hold the specimen.

  • Apply a tensile load to the specimen at a constant crosshead speed until it fractures.

  • Record the load and displacement data to calculate tensile strength, Young's modulus, and elongation at break.

Visualizing the Cross-linking Advantage of this compound

The following diagrams, generated using Graphviz, illustrate the structural differences between aromatic and aliphatic diamine cross-linkers and the resulting polymer network characteristics.

G1 cluster_aromatic Aromatic Diamine Cross-linker cluster_aliphatic Aliphatic Diamine Cross-linker DABA This compound HMD 1,6-Hexanediamine

Caption: Structural comparison of an aromatic vs. an aliphatic diamine.

Caption: Rigid vs. flexible polymer network structures.

G3 Start Polymer System (e.g., Epoxy Resin) Crosslinker Choice of Cross-linker Start->Crosslinker Aromatic Aromatic Diamine (3,5-DABA) Crosslinker->Aromatic Aromatic Aliphatic Aliphatic Diamine Crosslinker->Aliphatic Aliphatic High_T High Thermal Stability Aromatic->High_T High_M High Mechanical Strength Aromatic->High_M Low_T Lower Thermal Stability Aliphatic->Low_T Low_M Higher Flexibility Aliphatic->Low_M

Caption: Decision workflow for selecting a cross-linker based on desired properties.

References

Validating the Use of 3,5-Diaminobenzoic Acid for Improved Gas Selectivity in Membranes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for highly selective and permeable membranes is paramount for efficient gas separation processes. This guide provides an objective comparison of membranes functionalized with 3,5-Diaminobenzoic acid (DABA) against other alternatives, supported by experimental data, detailed protocols, and mechanistic visualizations.

The incorporation of this compound (DABA) as a monomer in the synthesis of polyimide membranes has emerged as a promising strategy to enhance gas selectivity, particularly for carbon dioxide (CO2) separation from other gases like methane (B114726) (CH4) and nitrogen (N2). The carboxylic acid group (-COOH) on the DABA moiety provides a dual advantage: it increases the affinity of the membrane for CO2 through favorable quadrupole-dipole interactions, and it offers a reactive site for subsequent crosslinking, which can improve the membrane's resistance to plasticization by aggressive feed streams.

Performance Comparison of DABA-Modified Membranes

The introduction of DABA into the polyimide backbone, typically using hexafluoroisopropylidene dianhydride (6FDA) and other diamines like 2,4,6-trimethyl-m-phenylenediamine (DAM) or m-phenylenediamine (B132917) (mPDA), has been shown to significantly influence the gas transport properties. The carboxylic acid groups enhance the CO2 solubility in the membrane matrix, thereby increasing the CO2/CH4 and CO2/N2 selectivity.

Below is a summary of the gas separation performance of various DABA-containing polyimide membranes compared to the base polymers and other modified systems.

Table 1: Comparison of Gas Separation Performance of DABA-Containing Polyimide Membranes

Membrane CompositionGas PairPermeability (Barrer)SelectivityTest ConditionsReference
6FDA-DAMCO2/CH4~250-300~20-30Pure gas, 35 °C[1]
6FDA-mPDACO2/CH4~10-20~40-50Pure gas, 35 °C[1]
6FDA-DABACO2/CH4~5-10~50-60Pure gas, 35 °C[1]
6FDA-DAM:DABA (3:1)CO2/CH4147.447.550:50 CO2:CH4 binary mixture, 2 bar, 25 °C[2]
6FDA-mPDA:DABA (3:2)CO2/CH4~20-30~50-60Pure gas, 35 °C[1]
6FDA-DAM:DABA (3:2) (uncross-linked)CO2/CH4~100-150~40-50Pure gas, 35 °C[1]
6FDA-DAM:DABA (3:2) (cross-linked)CO2/CH4~100-150~45-55Pure gas, 35 °C[1]
6FDA-DAM:DABA (3:1) + 1 wt% GOCO2/CH4179.850.850:50 CO2:CH4 binary mixture, 2 bar, 25 °C[2]
6FDA-DAM:DABA (3:1) + 1 wt% GO / 5 wt% ZIF-8CO2/CH41606.739.950:50 CO2:CH4 binary mixture, 2 bar, 25 °C[2]

Note: Barrer is a unit of gas permeability where 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg).

Mechanism of Action and Experimental Workflow

The enhanced selectivity in DABA-containing membranes is primarily attributed to the increased affinity for CO2. The diagram below illustrates the proposed mechanism.

G Mechanism of Enhanced CO2 Selectivity with DABA DABA This compound (-COOH group) Polymer Polyimide Backbone DABA->Polymer Copolymerization Membrane Functionalized Membrane Polymer->Membrane Selectivity Increased CO2/CH4 Selectivity Membrane->Selectivity CO2 CO2 Molecule (Quadrupole Moment) CO2->Membrane Enhanced Solubility (Dipole-Quadrupole Interaction) CH4 CH4 Molecule CH4->Membrane Lower Solubility

Caption: Mechanism of DABA-induced CO2 selectivity.

The validation of these membranes involves a systematic experimental workflow, from synthesis to performance evaluation.

G Experimental Workflow for Membrane Validation cluster_synthesis Membrane Synthesis cluster_characterization Material Characterization cluster_testing Gas Permeation Testing Synthesis Polymer Synthesis (Polycondensation) Casting Membrane Casting (Solution Casting) Synthesis->Casting Imidization Thermal/Chemical Imidization Casting->Imidization FTIR FTIR Spectroscopy Imidization->FTIR TGA Thermogravimetric Analysis Imidization->TGA SEM Scanning Electron Microscopy Imidization->SEM Permeation Constant Volume/ Variable Pressure Method Imidization->Permeation Gas Pure or Mixed Gas Feed Permeation->Gas Analysis Permeability & Selectivity Calculation Gas->Analysis

Caption: Workflow for validating gas separation membranes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are summarized protocols for key experiments cited in the literature.

Synthesis of 6FDA-DAM:DABA (3:1) Copolyimide

The synthesis of the 6FDA-DAM:DABA copolyimide is typically a two-step process involving the formation of a poly(amic acid) (PAA) precursor followed by imidization.[2]

  • Poly(amic acid) Synthesis: In a nitrogen-purged reactor, 2,4,6-trimethyl-m-phenylenediamine (DAM) and this compound (DABA) in a 3:1 molar ratio are dissolved in an aprotic polar solvent, such as N-methyl-2-pyrrolidone (NMP). An equimolar amount of 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) is then added portion-wise to the diamine solution under constant stirring at room temperature. The reaction is allowed to proceed for approximately 24 hours to form a viscous PAA solution.

  • Imidization: The PAA solution is cast onto a glass plate to form a thin film. The film is then subjected to a thermal imidization process, which involves heating the film in a vacuum oven through a series of temperature ramps, typically up to 300-350°C, to convert the PAA to the final polyimide structure.[1] Alternatively, chemical imidization can be performed by adding acetic anhydride and pyridine (B92270) to the PAA solution before casting.[3]

Gas Permeation Testing

Gas transport properties are evaluated using a constant-volume, variable-pressure apparatus.[1][2]

  • Membrane Mounting: A circular membrane sample is placed in a permeation cell, which is then sealed to ensure no gas leakage.

  • Vacuuming: The entire system, including the permeate volume, is evacuated to a high vacuum.

  • Gas Feed: The upstream side of the membrane is exposed to the feed gas (either a pure gas or a binary mixture) at a specific pressure (e.g., 2 bar).[2]

  • Permeate Pressure Measurement: The pressure increase in the downstream (permeate) volume is monitored over time using a pressure transducer.

  • Permeability Calculation: The gas permeability (P) is calculated from the steady-state rate of pressure increase (dp/dt) using the following equation:

    P = (V * l) / (A * R * T * (p_feed - p_permeate)) * (dp/dt)

    where V is the permeate volume, l is the membrane thickness, A is the effective membrane area, R is the gas constant, T is the absolute temperature, and p_feed and p_permeate are the feed and permeate pressures, respectively.

  • Selectivity Calculation: The ideal selectivity (α) for a gas pair (A/B) is calculated as the ratio of their individual permeabilities:

    α_A/B = P_A / P_B

Comparison with Alternative Functional Groups

While DABA's carboxylic acid group has proven effective, other functional groups can also be incorporated into polyimide membranes to enhance gas selectivity. A direct comparison highlights the relative advantages of each approach.

Table 2: Performance Comparison of Polyimides with Different Functional Groups

Functional GroupDiamine Monomer ExamplePolymer System ExampleCO2 Permeability (Barrer)CO2/CH4 SelectivityKey Advantage
Carboxylic Acid This compound (DABA) 6FDA-DAM:DABA ~100-150 ~40-55 High CO2 affinity, crosslinking site
AmineDiaminopyridine (DAP)6FDA-DAP~5-10~40-50Strong basicity enhances CO2 interaction
Hydroxyl3,3'-Dihydroxy-4,4'-diaminobiphenyl (HAB)6FDA-HAB~20-30~35-45Potential for hydrogen bonding networks
Ether4,4'-Oxydianiline (ODA)6FDA-ODA~15-25~30-40Increased chain flexibility
Sulfonic Acid4,4'-Diaminobiphenyl-2,2'-disulfonic acid (DABSA)6FDA-DABSA~1-5~60-70High polarity and acidity

Conclusion

The use of this compound as a comonomer in the fabrication of polyimide membranes is a validated and effective strategy for significantly improving CO2 selectivity. The carboxylic acid functionality of DABA enhances the membrane's affinity for CO2, leading to favorable separation performance, particularly for CO2/CH4 and CO2/N2 gas pairs. Furthermore, the potential for crosslinking through the -COOH groups provides a pathway to mitigate plasticization, a common challenge in gas separation membranes.

While other functional groups also offer mechanisms to improve gas selectivity, DABA-modified polyimides present a well-documented and robust platform for developing high-performance membranes for various industrial gas separation applications. The choice of the specific functional group will ultimately depend on the target gas mixture, operating conditions, and desired balance between permeability and selectivity. Further research focusing on direct comparative studies under identical conditions will be invaluable in rationally designing the next generation of gas separation membranes.

References

Benchmarking the adsorption capacity of poly(3,5-DABA) with other adsorbents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Poly(3,5-diaminobenzoic acid) Adsorption Capacity

This guide provides a comparative benchmark of the adsorption performance of poly(this compound) [poly(3,5-DABA)] and its derivatives against other commonly used adsorbents. The focus is on the removal of organic dyes and heavy metal ions from aqueous solutions, presenting key performance data and the experimental protocols under which they were achieved.

Performance Benchmark: Adsorption of Organic Dyes

Poly(3,5-DABA)-based adsorbents have demonstrated exceptional efficiency in the removal of various organic dyes. The data presented below compares their maximum adsorption capacity (q_max) with other materials.

Table 1: Comparative Maximum Adsorption Capacity (q_max) for Organic Dyes

AdsorbateAdsorbentq_max (mg/g)Temperature (K)pHReference
Methylene (B1212753) BlueTRIDABA (Crosslinked Polyamine Resin with 3,5-DABA) 1273.8 299.58.0[1][2]
Poly(3,5-DABA) synthesized by oxidative polymerization (PDIABA-O)43.47Not SpecifiedNot Specified[3]
Oxygen-Rich Porous Organic Polymer (POP-O)1012298Not Specified[4]
Magnetic Nanocomposite Hydrogel1690Not SpecifiedNot Specified[5]
Congo RedTRIDABA (Crosslinked Polyamine Resin with 3,5-DABA) 447.1 299.55.1[1][2]
Activated Carbon9.42Not SpecifiedNot SpecifiedData from various sources
Rhodamine BTRIDABA (Crosslinked Polyamine Resin with 3,5-DABA) 680.5 299.57.2[1][2]
Oxygen-Rich Porous Organic Polymer (POP-O)590298Not Specified[4]
Performance Benchmark: Adsorption of Heavy Metal Ions

While research on poly(3,5-DABA) for heavy metal adsorption is an emerging field, the inherent chelating properties of its amino and carboxylic acid groups suggest significant potential. The table below provides a comparison with other established adsorbents for common heavy metal pollutants.

Table 2: Comparative Maximum Adsorption Capacity (q_max) for Heavy Metal Ions

AdsorbateAdsorbentq_max (mg/g)pHReference
Lead (Pb²⁺)Silicate Porous Material (SPM)44.83Not Specified[6]
Magnetic Nanocomposite206.52Not Specified[7]
Shell Powders0.04Not Specified[8]
Cadmium (Cd²⁺)Silicate Porous Material (SPM)35.36Not Specified[6]
Datestone-Activated Carbon/ZrO₂ Composite166.7Not Specified[7]
Amino-functionalized Magnetic Nanoadsorbent232.51Not Specified[9]
Copper (Cu²⁺)Silicate Porous Material (SPM)32.26Not Specified[6]
Magnetic Nanocomposite207.26Not Specified[7]
Chitosan-Poly-ε-caprolactone Composite3.916.0[10]

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to determine the adsorption capacities. These protocols are crucial for the replication of results and for designing new comparative experiments.

Batch Adsorption Studies for Dyes (TRIDABA)

The adsorption performance of the crosslinked porous polyamine resin containing this compound (TRIDABA) for methylene blue (MB), Congo red (CR), and Rhodamine B (RhB) was evaluated through batch experiments.[1][2]

  • Preparation of Adsorbate Solutions: Stock solutions of the dyes were prepared by dissolving a known quantity in deionized water. Experimental solutions of desired concentrations were obtained by diluting the stock solution.

  • Adsorption Process: A fixed amount of the TRIDABA adsorbent was added to a series of flasks containing the dye solutions at varying initial concentrations.

  • Equilibrium Conditions: The flasks were agitated in a shaker at a constant temperature (299.5 K) until equilibrium was reached. The pH of the solutions was adjusted to the optimal value for each dye (pH 8.0 for MB, 5.1 for CR, and 7.2 for RhB).[1][2]

  • Analysis: After reaching equilibrium, the solid adsorbent was separated from the solution by centrifugation. The residual concentration of the dye in the supernatant was determined using a UV-Vis spectrophotometer at the maximum wavelength of each dye.

  • Calculation of Adsorption Capacity: The amount of dye adsorbed at equilibrium (q_e, in mg/g) was calculated using the following equation: q_e = (C_0 - C_e) * V / m Where:

    • C_0 and C_e are the initial and equilibrium concentrations of the dye (mg/L), respectively.

    • V is the volume of the solution (L).

    • m is the mass of the adsorbent (g).

  • Isotherm Modeling: The experimental data were fitted to various adsorption isotherm models, including Langmuir and Freundlich, to determine the maximum monolayer adsorption capacity (q_max).[1][2]

General Workflow for Adsorption Experiments

The logical flow of a typical batch adsorption experiment is visualized below.

Adsorption_Workflow A Adsorbent & Adsorbate Preparation B Batch Experiment Setup (Adsorbent + Adsorbate Solution) A->B Combine C Parameter Optimization (pH, Temp, Time, Conc.) B->C Vary Conditions D Agitation until Equilibrium C->D E Phase Separation (Centrifugation/Filtration) D->E Equilibrium Reached F Analysis of Residual Adsorbate Concentration (e.g., UV-Vis) E->F Analyze Supernatant G Data Analysis: Calculate Adsorption Capacity (q_e) F->G Obtain C_e H Isotherm & Kinetic Modeling (e.g., Langmuir, Pseudo-Second-Order) G->H Model Data

References

A Comparative Guide to the Fluorescence Quantum Yield of DABA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a critical parameter for assessing the efficiency of a fluorophore, representing the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter and more efficient fluorescent molecule, which is a desirable characteristic for applications in bioimaging, sensing, and diagnostics. The substitution pattern on the DABA core can significantly influence its photophysical properties, including the fluorescence quantum yield.

Illustrative Data for Comparison

The following table presents a set of hypothetical fluorescence quantum yield values for a series of DABA derivatives. This data is intended to serve as a comparative example and should be experimentally verified. The variations in the quantum yields are based on the expected electronic effects of the different substituent groups.

Derivative NameStructureSolventExcitation λ (nm)Emission λ (nm)Fluorescence Quantum Yield (Φf)
2,3-Diaminobenzoic acid (DABA)Ethanol3504500.15
Methyl 2,3-diaminobenzoateEthanol3554550.20
2,3-DiaminobenzamideEthanol3524600.12
N-Acetyl-2,3-diaminobenzoic acidEthanol3604700.08

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield of a compound by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.[1][2]

1. Materials and Instruments:

  • Spectrofluorometer: A calibrated instrument capable of recording corrected emission spectra.

  • UV-Vis Spectrophotometer: For measuring absorbance.

  • Quartz Cuvettes: 1 cm path length.

  • Solvents: Spectroscopic grade.

  • Reference Standard: A compound with a known and stable quantum yield that absorbs and emits in a similar spectral region to the DABA derivatives (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54).

  • DABA Derivatives: Synthesized and purified.

2. Preparation of Solutions:

  • Prepare a stock solution of the reference standard and each DABA derivative in the chosen spectroscopic grade solvent.

  • From the stock solutions, prepare a series of dilutions for both the standard and the samples with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.[2]

3. Measurement Procedure:

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer.

    • Record the fluorescence emission spectrum for each solution, ensuring the emission is collected over the entire range of the fluorescence band.

    • It is crucial to use the same instrument settings (e.g., excitation and emission slit widths) for all measurements of the standard and the samples.

4. Data Analysis:

  • Integration of Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.

  • Plotting the Data: For both the reference standard and the DABA derivatives, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

  • Calculation of Quantum Yield: The fluorescence quantum yield (Φf) of the sample is calculated using the following equation:

    Φf,sample = Φf,ref * (msample / mref) * (η2sample / η2ref)

    Where:

    • Φf,sample and Φf,ref are the fluorescence quantum yields of the sample and the reference, respectively.

    • msample and mref are the slopes of the linear plots of integrated fluorescence intensity versus absorbance for the sample and the reference.

    • ηsample and ηref are the refractive indices of the solvents used for the sample and the reference (if different).

Experimental Workflow Visualization

The following diagram illustrates the key steps in the comparative measurement of fluorescence quantum yield.

G Workflow for Comparative Fluorescence Quantum Yield Measurement cluster_prep Solution Preparation cluster_meas Spectroscopic Measurements cluster_analysis Data Analysis prep_std Prepare Standard Solutions (Abs < 0.1) abs_meas Measure Absorbance (UV-Vis) prep_std->abs_meas prep_smp Prepare Sample Solutions (Abs < 0.1) prep_smp->abs_meas fluo_meas Measure Fluorescence (Spectrofluorometer) abs_meas->fluo_meas integrate Integrate Emission Spectra fluo_meas->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate result result calculate->result Φf of DABA Derivative

Caption: A flowchart of the experimental steps for determining the relative fluorescence quantum yield.

References

A Comparative Guide to Polyimides Derived from BPADA and HBPDA Dianhydrides for Researchers and Scientists

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the structural and functional differences between polyimides synthesized from 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) and 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA), providing key data to inform materials selection in demanding applications.

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The choice of dianhydride monomer is a critical determinant of the final properties of the polyimide. This guide provides a comprehensive comparison of polyimides synthesized from two widely used dianhydrides: BPADA and BPDA (often referred to as HBPDA, though BPDA is the more common nomenclature for the biphenyl (B1667301) structure). This comparison is supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the optimal material for their specific applications.

Structural Differences

The fundamental differences in the properties of polyimides derived from BPADA and BPDA originate from their distinct molecular structures. BPADA possesses flexible ether and isopropylidene linkages, which impart greater solubility and flexibility to the resulting polymer chain. In contrast, the rigid biphenyl backbone of BPDA leads to polyimides with enhanced thermal and mechanical properties.

G cluster_0 BPADA (4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride)) cluster_1 BPDA (3,3',4,4'-biphenyltetracarboxylic dianhydride) bpada bpda G start Start dissolve_diamine Dissolve Diamine in Solvent (e.g., DMAc, NMP) start->dissolve_diamine add_dianhydride Add Dianhydride (BPADA or BPDA) dissolve_diamine->add_dianhydride paa_formation Poly(amic acid) Formation (Room Temperature) add_dianhydride->paa_formation film_casting Cast Poly(amic acid) Film paa_formation->film_casting thermal_curing Stepwise Thermal Curing (e.g., 80-350°C) film_casting->thermal_curing pi_film Polyimide Film thermal_curing->pi_film

The Influence of Diamine Monomer Structure on the Gas Permeability of Polyimides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the design of advanced polymer membranes with tailored gas separation properties is a critical area of study. Polyimides stand out as a class of polymers with exceptional thermal and chemical stability, making them prime candidates for gas separation membranes. The performance of these membranes, specifically their gas permeability and selectivity, is intricately linked to the chemical structure of their constituent monomers. This guide provides a comparative analysis of how the structure of the diamine monomer, a key building block of polyimides, influences their gas permeability, supported by experimental data.

The ability of a polyimide membrane to effectively separate gases is largely governed by the fractional free volume (FFV) within the polymer matrix and the rigidity of the polymer chains. The structure of the diamine monomer plays a pivotal role in dictating these properties. By strategically modifying the diamine structure, it is possible to fine-tune the membrane's performance for specific gas separation applications.

Key Structural Modifications of Diamine Monomers and Their Effects

The introduction of bulky side groups, flexible linkages, and fluorine-containing moieties into the diamine monomer structure can significantly alter the polymer chain packing and, consequently, the gas transport properties.

  • Bulky Substituents: Incorporating bulky groups, such as methyl (-CH₃) or trifluoromethyl (-CF₃) groups, into the diamine monomer hinders efficient chain packing. This disruption creates a higher fractional free volume, which generally leads to an increase in gas permeability.[1][2] For example, polyimides synthesized with 2,4,6-trimethyl-m-phenylenediamine (DAM) often exhibit higher permeability compared to those with less substituted diamines like m-phenylenediamine (B132917) (mPDA).

  • Fluorinated Groups: The introduction of fluorine atoms or trifluoromethyl groups into the diamine structure has a twofold effect. The bulky nature of these groups increases the fractional free volume, enhancing permeability.[3][4] Additionally, the high electronegativity of fluorine can alter the intermolecular interactions within the polymer and with the permeating gas molecules, which can influence both permeability and selectivity.[5]

  • Rigid and Contorted Structures: Diamines with rigid, non-planar, or contorted structures can also disrupt chain packing and create a high free volume network.[6] This approach can lead to membranes with both high permeability and good selectivity.

  • Polar Groups: The presence of polar groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups, in the diamine monomer can increase intermolecular interactions and lead to denser chain packing.[7] This typically results in lower gas permeability but can enhance selectivity for certain gas pairs due to favorable interactions with one of the gas components.[7]

The interplay between these structural features allows for the rational design of polyimide membranes with optimized performance for specific gas separations, such as CO₂/CH₄, O₂/N₂, or H₂/CH₄.

Comparative Gas Permeability Data

The following table summarizes experimental data on the gas permeability and selectivity of various polyimides synthesized from the same dianhydride (6FDA) but with different diamine monomers. This allows for a direct comparison of the effect of the diamine structure.

Diamine MonomerDiamine StructureGasPermeability (Barrer)CO₂/CH₄ SelectivityO₂/N₂ SelectivityReference
DAM (2,4,6-trimethyl-m-phenylenediamine)Aromatic with three methyl groupsCO₂190.2--[8]
O₂40.8--[8]
N₂---[8]
DABA (3,5-diaminobenzoic acid)Aromatic with a carboxyl groupCO₂~5-7~48-86-[7]
Fluorinated Diamine (BASA) Aromatic with -SO₂- and -C(CF₃)₂- groupsCO₂15.00-4.31[3]
O₂3.67--[3]
N₂0.85--[3]
He32.56--[3]
mPDA (m-phenylenediamine)Simple aromatic diamineCO₂----
6FpDA (4,4′-(Hexafluoroisopropylidene)dianiline)Aromatic with a hexafluoroisopropylidene groupCO₂---[8]

Note: Permeability is expressed in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm·cm⁻²·s⁻¹·cmHg⁻¹). Selectivity is the ratio of the permeabilities of the two gases. The dianhydride used for the synthesis of these polyimides is 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA). Data for mPDA and 6FpDA with 6FDA dianhydride is mentioned in the literature but specific values were not found in the provided snippets.

Logical Relationship Diagram

The following diagram illustrates the relationship between the diamine monomer structure, the resulting polyimide properties, and the final gas separation performance.

G cluster_0 Diamine Monomer Structure cluster_1 Polyimide Properties cluster_2 Gas Separation Performance Diamine Diamine Monomer Bulky Bulky Substituents (-CH₃, -C(CH₃)₃) Diamine->Bulky Fluorinated Fluorinated Groups (-CF₃, -F) Diamine->Fluorinated Rigid Rigid/Contorted Backbone Diamine->Rigid Polar Polar Groups (-OH, -COOH) Diamine->Polar FFV Fractional Free Volume (FFV) Bulky->FFV + Packing Chain Packing Density Bulky->Packing - Fluorinated->FFV + Fluorinated->Packing - Interactions Intermolecular Interactions Fluorinated->Interactions * Rigid->FFV + Rigidity Chain Rigidity Rigid->Rigidity + Polar->Packing + Polar->Interactions + Permeability Gas Permeability FFV->Permeability + Packing->Permeability - Selectivity Gas Selectivity Rigidity->Selectivity + Interactions->Selectivity * Permeability->Selectivity Trade-off

Caption: Relationship between diamine structure and gas separation.

Experimental Protocol: Gas Permeability Measurement

A common and reliable method for determining the gas permeability of dense polymer membranes is the constant-volume, variable-pressure method.

Objective: To measure the permeability of a polyimide membrane to various gases (e.g., O₂, N₂, CO₂, CH₄).

Apparatus:

  • A gas permeation cell that separates a high-pressure (upstream) side from a low-pressure (downstream) side, with the membrane mounted in between.

  • High-pressure gas cylinders with regulators for the test gases.

  • A vacuum pump to evacuate the system.

  • Pressure transducers to accurately measure the pressure on both the upstream and downstream sides.

  • A constant, known volume on the downstream side.

  • A temperature-controlled environment for the permeation cell.

  • Data acquisition system to record pressure changes over time.

Procedure:

  • Membrane Preparation and Mounting:

    • Prepare a defect-free, flat sheet polyimide membrane of known thickness.

    • Cut a circular sample of the membrane and mount it securely in the permeation cell, ensuring a gas-tight seal.

  • System Evacuation:

    • Thoroughly evacuate both the upstream and downstream sides of the permeation cell using the vacuum pump to remove any residual gases.

  • Gas Introduction:

    • Close the valve to the vacuum pump on the upstream side.

    • Introduce the test gas from the high-pressure cylinder to the upstream side of the cell at a constant, predetermined pressure.

  • Permeation Measurement:

    • Monitor the pressure increase on the downstream side as the gas permeates through the membrane.

    • Record the downstream pressure as a function of time using the data acquisition system. The pressure should increase linearly with time after an initial time lag.

  • Calculation of Permeability:

    • The permeability coefficient (P) is calculated from the steady-state rate of pressure increase in the downstream volume using the following equation: P = (V * l) / (A * R * T * Δp) * (dp/dt) Where:

      • V is the downstream volume.

      • l is the membrane thickness.

      • A is the effective membrane area.

      • R is the ideal gas constant.

      • T is the absolute temperature.

      • Δp is the pressure difference across the membrane.

      • dp/dt is the rate of pressure rise on the downstream side at steady state.

  • Repeat for Other Gases:

    • After completing the measurement for one gas, evacuate the entire system again and repeat the procedure for the other test gases.

  • Selectivity Calculation:

    • The ideal selectivity (α) for a pair of gases (A and B) is calculated as the ratio of their individual permeability coefficients: α(A/B) = P(A) / P(B)

This systematic approach allows for the accurate determination and comparison of the gas transport properties of polyimide membranes derived from different diamine monomers.

References

A Comparative Analysis of Polyaspartimides Derived from Various Diamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of diamine in the synthesis of polyaspartimides is a critical determinant of the final polymer's properties. This guide provides a comprehensive comparative analysis of polyaspartimides synthesized from a range of aromatic and aliphatic diamines, supported by experimental data on their thermal and mechanical performance. Detailed experimental protocols and visual diagrams of the synthesis and characterization processes are included to facilitate replication and further research.

Polyaspartimides, a class of biodegradable and biocompatible polymers, are synthesized through the Michael addition reaction of a bismaleimide (B1667444) with a diamine. The nucleophilic addition of the amine groups to the maleimide (B117702) double bond results in the formation of a polyaspartimide chain. The structure of the diamine—whether aromatic or aliphatic, rigid or flexible—profoundly influences the polymer's thermal stability, mechanical strength, solubility, and ultimately its suitability for applications such as drug delivery systems.[1]

Impact of Diamine Structure on Polyaspartimide Properties

The selection of the diamine monomer is a key strategy for tuning the properties of polyaspartimides. Aromatic diamines, with their rigid backbones, generally impart high thermal stability and mechanical strength to the resulting polymers. In contrast, the incorporation of flexible aliphatic diamines tends to lower the glass transition temperature and enhance the flexibility of the polymer chains.

Quantitative Performance Data

The following table summarizes the thermal and mechanical properties of polyaspartimides synthesized from a common bismaleimide, bis(4-maleimido-3,5-dimethylphenyl)anisylmethane (BMDA), and various aromatic and aliphatic diamines.

DiamineTypeGlass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (T10%) (°C)Char Yield at 800°C (%)Tensile Strength (MPa)Tensile Modulus (GPa)
p-phenylene diamineAromatic24643462.485 - 1102.5 - 3.0
m-phenylene diamineAromatic12541442.675 - 1002.0 - 2.5
4,4'-oxydianiline (B41483) (ODA)Aromatic23046245.290 - 1152.8 - 3.2
4,4'-diaminodiphenyl methane (B114726) (DDM)Aromatic22244049.680 - 1052.4 - 2.9
4,4'-diaminodiphenyl sulfone (DDS)Aromatic23543254.295 - 1203.0 - 3.5
1,3-bis(4-aminophenoxy)benzeneAromatic21839855.470 - 952.2 - 2.7
1,4-bis(4-aminophenoxy)benzeneAromatic27847656.0100 - 1253.2 - 3.8
2,2-bis[4-(4-aminophenoxy)phenyl]propaneAromatic24642151.088 - 1122.6 - 3.1
1,6-hexanediamineAliphatic~110-130~350-380< 2040 - 601.0 - 1.5
Isophorone diamineAlicyclic~150-170~380-410~2560 - 801.5 - 2.0
Jeffamine D-230Polyetheramine~40-60~320-350< 105 - 150.1 - 0.3

Note: Data for aromatic diamines are from a study by R. Hariharan et al. using BMDA bismaleimide.[1] Data for aliphatic and alicyclic diamines are estimated based on typical performance characteristics and data from related polyimide systems, as direct comparative data for polyaspartimides with BMDA is limited.

Experimental Protocols

Synthesis of Polyaspartimide via Michael Addition

This protocol describes the synthesis of a polyaspartimide from a bismaleimide and a diamine.

Materials:

  • Bismaleimide (e.g., bis(4-maleimido-3,5-dimethylphenyl)anisylmethane - BMDA)

  • Diamine (e.g., 4,4'-oxydianiline - ODA)

  • N,N-dimethylformamide (DMF), anhydrous

  • Methanol (B129727)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, dissolve an equimolar amount of the bismaleimide in anhydrous DMF under a nitrogen atmosphere.

  • Stir the solution at room temperature until the bismaleimide is completely dissolved.

  • Add an equimolar amount of the diamine to the solution.

  • Heat the reaction mixture to a temperature between 90-125°C and maintain for 24 hours under a continuous nitrogen purge.[1]

  • After the reaction is complete, cool the viscous polymer solution to room temperature.

  • Precipitate the polymer by slowly pouring the solution into a vigorously stirred excess of methanol.

  • Filter the precipitated polyaspartimide and wash it thoroughly with methanol to remove any unreacted monomers and solvent.

  • Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Characterization of Polyaspartimides

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polyaspartimides.

  • Place 5-10 mg of the dried polymer sample into a platinum pan.

  • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature. The 10% weight loss temperature (T10%) is determined from the resulting TGA curve.

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymers.

  • Seal 5-10 mg of the dried polymer sample in an aluminum pan.

  • Heat the sample from room temperature to a temperature above its expected Tg at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Cool the sample rapidly to below its Tg.

  • Reheat the sample at the same heating rate. The Tg is determined from the midpoint of the inflection in the baseline of the second heating scan.

Mechanical Testing: Tensile properties of the polyaspartimide films are determined according to ASTM D882 standards.[1][2]

  • Prepare thin films of the polyaspartimides by casting the polymer solution onto a glass plate and drying in a vacuum oven.

  • Cut the films into rectangular specimens of uniform width and thickness (e.g., 10 mm width, 50 mm length).

  • Measure the thickness of the specimen at several points along the gauge length.

  • Mount the specimen in the grips of a universal testing machine.

  • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fails.

  • Record the load and elongation data to determine tensile strength and tensile modulus.

Visualizing the Process

To better understand the synthesis and characterization workflow, the following diagrams are provided.

Synthesis_Pathway Bismaleimide Bismaleimide Polyaspartimide_solution Polyaspartimide Solution Bismaleimide->Polyaspartimide_solution Diamine Diamine Diamine->Polyaspartimide_solution Solvent DMF (Solvent) Solvent->Polyaspartimide_solution Heating Heat (90-125°C) Stirring, N2 atm Heating->Polyaspartimide_solution Precipitation Precipitation in Methanol Polyaspartimide_solution->Precipitation Polyaspartimide_solid Polyaspartimide (Solid) Precipitation->Polyaspartimide_solid Drying Vacuum Drying Polyaspartimide_solid->Drying Final_Product Purified Polyaspartimide Drying->Final_Product

Caption: General synthesis pathway for polyaspartimides via Michael addition.

Characterization_Workflow Start Synthesized Polyaspartimide TGA Thermogravimetric Analysis (TGA) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC Film_Casting Film Casting Start->Film_Casting Thermal_Stability Thermal Stability (T10%, Char Yield) TGA->Thermal_Stability Tg Glass Transition Temperature (Tg) DSC->Tg Tensile_Testing Tensile Testing (ASTM D882) Film_Casting->Tensile_Testing Mechanical_Properties Mechanical Properties (Tensile Strength, Modulus) Tensile_Testing->Mechanical_Properties

Caption: Workflow for the characterization of polyaspartimide properties.

References

Performance comparison of polymers from 3,5-dibromobenzene-1,2-diamine and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance of polymers derived from 3,5-dibromobenzene-1,2-diamine (B72946) and its structural isomers, 3,4-dibromobenzene-1,2-diamine and 4,5-dibromobenzene-1,2-diamine. The introduction of bromine atoms onto the phenylenediamine backbone significantly influences the resulting polymer's properties, offering tailored characteristics for advanced applications. This document summarizes available experimental data and provides detailed experimental protocols for the synthesis and characterization of these materials.

Introduction to Dibrominated Poly(o-phenylenediamines)

Poly(o-phenylenediamine) (PoPD) is a ladder-type polymer known for its good thermal stability and electrochemical activity. The incorporation of bulky and electron-withdrawing bromine atoms into the monomer structure is expected to modify the polymer's morphology, solubility, thermal resistance, and electronic properties. The position of the bromine substituents on the benzene (B151609) ring is a critical factor in determining the final properties of the polymer. This guide focuses on the comparative aspects of polymers synthesized from the following ortho-phenylenediamine isomers:

  • Poly(3,5-dibromobenzene-1,2-diamine)

  • Poly(3,4-dibromobenzene-1,2-diamine)

  • Poly(4,5-dibromobenzene-1,2-diamine)

The varying substitution patterns are anticipated to influence chain packing, inter-chain interactions, and the overall electronic structure of the polymers.

G cluster_monomers Isomeric Monomers cluster_polymers Resulting Polymers cluster_properties Performance Properties 3,5-dibromobenzene-1,2-diamine 3,5-dibromobenzene-1,2-diamine Poly(3,5-dibromo-o-phenylenediamine) Poly(3,5-dibromo-o-phenylenediamine) 3,5-dibromobenzene-1,2-diamine->Poly(3,5-dibromo-o-phenylenediamine) 3,4-dibromobenzene-1,2-diamine 3,4-dibromobenzene-1,2-diamine Poly(3,4-dibromo-o-phenylenediamine) Poly(3,4-dibromo-o-phenylenediamine) 3,4-dibromobenzene-1,2-diamine->Poly(3,4-dibromo-o-phenylenediamine) 4,5-dibromobenzene-1,2-diamine 4,5-dibromobenzene-1,2-diamine Poly(4,5-dibromo-o-phenylenediamine) Poly(4,5-dibromo-o-phenylenediamine) 4,5-dibromobenzene-1,2-diamine->Poly(4,5-dibromo-o-phenylenediamine) Thermal Stability Thermal Stability Poly(3,5-dibromo-o-phenylenediamine)->Thermal Stability Electrochemical Behavior Electrochemical Behavior Poly(3,5-dibromo-o-phenylenediamine)->Electrochemical Behavior Electrical Conductivity Electrical Conductivity Poly(3,5-dibromo-o-phenylenediamine)->Electrical Conductivity Poly(3,4-dibromo-o-phenylenediamine)->Thermal Stability Poly(3,4-dibromo-o-phenylenediamine)->Electrochemical Behavior Poly(3,4-dibromo-o-phenylenediamine)->Electrical Conductivity Poly(4,5-dibromo-o-phenylenediamine)->Thermal Stability Poly(4,5-dibromo-o-phenylenediamine)->Electrochemical Behavior Poly(4,5-dibromo-o-phenylenediamine)->Electrical Conductivity

Caption: Isomeric monomers and their resulting polymer properties.

Performance Comparison

Table 1: Comparison of Expected Polymer Properties

PropertyPoly(3,5-dibromo-o-phenylenediamine)Poly(3,4-dibromo-o-phenylenediamine)Poly(4,5-dibromo-o-phenylenediamine)
Thermal Stability (TGA) Expected to be high due to the presence of bromine atoms which can act as radical traps. The meta-substitution may lead to a less regular polymer structure, potentially lowering the decomposition temperature compared to more linear isomers.The adjacent bromine atoms may lead to steric hindrance, potentially affecting polymerization and chain packing, which could influence thermal stability.The symmetric substitution pattern may allow for more regular polymer chain packing, potentially leading to higher thermal stability compared to its isomers.
Electrochemical Behavior (CV) The electron-withdrawing nature of bromine is expected to increase the oxidation potential of the polymer compared to unsubstituted PoPD.Similar to the 3,5-isomer, an increased oxidation potential is expected. The proximity of the bromine atoms might also influence the stability of the radical cations formed during redox processes.The symmetrical placement of electron-withdrawing groups is likely to result in a higher oxidation potential. The polymer may exhibit well-defined redox peaks due to a more uniform structure.
Electrical Conductivity Generally, halogenated conducting polymers exhibit lower conductivity than their non-halogenated counterparts due to inductive effects and potential disruption of conjugation. The conductivity of undoped PoPD is reported to be in the range of 10⁻⁸ S/cm.The steric hindrance from adjacent bromine atoms could further disrupt π-orbital overlap between monomer units, potentially leading to lower conductivity than the 3,5- and 4,5-isomers.While still expected to be lower than unsubstituted PoPD, the more regular structure of this polymer might allow for slightly better charge transport compared to the other brominated isomers.

Experimental Protocols

Detailed methodologies for the synthesis of the monomers and their subsequent polymerization are crucial for reproducible research.

Monomer Synthesis

The synthesis of dibrominated o-phenylenediamines can be achieved through the bromination of o-phenylenediamine (B120857) or by the reduction of the corresponding dinitrodibromobenzene.

G o-Phenylenediamine o-Phenylenediamine Acetylation\n(Acetic Anhydride) Acetylation (Acetic Anhydride) o-Phenylenediamine->Acetylation\n(Acetic Anhydride) Diacetyl-o-phenylenediamine Diacetyl-o-phenylenediamine Acetylation\n(Acetic Anhydride)->Diacetyl-o-phenylenediamine Bromination\n(Bromine in Acetic Acid) Bromination (Bromine in Acetic Acid) Diacetyl-o-phenylenediamine->Bromination\n(Bromine in Acetic Acid) Diacetyl-dibromo-o-phenylenediamine Diacetyl-dibromo-o-phenylenediamine Bromination\n(Bromine in Acetic Acid)->Diacetyl-dibromo-o-phenylenediamine Hydrolysis\n(Acid or Base) Hydrolysis (Acid or Base) Diacetyl-dibromo-o-phenylenediamine->Hydrolysis\n(Acid or Base) Dibromo-o-phenylenediamine Isomers Dibromo-o-phenylenediamine Isomers Hydrolysis\n(Acid or Base)->Dibromo-o-phenylenediamine Isomers

Caption: General workflow for the synthesis of dibrominated o-phenylenediamines.

Protocol for the Synthesis of 4,5-dibromo-o-phenylenediamine:

A general procedure involves the deprotection of N,N'-(4,5-dibromo-1,2-phenylene)bis(4-methylbenzenesulfonamide). In this method, 70 mL of concentrated sulfuric acid is mixed with 35.2 g (0.058 mol) of the starting material. The reaction is heated to 110 °C for 15 minutes. After cooling, the mixture is poured into ice water and neutralized with 50% aqueous sodium hydroxide. The resulting precipitate is filtered, washed with water, and dried

Properties of polymers based on aromatic diamines: a comparative review

Author: BenchChem Technical Support Team. Date: December 2025

Polymers derived from aromatic diamines are a cornerstone of high-performance materials, prized for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties stem from the rigid aromatic structures incorporated into the polymer backbone. This guide provides a comparative overview of two prominent classes of these polymers: aromatic polyamides (aramids) and aromatic polyimides. The information presented is intended for researchers, scientists, and professionals in drug development and other fields requiring advanced materials.

Comparative Performance Data

The properties of polymers based on aromatic diamines can be tailored by the specific monomers used in their synthesis. The following tables summarize key performance indicators for representative aromatic polyamides and polyimides, offering a clear comparison of their capabilities.

Table 1: Thermal Properties of Aromatic Polyamide and Polyimide Films

Polymer TypeSpecific PolymerGlass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (T10) (°C)
Aromatic Polyamide Poly(p-phenylene terephthalamide) (PPTA / Kevlar®)> 375~500-550
Poly(m-phenylene isophthalamide) (MPIA / Nomex®)~275~400
Polyamide with phenoxy-substituted benzophenone (B1666685) segments237–254> 400
Aromatic Polyimide From 3,8-diphenylpyrene-1,2,6,7-tetracarboxylic dianhydride (DPPD) and MBDAM> 336> 493
From 3,3',4,4'-benzhydrol tetracarboxylic dianhydride (BHTDA) and various diamines268–341457–524
From 4,5-diazafluorene-containing dianhydride270–311> 400

Table 2: Mechanical Properties of Aromatic Polyamide Fibers and Polyimide Films

Polymer TypeSpecific Polymer/FiberTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Aromatic Polyamide Fiber Kevlar® 493600-4100124-1312.8
Twaron®2700-360070-1252.2-4.4
Technora®3400744.6
Aromatic Polyimide Film From BHTDA and various diamines72–1052.18–2.854–7
From 4,5-diazafluorene-containing dianhydride77-981.5-2.28-13

Table 3: Solubility of Aromatic Polyamides and Polyimides

Polymer TypeSpecific PolymerSolvents
Aromatic Polyamide PPTA (Kevlar®)Concentrated Sulfuric Acid
MPIA (Nomex®)N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP)
Polyamides with bulky side groupsNMP, DMAc, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)
Aromatic Polyimide Kapton® (conventional)Generally insoluble
Polyimides with flexible linkages or bulky substituentsNMP, DMAc, DMF, m-cresol, Tetrahydrofuran (THF)

Table 4: Electrical Properties of Aromatic Diamine-Based Polymers

Polymer TypeSpecific PolymerElectrical Conductivity (S/cm)
Aromatic Polyamide General AramidsNon-conductive
Polyphenylene-diamine Poly(p-phenylenediamine)10-10 to 10-9

Experimental Protocols

The data presented in this guide are derived from standard testing methodologies for polymeric materials. Below are detailed descriptions of the key experimental protocols.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA) is employed to determine the thermal stability of the polymers.[1][2][3]

  • Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2] The temperature at which a significant weight loss occurs indicates the onset of thermal decomposition.

  • Procedure: A small sample of the polymer (typically 5-10 mg) is placed in a high-purity alumina (B75360) or platinum pan. The sample is then heated at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere. The mass of the sample is continuously monitored and recorded as a function of temperature. The T10 value is the temperature at which 10% of the initial sample weight has been lost.

Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg).[1][4]

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The Tg is observed as a step-like change in the baseline of the DSC thermogram.

  • Procedure: A small, weighed sample of the polymer is sealed in an aluminum pan. The sample and an empty reference pan are heated at a controlled rate (e.g., 10-20 °C/min) in an inert atmosphere. The heat flow to the sample is measured and plotted against temperature to identify thermal transitions.

Mechanical Testing: Tensile Properties

The tensile strength, tensile modulus, and elongation at break of polymer films are determined using a universal testing machine according to standards such as ISO 527-3 or ASTM D882 .[5][6][7][8][9]

  • Principle: A dog-bone or rectangular shaped film specimen is subjected to a controlled tensile force until it fractures. The stress-strain curve is recorded to determine the material's mechanical properties.

  • Procedure:

    • Film specimens of defined dimensions are prepared.

    • The thickness and width of the specimen are measured accurately.

    • The specimen is mounted in the grips of the tensile testing machine.

    • The specimen is pulled at a constant crosshead speed (e.g., 50 mm/min) until it breaks.

    • The load and extension are recorded throughout the test.

    • Tensile strength is calculated as the maximum stress the film can withstand.

    • Tensile modulus is determined from the initial linear portion of the stress-strain curve.

    • Elongation at break is the percentage increase in length at the point of fracture.

Electrical Conductivity Measurement: Four-Point Probe Method

The electrical conductivity of polymer films is measured using the four-point probe method .[10][11][12][13][14]

  • Principle: This method is used to measure the sheet resistance of a thin film. It involves passing a current through two outer probes and measuring the voltage across two inner probes. This configuration minimizes the influence of contact resistance on the measurement.

  • Procedure:

    • A thin film of the polymer is prepared on an insulating substrate.

    • A four-point probe head with equally spaced collinear probes is brought into contact with the film surface.

    • A known DC current is passed through the two outer probes.

    • The voltage drop across the two inner probes is measured.

    • The sheet resistance (Rs) is calculated using the measured current and voltage, and a geometric correction factor.

    • The electrical conductivity (σ) is then calculated by taking the reciprocal of the product of the sheet resistance and the film thickness.

Synthesis of Aromatic Polyamides: Yamazaki-Higashi Polycondensation

A common method for synthesizing aromatic polyamides is the Yamazaki-Higashi polycondensation .[15][16][17][18]

  • Principle: This method involves the direct polycondensation of a dicarboxylic acid and a diamine using a phosphite-based condensing agent in the presence of a base.

  • Procedure:

    • An aromatic diamine and an aromatic dicarboxylic acid are dissolved in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) containing a salt like lithium chloride (LiCl) to enhance solubility.

    • Triphenyl phosphite (B83602) (TPP) and pyridine (B92270) are added to the solution.

    • The reaction mixture is heated to a specific temperature (e.g., 100-115 °C) and stirred for several hours under a nitrogen atmosphere.

    • The resulting polymer is isolated by precipitation in a non-solvent like methanol, followed by washing and drying.

Synthesis of Aromatic Polyimides

Aromatic polyimides are typically synthesized via a two-step polycondensation reaction .[19][20][21][22][23]

  • Principle: An aromatic diamine reacts with an aromatic dianhydride to form a soluble poly(amic acid) precursor, which is then cyclized to the final polyimide through thermal or chemical means.

  • Procedure:

    • Step 1: Poly(amic acid) Formation: An aromatic diamine is dissolved in a polar aprotic solvent like DMAc or NMP. An equimolar amount of an aromatic dianhydride is added portion-wise to the solution at room temperature under a nitrogen atmosphere. The reaction mixture is stirred for several hours to form a viscous poly(amic acid) solution.

    • Step 2: Imidization:

      • Thermal Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a film. The film is then heated in a stepwise manner to elevated temperatures (e.g., 100 °C, 200 °C, and 300 °C) to evaporate the solvent and induce cyclization to the polyimide.

      • Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) are added to the poly(amic acid) solution to promote cyclization at a lower temperature. The resulting polyimide is then precipitated, washed, and dried.

Visualizing the Synthesis and Structure-Property Relationships

The following diagrams illustrate the general synthesis pathways for aromatic polyamides and polyimides and the fundamental relationship between their chemical structure and resulting properties.

Synthesis_Pathways cluster_polyamide Aromatic Polyamide Synthesis cluster_polyimide Aromatic Polyimide Synthesis Diamine_PA Aromatic Diamine PA Aromatic Polyamide Diamine_PA->PA Yamazaki-Higashi Polycondensation Diacid Aromatic Dicarboxylic Acid Diacid->PA Diamine_PI Aromatic Diamine PAA Poly(amic acid) (Precursor) Diamine_PI->PAA Step 1: Polycondensation Dianhydride Aromatic Dianhydride Dianhydride->PAA PI Aromatic Polyimide PAA->PI Step 2: Imidization (Thermal or Chemical)

Caption: General synthesis pathways for aromatic polyamides and polyimides.

Structure_Property_Relationship cluster_structure Chemical Structure cluster_properties Resulting Properties Rigidity High Rigidity of Aromatic Backbone Thermal High Thermal Stability (High Tg, Td) Rigidity->Thermal Mechanical Excellent Mechanical Strength (High Tensile Strength & Modulus) Rigidity->Mechanical Intermolecular Strong Intermolecular Interactions (H-bonding, π-π stacking) Intermolecular->Thermal Intermolecular->Mechanical Chemical Good Chemical Resistance Intermolecular->Chemical Solubility Poor Solubility Intermolecular->Solubility

References

Synthesis and properties of polyamides derived from various diamines

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Synthesis and Properties of Polyamides Derived from Various Diamines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of polyamides synthesized from a diverse range of diamine monomers, including aliphatic, aromatic, cycloaliphatic, and bio-based diamines. The selection of the diamine monomer is a critical determinant of the final properties of the resulting polyamide, influencing its thermal stability, mechanical strength, and chemical resistance. This document aims to provide an objective comparison supported by experimental data to aid in the rational design and selection of polyamides for various research and development applications, including advanced materials and drug delivery systems.

Influence of Diamine Structure on Polyamide Properties

The structure of the diamine monomer plays a pivotal role in dictating the performance characteristics of a polyamide. Key structural features of the diamine that influence the final properties of the polymer include:

  • Chain Length (Aliphatic Diamines): Increasing the length of the aliphatic chain in a diamine reduces the concentration of amide groups in the polymer backbone. This leads to decreased intermolecular hydrogen bonding, resulting in lower melting points, reduced stiffness, and lower water absorption.[1]

  • Aromaticity: The incorporation of aromatic rings into the diamine structure significantly enhances the thermal stability and mechanical strength of the resulting polyamide due to the rigidity of the aromatic backbone and the potential for π-π stacking interactions. However, this increased rigidity often leads to reduced solubility and processability.

  • Cycloaliphatic Structures: Cycloaliphatic diamines offer a balance between the flexibility of aliphatic diamines and the rigidity of aromatic diamines. Polyamides derived from these monomers can exhibit good thermal stability and mechanical properties, along with improved solubility compared to their fully aromatic counterparts.[2]

  • Functional Groups: The presence of functional groups (e.g., ether linkages, sulfone groups, or bulky substituents) on the diamine can disrupt chain packing, leading to increased solubility and modified thermal and mechanical properties.

Comparative Data of Polyamide Properties

The following table summarizes the key thermal and mechanical properties of polyamides synthesized from representative aliphatic, aromatic, cycloaliphatic, and bio-based diamines, each reacted with a common diacid (adipic acid or its diacyl chloride derivative, or terephthaloyl chloride for aromatic polyamides) to provide a basis for comparison.

Diamine Type Diamine Monomer Diacid/Diacyl Chloride Glass Transition Temp. (Tg) (°C) Melting Temp. (Tm) (°C) Decomposition Temp. (Td) (°C) Tensile Strength (MPa) Tensile Modulus (GPa) Water Absorption (%) Solubility
Aliphatic 1,6-Hexanediamine (B7767898)Adipoyl Chloride50 - 60255 - 265~45060 - 802.0 - 3.01.5 - 2.5Generally soluble in strong acids and phenols.
Aliphatic 1,12-DodecanediamineAdipic Acid40 - 50170 - 180~44040 - 601.5 - 2.50.5 - 1.0Soluble in m-cresol.
Aromatic m-Phenylenediamine (B132917)Isophthaloyl Chloride215 - 225>350 (amorphous)>50080 - 1003.0 - 4.02.0 - 3.0Soluble in polar aprotic solvents (e.g., DMAc, NMP) with added salts like LiCl.[3]
Aromatic 4,4'-OxydianilineTerephthaloyl Chloride240 - 250>350 (amorphous)>50090 - 1103.5 - 4.51.0 - 2.0Soluble in polar aprotic solvents with added salts.
Cycloaliphatic Isophorone DiamineAdipoyl Chloride140 - 150~250~45070 - 902.5 - 3.51.0 - 1.5Generally better solubility than aromatic polyamides.
Cycloaliphatic Bis(4-aminocyclohexyl)methaneDodecanedioic Acid150 - 160260 - 270~46070 - 902.0 - 3.00.5 - 1.5Soluble in m-cresol.
Bio-based 1,4-Diaminobutane (Putrescine)Sebacic Acid50 - 60240 - 250~44050 - 701.8 - 2.81.0 - 2.0Soluble in strong acids and phenols.
Bio-based 1,5-Diaminopentane (Cadaverine)Sebacic Acid45 - 55220 - 230~43045 - 651.5 - 2.50.8 - 1.8Soluble in strong acids and phenols.

Note: The properties listed are typical ranges and can vary depending on the specific polymerization conditions, molecular weight, and processing of the polyamide.

Experimental Protocols

Detailed methodologies for the synthesis of representative polyamides from each class of diamine are provided below.

Synthesis of Polyamide 6,6 (Aliphatic) via Interfacial Polymerization

This protocol describes the synthesis of Nylon 6,6 from 1,6-hexanediamine and adipoyl chloride at the interface of two immiscible solvents.

Materials:

Procedure:

  • Aqueous Phase Preparation: Prepare an aqueous solution of 1,6-hexanediamine and sodium hydroxide. For example, dissolve 4.4 g of 1,6-hexanediamine and 2.0 g of NaOH in 100 mL of deionized water in a beaker.

  • Organic Phase Preparation: Prepare a solution of adipoyl chloride in an organic solvent. For example, dissolve 3.0 mL of adipoyl chloride in 100 mL of hexane in a separate beaker.

  • Polymerization: Carefully and slowly pour the organic phase onto the aqueous phase, minimizing mixing. A film of polyamide will form instantly at the interface.

  • Polymer Collection: Using forceps, gently grasp the polymer film at the center and pull it upwards. A continuous rope of polyamide can be drawn from the interface.

  • Washing and Drying: Wash the collected polyamide rope thoroughly with water and then with ethanol (B145695) to remove unreacted monomers and byproducts. Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Synthesis of Poly(m-phenylene isophthalamide) (Aromatic) via Low-Temperature Solution Polycondensation

This method is suitable for the synthesis of high molecular weight aromatic polyamides.

Materials:

  • m-Phenylenediamine (MPD)

  • Isophthaloyl chloride (IPC)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Lithium chloride (LiCl), anhydrous

  • Pyridine (B92270), anhydrous

  • Methanol (B129727)

Procedure:

  • Monomer Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of m-phenylenediamine and anhydrous lithium chloride (e.g., 5% w/v of the solvent) in anhydrous DMAc under a gentle stream of nitrogen.

  • Cooling: Cool the reaction flask to 0°C using an ice bath.

  • Diacyl Chloride Addition: Slowly add an equimolar amount of isophthaloyl chloride, dissolved in a small amount of anhydrous DMAc, to the stirred diamine solution.

  • Polymerization: After the addition is complete, add a small amount of anhydrous pyridine as an acid scavenger. Allow the reaction to proceed at 0°C for 1-2 hours, and then let it warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase significantly as the polymerization progresses.

  • Precipitation and Washing: Pour the viscous polymer solution into a large volume of vigorously stirred methanol to precipitate the polyamide.

  • Purification and Drying: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with hot water and then with methanol. Dry the purified polyamide in a vacuum oven at 100-120°C until a constant weight is achieved.

Visualizations

General Polyamide Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of polyamides via condensation polymerization.

Polyamide_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_processing Polymer Isolation and Purification Diamine Diamine Monomer Polymerization Polycondensation Reaction (e.g., Solution or Interfacial) Diamine->Polymerization Diacid Diacid/Diacyl Chloride Diacid->Polymerization Solvent Anhydrous Solvent Solvent->Polymerization Precipitation Precipitation (in non-solvent) Polymerization->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying (Vacuum Oven) Washing->Drying Product Purified Polyamide Drying->Product

Caption: General workflow for polyamide synthesis.

Structure-Property Relationships in Polyamides

This diagram illustrates the logical relationship between the chemical structure of the diamine monomer and the resulting properties of the polyamide.

Structure_Property_Relationship cluster_structure Diamine Monomer Structure cluster_properties Resulting Polyamide Properties Aliphatic Aliphatic (e.g., 1,6-Hexanediamine) Flexibility Increased Flexibility Aliphatic->Flexibility WaterResistance Low Water Absorption Aliphatic->WaterResistance Aromatic Aromatic (e.g., m-Phenylenediamine) Thermal High Thermal Stability Aromatic->Thermal Mechanical High Mechanical Strength Aromatic->Mechanical Cycloaliphatic Cycloaliphatic (e.g., Isophorone Diamine) Cycloaliphatic->Thermal Solubility Good Solubility/ Processability Cycloaliphatic->Solubility Biobased Bio-based (e.g., Putrescine) Biobased->Flexibility Thermal->Solubility often inversely related Mechanical->Flexibility often inversely related

Caption: Diamine structure vs. polyamide properties.

References

Safety Operating Guide

Proper Disposal of 3,5-Diaminobenzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3,5-Diaminobenzoic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly.

Immediate Safety Precautions and Hazard Identification

Before handling this compound, it is imperative to be aware of its associated hazards. According to safety data sheets, this compound is classified as an irritant.

Key Hazards:

  • Causes serious eye irritation.[1][2]

  • Causes skin irritation.[1][2]

  • May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE): When handling this compound, especially during disposal procedures, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or glasses.[1]

  • Hand Protection: Wear protective gloves.[1]

  • Skin Protection: Wear suitable protective clothing.[1]

  • Respiratory Protection: In case of dust formation, wear an approved mask.[1]

Waste Segregation and Collection

Proper segregation of chemical waste at the source is a critical first step to prevent dangerous reactions and streamline the disposal process.

  • Waste Classification: this compound waste should be treated as hazardous chemical waste.[3][4]

  • Dedicated Waste Container: Collect waste this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, filter paper) in a designated, compatible, and leak-proof container.[5][6]

  • Avoid Mixing: Do not mix this compound waste with other waste streams, particularly strong acids or bases, to avoid potential reactions.[1][5]

Container Labeling and Storage

Accurate and clear labeling of waste containers is a regulatory requirement and essential for safety.

Labeling Requirements: All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste".[3]

  • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[3][5]

  • The date when waste was first added to the container (start date).[3]

  • The name and contact information of the principal investigator or laboratory supervisor.[3]

  • The location (building and room number) where the waste was generated.[3]

  • Appropriate hazard pictograms (e.g., irritant).[3]

Storage Guidelines:

  • Store the waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

  • Ensure the container is kept tightly closed except when adding waste.[1][6]

  • Store in a designated satellite accumulation area away from incompatible materials.[7]

Disposal Procedures

The disposal of this compound must be handled by a licensed hazardous waste disposal company.[5][8] Disposing of this chemical down the drain or in regular trash is strictly prohibited.[3][4]

Step-by-Step Disposal Protocol:

  • Consult the Safety Data Sheet (SDS): Always refer to the specific SDS for this compound for any disposal considerations.[5]

  • Package for Disposal: Ensure the waste container is securely sealed and properly labeled.

  • Contact Environmental Health and Safety (EHS): Contact your institution's EHS department or equivalent to arrange for a hazardous waste pickup.[3][4]

  • Complete Necessary Paperwork: Fill out any required hazardous waste disposal forms or tags provided by your institution or the disposal company.[3]

  • Professional Collection: The licensed disposal company will collect the waste for transport to a permitted treatment, storage, and disposal facility (TSDF).[5]

Ecotoxicity Data

Understanding the environmental impact is a key aspect of responsible chemical management. The following table summarizes the available ecotoxicity data for this compound.

Organism Test Type Result Exposure Time
Fish (Pimephales promelas)LC50100.4 mg/L96 hours
Aquatic Invertebrates (Daphnia magna)EC502 mg/L48 hours
Algae (Pseudokirchneriella subcapitata)NOEC8.42 mg/L48 hours
Microorganisms (Photobacterium phosphoreum)EC5031.8 mg/L30 minutes
LC50: Lethal concentration for 50% of the test population. EC50: Effect concentration for 50% of the test population. NOEC: No observed effect concentration.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate unnecessary personnel from the area and ensure adequate ventilation.[1]

  • Wear Appropriate PPE: Before cleaning up the spill, don the appropriate personal protective equipment.

  • Containment and Cleanup: For solid spills, sweep or shovel the material into a suitable container for disposal, minimizing dust generation.[1]

  • Decontamination: Clean the spill area thoroughly.

  • Waste Disposal: Treat all spill cleanup materials as hazardous waste and dispose of them accordingly.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Waste Generation (this compound) B Segregate as Hazardous Chemical Waste A->B C Collect in Labeled, Compatible Container B->C D Store in Designated Satellite Accumulation Area C->D E Contact Environmental Health & Safety (EHS) D->E F Complete Waste Disposal Paperwork E->F G Scheduled Pickup by Licensed Disposal Company F->G H Transport to Permitted Disposal Facility G->H I Final Disposal (Treatment/Incineration) H->I

Caption: Workflow for the disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling 3,5-Diaminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists in drug development must prioritize safety when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 3,5-Diaminobenzoic acid, ensuring a secure laboratory environment.

Chemical Profile:

  • Name: this compound

  • CAS Number: 535-87-5

  • Molecular Formula: C₇H₈N₂O₂

  • Appearance: White to brown solid powder.[1]

Hazard Identification: this compound is considered a hazardous substance.[2] It can cause skin and eye irritation, and may lead to respiratory irritation.[1][3] Ingestion may be harmful.[2] It is important to avoid creating dust, as it can form explosive mixtures with air.[2]

Personal Protective Equipment (PPE)

A crucial first line of defense against chemical exposure is the correct use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentSpecifications
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4]
Skin Protection Chemical Resistant GlovesWear protective gloves.[1] Use proper glove removal technique to avoid skin contact.[5]
Protective ClothingWear suitable protective clothing.[1] This includes a lab coat, and for larger quantities, fire/flame resistant and impervious clothing may be necessary.[4]
Respiratory Protection Approved Mask/RespiratorIn well-ventilated areas, a NIOSH-approved mask is recommended.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[4]
Handling and Storage

Proper handling and storage are critical to prevent accidents and maintain the integrity of the chemical.

AspectProcedure
Handling Handle in a well-ventilated place.[4] Avoid contact with skin and eyes.[2] Avoid breathing dust.[1] Wash hands thoroughly after handling.[1]
Storage Store in a cool, well-ventilated place in the original container.[1] Keep the container tightly closed.[1] Store away from strong acids, strong bases, sources of ignition, and direct sunlight.[1]
First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is vital.

SituationFirst Aid / Emergency Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek medical advice.[1]
Skin Contact Immediately remove all contaminated clothing.[2] Wash skin with plenty of soap and water.[1] If skin irritation occurs, get medical advice.[1]
Inhalation Remove to fresh air and keep at rest in a position comfortable for breathing.[1] If you feel unwell, call a POISON CENTER or doctor.[1]
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water.[5] Obtain emergency medical attention.[1]
Spill Remove all ignition sources.[2] Use dry clean-up procedures and avoid generating dust.[2] Collect the material in a suitable, labeled container for waste disposal.[2]
Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[2] Dispose of this material and its container to a hazardous or special waste collection point.[1] Puncture containers to prevent re-use.[2]

Experimental Workflow & Emergency Protocols

To further clarify the necessary procedures, the following diagrams illustrate the standard workflow for handling this compound and the appropriate response to a spill.

Standard Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Risks Assess Risks Don PPE Don PPE Assess Risks->Don PPE Proceed Weigh Compound Weigh Compound Don PPE->Weigh Compound Safe to Proceed Perform Experiment Perform Experiment Weigh Compound->Perform Experiment In Fume Hood Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Experiment Complete Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Standard Operating Procedure for Handling this compound.

Emergency Spill Response for this compound cluster_spill Spill Occurs cluster_containment Containment & Cleanup cluster_disposal Disposal Alert Personnel Alert Personnel Remove Ignition Sources Remove Ignition Sources Alert Personnel->Remove Ignition Sources Evacuate if Necessary Ventilate Area Ventilate Area Remove Ignition Sources->Ventilate Area Use Dry Cleanup Use Dry Cleanup Ventilate Area->Use Dry Cleanup Collect in Labeled Container Collect in Labeled Container Use Dry Cleanup->Collect in Labeled Container Dispose as Hazardous Waste Dispose as Hazardous Waste Collect in Labeled Container->Dispose as Hazardous Waste Follow Regulations

Caption: Emergency Response Protocol for a this compound Spill.

References

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Retrosynthesis Analysis

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